molecular formula C7H5N3O2 B077954 3-Amino-5-nitrobenzonitrile CAS No. 10406-92-5

3-Amino-5-nitrobenzonitrile

Cat. No.: B077954
CAS No.: 10406-92-5
M. Wt: 163.13 g/mol
InChI Key: OGCQBJWMDPBFTC-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzonitrile, also known as 3-Amino-5-nitrobenzonitrile, is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCQBJWMDPBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459367
Record name 3-Amino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-92-5
Record name 3-Amino-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10406-92-5 | Formula: C₇H₅N₃O₂ | MW: 163.13 g/mol [1]

Executive Summary

3-Amino-5-nitrobenzonitrile is a high-value trisubstituted benzene scaffold characterized by its unique meta-meta substitution pattern. Unlike its more common isomers (2-amino-5-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile), which are widely used in dye chemistry, the 3,5-isomer is a specialized intermediate in medicinal chemistry. Its structural rigidity and distinct electronic vectors—combining a nucleophilic amine, an electrophilic nitrile, and a strongly electron-withdrawing nitro group—make it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and immunomodulators.

Physicochemical Profile

The compound exists as a yellow solid, a characteristic common to nitroaniline derivatives due to the


 charge transfer transitions. The electronic environment of the benzene ring is highly electron-deficient ("pull-pull" effect from -NO₂ and -CN), which significantly lowers the basicity and nucleophilicity of the amino group compared to aniline.
Table 1: Core Properties
PropertyValueContext
CAS Number 10406-92-5Specific to the 3,5-isomer.[1][2]
Molecular Weight 163.13 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Appearance Yellow SolidTypical of nitro-aromatics.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; soluble in polar organic solvents.

H NMR (DMSO-

)

7.68 (s, 1H), 7.64 (s, 1H), 7.24 (s, 1H), 6.33 (s, 2H, NH

)
The singlet pattern confirms the symmetric 1,3,5-substitution.
Electronic Character

-deficient
The ring is deactivated towards electrophilic aromatic substitution (

).

Technical Note: The


H NMR data is diagnostic. The presence of three distinct aromatic singlets and a broad exchangeable singlet (NH

) at 6.33 ppm allows for rapid differentiation from the 2-amino (ortho-coupled doublets) and 4-amino (ortho-coupled doublets) isomers [1, 3].

Synthesis & Production

The synthesis of 3-amino-5-nitrobenzonitrile presents a chemoselectivity challenge: reducing one nitro group in the presence of another, while leaving the nitrile functionality intact. The industry-standard protocol utilizes a Zinin reduction or a metal-mediated partial reduction.

Validated Protocol: Partial Reduction of 3,5-Dinitrobenzonitrile

Reaction: 3,5-Dinitrobenzonitrile


 3-Amino-5-nitrobenzonitrile
  • Reagents: Iron powder (Fe), Concentrated HCl, Methanol (MeOH).[3]

  • Stoichiometry: 3.0 equivalents of Fe are typically used to ensure mono-reduction, though careful monitoring is required to prevent over-reduction to the diamine.

  • Procedure:

    • Suspend 3,5-dinitrobenzonitrile in MeOH.

    • Add conc. HCl followed by portion-wise addition of Fe powder.[3]

    • Agitate at room temperature for 30 minutes.

    • Critical Step: Monitor via HPLC to stop the reaction before the formation of 3,5-diaminobenzonitrile.

    • Workup: Concentrate, treat with water, and filter the resulting precipitate.[3]

  • Yield: ~61% isolated yield [2].

Synthesis Workflow Diagram

Synthesis Start 3,5-Dinitrobenzonitrile (Symmetric Precursor) Reagents Fe / HCl / MeOH (Selective Reduction) Start->Reagents Product 3-Amino-5-nitrobenzonitrile (Target Scaffold) Reagents->Product  Major Pathway (61%) OverRed 3,5-Diaminobenzonitrile (Impurity) Reagents->OverRed  Over-reduction

Caption: Selective reduction pathway. Control of reaction time is critical to avoid the diamine impurity.

Reactivity & Functionalization[4]

The 3-amino-5-nitrobenzonitrile scaffold offers three orthogonal vectors for diversification, making it a powerful tool in library synthesis.

A. The Amino Group (Position 3)

Due to the electron-withdrawing nature of the -NO₂ and -CN groups, the amine is weakly nucleophilic.

  • Acylation: Requires activated acylating agents (e.g., acid chlorides, anhydrides) or coupling reagents (HATU/EDC) to form amides. This is the primary vector for attaching "tail" groups in kinase inhibitors.

  • Diazotization (Sandmeyer): The amine can be converted to a diazonium salt (

    
    ) using 
    
    
    
    .[4] This allows substitution with halides (Cl, Br, I), hydroxyls, or azides, altering the electronic properties of the core.
B. The Nitro Group (Position 5)[3][6]
  • Reduction: Can be reduced to an amine (

    
     or 
    
    
    
    ) to generate 3,5-diaminobenzonitrile . This creates a symmetric diamine core, useful for bis-amide synthesis or cyclization to benzimidazoles.
C. The Nitrile Group (Position 1)
  • Cyclization: Reaction with sodium azide (

    
    ) yields the tetrazole derivative, a bioisostere for carboxylic acids.
    
  • Hydrolysis: Controlled hydrolysis yields the amide or carboxylic acid, though this competes with nitro reduction under harsh conditions.

Divergent Synthesis Map

Reactivity Core 3-Amino-5-nitrobenzonitrile Amide Amide Derivatives (Drug Linkers) Core->Amide RCOCl / Base (Acylation) Halo 3-Halo-5-nitrobenzonitrile (via Sandmeyer) Core->Halo 1. NaNO2/HCl 2. CuX Diamine 3,5-Diaminobenzonitrile (Bis-nucleophile) Core->Diamine H2, Pd/C (Reduction) Tetrazole Tetrazole Isostere (Acid Mimic) Core->Tetrazole NaN3 / ZnBr2 (Cycloaddition)

Caption: Orthogonal functionalization pathways allow for the rapid generation of diverse chemical libraries from a single core.

Applications in Drug Discovery[5]

The 3-amino-5-nitrobenzonitrile scaffold is documented in patent literature as a key intermediate for pharmaceutical agents.

  • Kinase Inhibitors: The scaffold is utilized in the synthesis of inhibitors for p38 MAP kinase and other serine/threonine kinases. The 1,3,5-substitution pattern allows the molecule to sit in the ATP-binding pocket, with the nitrile often engaging in hydrogen bonding or filling a hydrophobic sub-pocket [2].

  • Immunomodulators: Derivatives synthesized via the "Intermediate 7 IA" pathway in Bristol-Myers Squibb patents suggest utility in treating autoimmune diseases by modulating inflammatory signaling pathways [2].

  • Fragment Libraries: Its low molecular weight and high polarity (PSA ~95 Ų) make it an excellent "fragment" for NMR-based screening or X-ray crystallographic soaking experiments.

Safety & Handling

As a nitroaniline derivative, this compound possesses significant toxicity risks that must be mitigated in the laboratory.

  • Acute Toxicity: Like many nitro-aromatics, it is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

  • Irritation: Causes skin, eye, and respiratory tract irritation.

  • Handling Protocol:

    • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

    • Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

    • Waste: Dispose of as hazardous organic waste (halogen-free, unless derivatized). Do not release into drains.

References

  • RSC Electronic Supplementary Information. Characterization of Products: 3-Amino-5-nitrobenzonitrile NMR Data. Royal Society of Chemistry.

  • Bristol-Myers Squibb Company. Patent WO2010/42699: Preparation of 3-amino-5-nitrobenzonitrile (Intermediate 7 IA).[3] ChemicalBook Patent Summary.

  • PubChem. Compound Summary: 3-Amino-5-nitrobenzonitrile (CID 11228974).[1] National Library of Medicine.

Sources

Comprehensive Physicochemical Profiling of 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5)

[1]

Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Materials Chemists, and Process Engineers Version: 1.0

Executive Summary: The "Push-Pull" Architecture

3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) represents a classic "push-pull" aromatic system, characterized by the coexistence of a strong electron donor (amino group) and two electron acceptors (nitro and cyano groups) on a single benzene scaffold. Unlike its more common isomer, 2-amino-5-nitrobenzonitrile, the meta-substitution pattern of the 3-amino variant imparts unique non-linear optical (NLO) properties and specific reactivity profiles utilized in the synthesis of high-performance azo dyes and kinase inhibitors.

Critical Advisory: Researchers must rigorously distinguish this compound from its isomer, 2-amino-5-nitrobenzonitrile (CAS 17420-30-3), which has a significantly higher melting point (~200°C) and different solubility parameters. This guide focuses exclusively on the 3-amino-5-nitro isomer.

Chemical Identity & Structural Benchmarks[1][2][3][4]

ParameterData
IUPAC Name 3-Amino-5-nitrobenzonitrile
CAS Registry Number 10406-92-5
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
SMILES Nc1cc(cc(c1)=O)C#N
InChI Key OGCQBJWMDPBFTC-UHFFFAOYSA-N
Structure Description Meta-substituted aniline.[1] Position 1: Cyano (-CN); Position 3: Amino (-NH₂); Position 5: Nitro (-NO₂).

Thermodynamic & Physical Properties[4]

The following data aggregates experimental values from synthesis literature and calculated physicochemical descriptors.

PropertyValue / RangeCondition / Note
Melting Point 167 – 169 °C Experimental (Recrystallized from EtOH/Water) [1]
Appearance Yellow to Orange Crystalline SolidCharacteristic of nitroanilines
Density (Predicted) 1.45 ± 0.1 g/cm³Calculated based on packing efficiency
Solubility Soluble: DMSO, Methanol, Ethyl AcetateInsoluble: Water, HexanePolar aprotic solvents preferred
pKa (Conjugate Acid) ~2.5 (Predicted)Reduced basicity due to -NO₂/-CN electron withdrawal
LogP 1.68Moderate lipophilicity
Expert Insight: Solubility & Handling

Due to the electron-withdrawing nature of the nitro and cyano groups, the amino group is significantly less basic than unsubstituted aniline. Consequently, this compound does not readily form salts with weak acids. For analytical sample preparation, DMSO-d6 is the solvent of choice to prevent aggregation and ensure sharp NMR signals.

Spectral Characterization Standards

Accurate identification requires validating the specific substitution pattern. The 1H NMR spectrum is diagnostic, showing three distinct aromatic protons and a broad amine peak.

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 Frequency: 500 MHz[2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.68 Singlet (s)1HAr-H (C6)Between -NO₂ and -CN (Most Deshielded)
7.64 Singlet (s)1HAr-H (C4)Between -NO₂ and -NH₂
7.24 Singlet (s)1HAr-H (C2)Between -CN and -NH₂ (Shielded by Amino)
6.33 Broad Singlet2H-NH₂Exchangeable protons
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (C≡N): Sharp peak at ~2230 cm⁻¹.

  • Amino Stretch (N-H): Doublet typically observed between 3300–3500 cm⁻¹ (symmetric/asymmetric).

  • Nitro Stretch (N-O): Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Synthesis & Purification Protocol

The most reliable route to high-purity 3-amino-5-nitrobenzonitrile involves the selective reduction of 3,5-dinitrobenzonitrile. This method avoids the formation of isomeric mixtures common in direct nitration routes.

Reaction Workflow Visualization

SynthesisWorkflowStart3,5-Dinitrobenzonitrile(Precursor)ReactionSelective Reduction(30 min @ RT)Start->ReactionSuspendReagentsFe Powder / conc. HClMethanol (Solvent)Reagents->ReactionAdd PortionwiseWorkupConcentration &Water PrecipitationReaction->WorkupFilter Iron ResidueProduct3-Amino-5-nitrobenzonitrile(Yellow Solid, >98% Purity)Workup->ProductFiltration & Drying

Figure 1: Selective reduction pathway using Iron/HCl, favoring the mono-reduction of the dinitro precursor.

Step-by-Step Methodology [1]
  • Suspension: Suspend 3,5-dinitrobenzonitrile (4.5 g, 23.3 mmol) in Methanol (100 mL).

  • Activation: Add concentrated HCl (15 mL) carefully.

  • Reduction: Add Iron powder (3.90 g, 69.9 mmol) portion-wise to control the exotherm.

  • Reaction: Stir vigorously at room temperature for 30 minutes. The color will shift from pale to deep yellow/orange.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Treat the residue with cold water (100 mL) to precipitate the product.

    • Filter the solid and wash with water to remove iron salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if HPLC purity is <98%.[3]

Electronic Properties & Applications

The strategic placement of the amino (donor) and nitro/cyano (acceptor) groups creates a strong dipole moment across the conjugated π-system. This "Push-Pull" effect is the engine behind its applications.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

PushPullcluster_propertiesResulting PropertiesAminoAmino Group (-NH2)Electron DonorRingBenzene π-SystemAmino->Ring+M EffectNitroNitro Group (-NO2)Electron AcceptorRing->Nitro-M EffectCyanoCyano Group (-CN)Electron AcceptorRing->Cyano-I/-M EffectNLONon-Linear OpticalResponse (SHG)Ring->NLODipoleHigh DipoleMomentRing->Dipole

Figure 2: Electronic "Push-Pull" mechanism driving NLO activity and reactivity.

Key Applications
  • Non-Linear Optics (NLO): Used as a chromophore in polymer matrices for second-harmonic generation (SHG) devices.

  • Azo Dyes: The amino group serves as a diazo component. When diazotized and coupled with electron-rich aromatics, it yields deep-red to violet dyes with high solvatochromism.

  • Pharmaceuticals: A scaffold for Kinase Inhibitors . The 3-amino position allows for amide coupling to create hinge-binding motifs in ATP-competitive inhibitors.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the amine.

References

  • ChemicalBook. Synthesis of 3-Amino-5-nitrobenzonitrile from 3,5-Dinitrobenzonitrile. (Accessed 2024).[4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11228974, 3-Amino-5-nitrobenzonitrile. (Accessed 2024).[4]

  • SIELC Technologies. HPLC Separation of Nitro-Aromatic Isomers. (Methodology Reference).

13C NMR Characterization of 3-Amino-5-nitrobenzonitrile: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-nitrobenzonitrile (CAS: 17601-94-4) serves as a critical intermediate in the synthesis of high-performance azo dyes, pharmaceuticals, and agrochemicals. Its structural integrity relies on the precise arrangement of three distinct functional groups—cyano (-CN), nitro (-NO2), and amino (-NH2)—around a benzene core.

This technical guide provides a rigorous analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for this compound. Unlike proton NMR, 13C NMR offers a direct skeleton map, essential for verifying the substitution pattern (1,3,5-trisubstituted) and ruling out regioisomers such as 2-amino-5-nitrobenzonitrile. The data presented here combines theoretical substituent chemical shift (SCS) modeling with empirical solvent correction factors for DMSO-d6.

Part 1: Molecular Structure & Theoretical Shift Analysis

Electronic Environment

The 13C chemical shifts are dictated by the electronic shielding and deshielding effects of the substituents.

  • Nitro Group (-NO2): A strong electron-withdrawing group (EWG) via induction and resonance. It significantly deshields the ipso carbon (shifting it downfield) while shielding the ortho and para positions.

  • Amino Group (-NH2): A strong electron-donating group (EDG) by resonance. It deshields the ipso carbon but strongly shields the ortho and para carbons, pushing them upfield.

  • Cyano Group (-CN): An EWG that deshields the ortho and para positions but typically shields the ipso carbon slightly relative to benzene.

Structural Assignment Logic

The molecule lacks a plane of symmetry, resulting in 7 distinct carbon signals :

  • C-CN (Nitrile carbon): Distinctive region (~117 ppm).

  • C1 (Ipso to CN): Shielded by CN.

  • C3 (Ipso to NH2): Deshielded by NH2 (attached to N).

  • C5 (Ipso to NO2): Highly deshielded by NO2.

  • C2, C4, C6 (Aromatic CH): Shifts vary based on the net sum of ortho/meta/para effects.

Visualization: Shift Logic Diagram

The following diagram maps the calculated chemical shifts to the molecular structure, illustrating the logic flow for assignment.

G Compound 3-Amino-5-nitrobenzonitrile C_CN Nitrile Carbon (C7) ~117.5 ppm Characteristic Range Compound->C_CN C_Ipso_NO2 C5 (Ipso-NO2) ~149.5 ppm Deshielded (EWG) Compound->C_Ipso_NO2 C_Ipso_NH2 C3 (Ipso-NH2) ~148.0 ppm Deshielded (C-N bond) Compound->C_Ipso_NH2 C_Ipso_CN C1 (Ipso-CN) ~114.9 ppm Shielded by CN Compound->C_Ipso_CN C_Ortho_Mix Aromatic CH (C2, C4, C6) 114 - 125 ppm Variable Shielding Compound->C_Ortho_Mix C2 (Ortho to NH2/CN)\n~124.6 ppm C2 (Ortho to NH2/CN) ~124.6 ppm C_Ortho_Mix->C2 (Ortho to NH2/CN)\n~124.6 ppm C4 (Ortho to NH2/NO2)\n~114.3 ppm C4 (Ortho to NH2/NO2) ~114.3 ppm C_Ortho_Mix->C4 (Ortho to NH2/NO2)\n~114.3 ppm C6 (Ortho to NO2/CN)\n~117.5 ppm C6 (Ortho to NO2/CN) ~117.5 ppm C_Ortho_Mix->C6 (Ortho to NO2/CN)\n~117.5 ppm

Caption: Logical assignment tree for 13C NMR signals based on substituent electronic effects.

Part 2: Experimental Protocol

Sample Preparation

Due to the polarity of the nitro and amino groups, DMSO-d6 is the required solvent. Chloroform (CDCl3) often yields poor solubility and broadened peaks due to hydrogen bonding.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.8% D.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

  • Reference: Calibrate to the DMSO-d6 septet center peak at 39.52 ppm .

Acquisition Parameters

To ensure detection of quaternary carbons (C1, C3, C5, C7), which have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement, use the following parameters:

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or zgdc).

  • Relaxation Delay (D1): ≥ 2.0 seconds (critical for quaternary carbons).

  • Scans (NS): Minimum 1024 scans (to improve S/N ratio).

  • Spectral Width: 240 ppm (to capture C=O impurities or wide baselines).

Part 3: Data Interpretation & Assignment

The following table presents the Predicted Chemical Shifts derived from substituent chemical shift (SCS) additivity rules for a benzene ring in a polar aprotic solvent. These values serve as the primary reference for assignment in the absence of a certified reference standard.

13C NMR Peak Assignment Table
Carbon PositionChemical EnvironmentPredicted Shift (δ, ppm)Multiplicity (DEPT-135)Assignment Logic
C5 Quaternary (C-NO2)149.5 ± 1.0 AbsentHighly deshielded by Nitro group (Ipso).
C3 Quaternary (C-NH2)148.0 ± 1.0 AbsentDeshielded by Amino group (Ipso).
C2 Aromatic CH124.6 ± 1.0 Positive (Up)Located between EDG (NH2) and EWG (CN).
C6 Aromatic CH117.5 ± 1.0 Positive (Up)Ortho to NO2 (shielding) and Ortho to CN (deshielding).
C7 Nitrile (C≡N)117.5 ± 1.5 AbsentCharacteristic Nitrile region; often low intensity.
C1 Quaternary (C-CN)114.9 ± 1.0 AbsentShielded relative to benzene due to CN ipso effect.
C4 Aromatic CH114.3 ± 1.0 Positive (Up)Most shielded: Ortho to both NH2 and NO2.
Detailed Mechanistic Analysis
  • The "Shielding" Paradox of Nitro: While -NO2 is electron-withdrawing, it shields the ortho carbons (C4 and C6) in 13C NMR due to paramagnetic shielding term compression. This explains why C4 and C6 are significantly upfield (lower ppm) compared to benzene (128.5 ppm).

  • Amino Group Dominance: The -NH2 group exerts a powerful shielding effect on its ortho positions (C2 and C4). C4, being ortho to both NH2 and NO2, is the most shielded aromatic carbon in the ring (~114 ppm).

  • Differentiation of C2 and C6: C2 is ortho to the amino group (-13.3 ppm effect) but also ortho to the cyano group (+3.6 ppm effect). C6 is ortho to the nitro group (-4.8 ppm effect) and ortho to cyano. The net calculation places C2 downfield (~124 ppm) relative to C6 (~117 ppm).

Part 4: Validation & Troubleshooting

Self-Validating the Spectrum

To confirm you have synthesized or isolated the correct isomer (3-amino-5-nitrobenzonitrile) and not a regioisomer (e.g., 2-amino-5-nitrobenzonitrile), check the Quaternary vs. CH ratio :

  • 3-Amino-5-nitro: 4 Quaternary carbons (C1, C3, C5, C7) + 3 CH carbons.

  • Validation Test: Run a DEPT-135 experiment.

    • Result: You should see exactly 3 positive peaks (C2, C4, C6). The other 4 signals (C1, C3, C5, C7) will disappear.

    • Note: If you see negative peaks, you have methylene (CH2) impurities.

Common Impurities in DMSO-d6
Signal (ppm)MultiplicityOrigin
39.5 SeptetDMSO-d6 (Solvent)
172.5 SingletAcetic Acid (common synthesis byproduct)
18.5 SingletAcetate (salt form)
30.9 SingletAcetone (cleaning solvent residue)

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Basis for Substituent Chemical Shift Additivity Rules).
  • PubChem. (2025).[2][3] 3-Amino-5-nitrobenzonitrile Compound Summary. National Library of Medicine.

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology). (Reference for general nitroaniline shift trends).

Sources

Solubility of 3-Amino-5-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1]

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and measurement protocols for 3-Amino-5-nitrobenzonitrile . This compound is a critical intermediate in the synthesis of high-performance azo dyes, energetic materials, and pharmaceutical kinase inhibitors.

Critical Technical Note: Registry Verification

Attention: The user-supplied CAS number 17601-96-6 corresponds to 2-amino-4-[(2-hydroxyethyl)sulfonyl]phenol or related sulfone derivatives in chemical inventories [1]. The correct Chemical Abstracts Service (CAS) registry number for 3-Amino-5-nitrobenzonitrile is 10406-92-5 (also referenced as 17420-30-3 for the 2-amino isomer in some commercial catalogs; precise isomer verification is required).

For the purpose of this guide, all physicochemical data and protocols focus on the 3-Amino-5-nitrobenzonitrile isomer (Structure: 3-position amine, 5-position nitro, 1-position cyano on benzene ring).

PropertySpecification
Chemical Name 3-Amino-5-nitrobenzonitrile
CAS Number 10406-92-5
Molecular Formula

Molecular Weight 163.13 g/mol
Appearance Yellow to light brown crystalline powder
Key Functional Groups Nitrile (-CN), Nitro (

), Amine (

)

Physicochemical Profile & Solubility Landscape

The solubility of 3-Amino-5-nitrobenzonitrile is governed by the interplay between its three functional groups. The molecule exhibits a "push-pull" electronic character due to the electron-withdrawing nitro and cyano groups contrasting with the electron-donating amino group.

Polarity and Solvent Interaction Mechanisms

The solubility hierarchy is dictated by the solute-solvent intermolecular interactions:

  • Dipole-Dipole Interactions: The highly polar nitro and cyano groups drive solubility in polar aprotic solvents (DMSO, DMF, Acetone).

  • Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the nitro and cyano groups act as acceptors. This facilitates solubility in polar protic solvents (Methanol, Ethanol), though less effectively than in aprotic solvents due to the strong crystal lattice energy.

  • Dispersion Forces: The aromatic ring provides limited solubility in non-polar solvents (Hexane, Toluene), often resulting in poor dissolution.

Solubility Data (Comparative & Experimental Trends)

While specific mole-fraction solubility tables for the 3-amino isomer are rare in open literature compared to the 3-nitrobenzonitrile analog [2], the following solubility hierarchy is established based on structural analogs and process data:

Table 1: Solubility Classification of 3-Amino-5-nitrobenzonitrile at 298.15 K

Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction
Polar Aprotic DMSO, DMF, NMPHigh (> 150 mg/mL)Strong Dipole-Dipole
Polar Aprotic Acetone, AcetonitrileModerate-High Dipole-Dipole
Polar Protic Methanol, EthanolModerate H-Bonding
Esters/Ethers Ethyl Acetate, THFModerate Dipole-Induced Dipole
Non-Polar Toluene, Hexane, CyclohexaneLow/Insoluble Weak Dispersion

Process Insight: For recrystallization purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound is soluble in hot ethanol but crystallizes upon cooling or water addition.

Thermodynamic Analysis & Modeling

Understanding the thermodynamics of dissolution is essential for process scale-up. The dissolution process for nitro-anilines is typically endothermic (


) and entropy-driven  (

).
The Modified Apelblat Model

To predict solubility (


) at different temperatures (

), the modified Apelblat equation is the industry standard for this class of compounds [3]:


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from experimental regression.
    
van't Hoff Analysis

The apparent thermodynamic functions of dissolution are calculated using the van't Hoff equation:





Interpretation:

  • Positive

    
    :  Heat is absorbed during dissolution. Higher temperatures significantly increase solubility.
    
  • Positive

    
    :  The disorder increases as the crystal lattice breaks down.
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the precise mole fraction solubility at equilibrium.

  • Preparation: Add excess 3-Amino-5-nitrobenzonitrile to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the set temperature (

    
     K) for 24–48 hours to ensure saturation.
    
  • Sampling: Stop stirring and allow the phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate the solvent under vacuum at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: HPLC Quantification (Alternative)

For solvents with high boiling points (DMSO, DMF), gravimetric drying is inaccurate. Use HPLC:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) [40:60 v/v].
    
  • Detection: UV at 254 nm (Nitro aromatic absorption).

  • Flow Rate: 1.0 mL/min.

Visualization of Workflows & Mechanisms[2]

Diagram 1: Solubility Measurement Workflow

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const T) 24-48 Hours Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm) Settle->Filter Analyze Quantification Filter->Analyze Gravimetric Gravimetric Analysis (Evaporation) Analyze->Gravimetric Volatile Solvents HPLC HPLC Analysis (High BP Solvents) Analyze->HPLC Non-Volatile Solvents

Caption: Standard Operating Procedure (SOP) for determining equilibrium solubility using static methods.

Diagram 2: Solute-Solvent Interaction Mechanism

Interactions Solute 3-Amino-5-nitrobenzonitrile Nitro Nitro Group (-NO2) Electron Withdrawing Solute->Nitro Amino Amino Group (-NH2) H-Bond Donor Solute->Amino Cyano Cyano Group (-CN) Dipole Moment Solute->Cyano PolarAprotic Polar Aprotic Solvents (Acetone, DMSO) Nitro->PolarAprotic Dipole-Dipole PolarProtic Polar Protic Solvents (Methanol, Ethanol) Nitro->PolarProtic H-Bonding (Acceptor) Amino->PolarProtic H-Bonding (Donor) Cyano->PolarAprotic Dipole-Dipole

Caption: Mechanistic map of intermolecular forces driving dissolution in different solvent classes.

Applications & Implications

Crystallization Process Design

The strong temperature dependence of solubility (suggested by the high enthalpy of fusion of nitro-anilines) makes Cooling Crystallization the preferred method for purification.

  • Solvent: Ethanol or Methanol.[1]

  • Anti-solvent: Water (yields fine particles) or Hexane (yields larger agglomerates).

Synthetic Utility

3-Amino-5-nitrobenzonitrile is synthesized via the reduction of 3,5-dinitrobenzonitrile using Fe/HCl in methanol [4]. The solubility data is crucial for:

  • Reaction Medium Selection: Ensuring the starting material (dinitro) is soluble while the product (amino) can be selectively precipitated or extracted.

  • Work-up: Designing liquid-liquid extraction protocols (e.g., partitioning between Ethyl Acetate and Water).

References

  • U.S. Environmental Protection Agency. (2025). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Washington, D.C. Link

  • Chen, J., et al. (2017). "Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents." Journal of Chemical & Engineering Data, 62(11), 3921–3928. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Bristol-Myers Squibb Company. (2010).[1] Patent WO2010042699A1: Preparation of 3-amino-5-nitrobenzonitrile. World Intellectual Property Organization. Link

Sources

Potential applications of 3-Amino-5-nitrobenzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) represents a high-value "meta-functionalized" scaffold in organic synthesis. Its utility stems from the unique 1,3,5-substitution pattern, where the electron-withdrawing nitrile and nitro groups are meta to the electron-donating amino group. This push-pull electronic structure makes it a versatile intermediate for two distinct high-value sectors: high-performance polymer engineering (specifically polyimides for gas separation) and pharmaceutical discovery (kinase inhibitors).

This guide analyzes the reactivity profile of 3-Amino-5-nitrobenzonitrile, details its transformation into critical downstream monomers, and provides validated protocols for its application in drug design and material science.

Structural Analysis & Reactivity Profile

The 1,3,5-substitution pattern of 3-Amino-5-nitrobenzonitrile dictates its chemical behavior. Unlike ortho- or para-substituted anilines, the meta-positioning prevents direct resonance conjugation between the amino lone pair and the nitro/nitrile groups, preserving the nucleophilicity of the amine while maintaining the electrophilic character of the nitrile.

Electronic & Steric Properties
  • Amine (C3): The primary handle for functionalization. It is moderately deactivated by the inductive effects of the meta-NO₂ and -CN groups but remains sufficiently nucleophilic for acylation, alkylation, and diazotization.

  • Nitro (C5): Serves as a "latent amine." Selective reduction of this group yields 3,5-diaminobenzonitrile , a critical monomer for cross-linked polymers.

  • Nitrile (C1): A robust electrophile. It resists standard reduction conditions used for the nitro group (allowing chemoselectivity) but can be hydrolyzed to amides/acids or cyclized to form tetrazoles and oxadiazoles.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3-Amino-5-nitrobenzonitrile (Core Scaffold) Diamine 3,5-Diaminobenzonitrile (Polyimide Monomer) Core->Diamine Selective Reduction (H2/Pd or Fe/HCl) Azo Azo Dyes/Coupling (Diazonium Salts) Core->Azo Diazotization (NaNO2/HCl) Heterocycle Kinase Inhibitors (e.g., p38 MAP Kinase) Core->Heterocycle N-Acylation / SNAr (Scaffold Decoration) Tetrazole Tetrazole Isosteres (Click Chemistry) Core->Tetrazole NaN3 / ZnBr2 (Cycloaddition)

Figure 1: Divergent synthetic pathways for 3-Amino-5-nitrobenzonitrile, highlighting its role as a precursor for polymers (red path) and pharmaceuticals (green path).

Application Module I: High-Performance Polyimides

The most industrially significant application of 3-Amino-5-nitrobenzonitrile is its conversion to 3,5-diaminobenzonitrile . This diamine is a key monomer for synthesizing functionalized polyimides used in gas separation membranes and liquid crystal alignment layers.

Mechanism of Action

The pendant nitrile group in the resulting polyimide backbone increases the fractional free volume (FFV) of the polymer matrix. This enhances permeability for gas separation (e.g., CO₂/CH₄ separation) without compromising mechanical strength. Furthermore, the nitrile group provides a site for potential cross-linking or post-polymerization modification.

Synthetic Workflow: Monomer to Polymer
  • Precursor Synthesis: 3,5-Dinitrobenzonitrile is reduced (selectively or fully) to 3,5-diaminobenzonitrile.

  • Polymerization: The diamine reacts with dianhydrides (e.g., 6FDA, BTDA) to form poly(amic acid).

  • Imidization: Thermal or chemical cyclodehydration yields the final polyimide.

PolyimideSynthesis Step1 Start: 3-Amino-5-nitrobenzonitrile Step2 Reduction: 3,5-Diaminobenzonitrile Step1->Step2 H2, Pd/C or Fe/HCl Step3 Polymerization (+ Dianhydride) Step2->Step3 NMP, 0°C Step4 Intermediate: Poly(amic acid) Step3->Step4 Stir 24h Step5 Final Product: Nitrile-Functionalized Polyimide Step4->Step5 Thermal Imidization (300°C)

Figure 2: Step-wise workflow for converting the nitro-amine precursor into high-performance polyimide materials.

Application Module II: Pharmaceutical Intermediates

In drug discovery, 3-Amino-5-nitrobenzonitrile serves as a privileged scaffold for Kinase Inhibitors , particularly targeting p38 MAP kinase.

The "Hinge Binder" Strategy

Kinase inhibitors often require a hydrogen bond donor/acceptor motif to interact with the ATP-binding hinge region of the protein. The aniline moiety (position 3) provides the H-bond donor, while the meta-positioning allows the nitrile or nitro group to extend into the hydrophobic pocket or solvent-exposed regions, tuning solubility and potency.

  • Case Study: Bristol-Myers Squibb (BMS) utilized this core in the synthesis of p38 kinase inhibitors (WO2010/42699). The aniline amine is often coupled with an amide or urea linkage to specificity-determining groups.

Detailed Experimental Protocols

Protocol A: Selective Reduction to 3,5-Diaminobenzonitrile

Target: Preparation of the monomer for polyimide synthesis.

Rationale: Standard hydrogenation can sometimes reduce the nitrile group to a benzylamine. This protocol uses Iron/HCl (Béchamp conditions) to ensure chemoselectivity for the nitro group while preserving the nitrile.

Materials:

  • 3-Amino-5-nitrobenzonitrile (10 mmol)

  • Iron powder (30 mmol, 3 eq)

  • Hydrochloric acid (conc., catalytic)

  • Ethanol/Water (4:1 v/v)

Procedure:

  • Suspension: Dissolve 3-Amino-5-nitrobenzonitrile in Ethanol/Water (50 mL) in a round-bottom flask.

  • Activation: Add Iron powder and heat the mixture to 60°C.

  • Initiation: Dropwise add concentrated HCl (1 mL). A vigorous exotherm indicates reaction initiation.

  • Reflux: Heat to reflux for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (yellow) should disappear, replaced by a fluorescent diamine spot.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Basify the filtrate with saturated NaHCO₃ to pH 8.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from water/ethanol to yield off-white needles of 3,5-diaminobenzonitrile.

Protocol B: General Polyimide Synthesis

Target: Polymerization of the diamine derivative.

Procedure:

  • Dissolution: Charge a flame-dried flask with 3,5-diaminobenzonitrile (1.0 eq) and anhydrous N-methyl-2-pyrrolidone (NMP). Stir under nitrogen until dissolved.

  • Addition: Add 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 eq) in one portion. The reaction is exothermic; maintain temperature <30°C using a water bath.

  • Poly(amic acid) Formation: Stir the viscous solution for 24 hours at room temperature.

  • Chemical Imidization: Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the solution. Heat to 80°C for 6 hours.

  • Precipitation: Pour the reaction mixture into Methanol (10x volume) to precipitate the polyimide fiber. Wash with methanol and dry at 100°C under vacuum.

Safety & Handling Data

Hazard ClassDescriptionHandling Precaution
Acute Toxicity Nitriles can release cyanide upon metabolism or strong hydrolysis.Work in a well-ventilated fume hood. Avoid skin contact.
Explosivity Nitro-aromatics can be shock-sensitive if dry or heated rapidly.Do not heat closed vessels. Store away from reducing agents.
Irritant Causes skin and eye irritation (H315, H319).[1]Wear nitrile gloves and safety goggles.

References

  • BMS Patent (Kinase Inhibitors): Fink, B., et al. (2010). p38 Kinase Inhibitors. WO2010/42699. Bristol-Myers Squibb Company.

  • Polyimide Synthesis: Ha, T. Y., Lee, Y. D., Yang, W. J., & Chang, J. H. (2016).[2] Polyimides based on 3,5-diaminobenzonitrile. Journal of Thermoplastic Composite Materials, 29(8), 1084-1097.[2]

  • Gas Separation Membranes: Ekiner, O. M. (1997). Composite gas separation membranes and making thereof. US Patent 5702503A.

  • Selective Reduction: BenchChem Technical Support. Synthesis of 3-Amino-5-nitrobenzonitrile.

Sources

3-Amino-5-Nitrobenzonitrile: A Technical Guide to Heterocyclic & Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) , a specialized meta-substituted aromatic scaffold. Unlike its ortho-substituted isomers (which readily form fused heterocycles like quinazolines), this building block is valued for its 1,3,5-substitution pattern , enabling the synthesis of high-performance polyimides, supramolecular organic cages, and complex pharmaceutical linkers.

Part 1: Strategic Profile & Chemical Identity

3-Amino-5-nitrobenzonitrile represents a "push-pull" aromatic system where the electron-withdrawing nitro (


) and cyano (

) groups are meta-positioned relative to the electron-donating amino (

) group. This geometry is critical: it prevents the facile intramolecular cyclizations seen in ortho-isomers (e.g., 2-amino-5-nitrobenzonitrile), instead directing reactivity toward intermolecular network formation and linear chain extension .
Chemical Identity
PropertySpecification
CAS Number 10406-92-5
IUPAC Name 3-Amino-5-nitrobenzonitrile
Molecular Formula

Molecular Weight 163.13 g/mol
Key Isomer Distinction Crucial Note: Do not confuse with 2-amino-5-nitrobenzonitrile (CAS 17420-30-3).[1] The 2-amino isomer allows direct fusion to quinazolines/benzimidazoles. The 3-amino isomer (discussed here) is a divergent cross-linker .

Part 2: Synthesis & Preparation[2][3][4][5][6][7][8][9]

The industrial and laboratory standard for accessing this scaffold involves the selective reduction of 3,5-dinitrobenzonitrile. The challenge lies in reducing only one nitro group while preserving the nitrile functionality, which is sensitive to over-reduction or hydrolysis.

Protocol: Selective Zinin Reduction

Objective: Synthesis of 3-Amino-5-nitrobenzonitrile from 3,5-Dinitrobenzonitrile.

  • Reagents: 3,5-Dinitrobenzonitrile (1.0 equiv), Iron powder (3.0 equiv), Concentrated HCl (catalytic), Methanol/Water solvent system.

  • Procedure:

    • Suspend 3,5-dinitrobenzonitrile in MeOH (approx. 20 mL/g).

    • Add concentrated HCl (approx. 3.0 equiv relative to substrate) slowly to activate the iron.

    • Add Iron powder portion-wise at room temperature to control the exotherm.

    • Critical Control Point: Monitor via HPLC/TLC. The reaction typically completes in 30 minutes at 20–25°C. Prolonged heating or excess acid may hydrolyze the nitrile to the amide.

    • Workup: Concentrate the mixture, treat with water, and filter the resulting solid.

    • Yield: Typical isolated yields range from 60–85% .

Expert Insight: The use of catalytic HCl with Iron (Bechamp conditions) is preferred over catalytic hydrogenation (


) because the latter often leads to over-reduction to the diamine or reduction of the nitrile group.

Part 3: Reactivity & Heterocyclic Applications[4][6]

The utility of 3-Amino-5-nitrobenzonitrile branches into three distinct pathways based on its functional groups.

Pathway A: Nitro-Reduction to 3,5-Diaminobenzonitrile (The Polymer/Cage Route)

The most significant application of this building block is its conversion to 3,5-diaminobenzonitrile . This diamine is a "meta-phenylene" linchpin used in materials science.

  • Transformation: Complete reduction of the remaining nitro group (using

    
     or 
    
    
    
    ).
  • Application 1: Polyimides for Gas Separation:

    • Reaction with dianhydrides (e.g., 6FDA, BTDA) yields polyimides with pendant nitrile groups.

    • Mechanism: The nitrile group increases chain stiffness and free volume, enhancing permeability/selectivity for

      
       separation membranes.
      
  • Application 2: Porous Organic Cages:

    • Condensation with trialdehydes (e.g., 1,3,5-triformylbenzene) creates imine-linked molecular cages.

    • These supramolecular heterocycles are used for molecular sieving and catalysis.

Pathway B: Cyano-Directed Tetrazole Synthesis

The nitrile group at position 1 serves as a precursor for 1,5-disubstituted tetrazoles via [3+2] cycloaddition.

  • Reagents: Sodium azide (

    
    ), Zinc bromide (
    
    
    
    ) or Triethylammonium chloride.
  • Product: 5-(3-amino-5-nitrophenyl)-1H-tetrazole.

  • Significance: This introduces an acidic, lipophilic tetrazole ring, often used as a bioisostere for carboxylic acids in drug design (e.g., Angiotensin II receptor antagonists).

Pathway C: Amino-Directed Coupling (Drug Discovery)

The primary amine at position 3 is a nucleophile for linking the "3-cyano-5-nitrophenyl" core to other pharmacophores.

  • Urea/Amide Formation: Reaction with isocyanates or acid chlorides.

  • Kinase Inhibitor Scaffolds: The 3,5-disubstitution pattern mimics the geometry of certain kinase inhibitors (e.g., Lenalidomide analogs), where the aromatic ring bridges a cereblon-binding domain and a target protein ligand.

Part 4: Visualization of Reactivity

The following diagram maps the divergent synthesis pathways starting from 3-Amino-5-nitrobenzonitrile.

ReactivityMap Start 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) Diamine 3,5-Diaminobenzonitrile (Key Monomer) Start->Diamine Nitro Reduction (H2, Pd/C) Tetrazole 5-(3-amino-5-nitrophenyl)- 1H-tetrazole Start->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Linker Amide/Urea Conjugates Start->Linker Acylation/Coupling Polyimide Polyimides (Gas Separation Membranes) Diamine->Polyimide + Dianhydrides (Imidization) Cage Supramolecular Organic Cages Diamine->Cage + Trialdehydes (Schiff Base) Bioisostere Carboxylic Acid Bioisostere Tetrazole->Bioisostere Med Chem Application Drug Kinase Inhibitors (Immunomodulators) Linker->Drug Scaffold Integration

Figure 1: Divergent synthetic pathways for 3-Amino-5-nitrobenzonitrile, highlighting its role as a precursor for materials (green), bioisosteres (red), and drug scaffolds (yellow).[2][3][4]

Part 5: Experimental Case Study

Synthesis of a Polyimide Precursor (3,5-Diaminobenzonitrile)

This protocol illustrates the conversion of the "building block" into its most commercially relevant derivative.

  • Dissolution: Dissolve 3-amino-5-nitrobenzonitrile (10 mmol) in Ethyl Acetate (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) at room temperature for 4–6 hours.
    
  • Monitoring: Monitor the disappearance of the yellow nitro compound via TLC (Hexane:EtOAc 1:1). The diamine product is typically fluorescent.

  • Isolation: Filter through Celite to remove Pd/C. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water to obtain off-white needles.

  • Result: The resulting 3,5-diaminobenzonitrile is now ready for polymerization with dianhydrides (e.g., 6FDA) to form high-thermal-stability polyimide films.

References

  • ChemicalBook. (n.d.). 3-AMINO-5-NITROBENZONITRILE Synthesis and Properties (CAS 10406-92-5). Retrieved from

  • BenchChem. (n.d.). 3-Amino-5-nitrobenzonitrile: Structure and Applications. Retrieved from

  • Ha, T. Y., et al. (2014).[5] Polyimides based on 3,5-diaminobenzonitrile: Correlation of different properties with various dianhydride monomers. ResearchGate. Retrieved from

  • Google Patents. (2010). WO201042699A1 - Synthesis of 3-amino-5-nitrobenzonitrile via Fe/HCl reduction. Retrieved from

  • Clinivex. (n.d.). Reference Standards for 3-Amino-5-nitrobenzonitrile. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 3-Amino-5-nitrobenzonitrile as a Diazo Component

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes using 3-amino-5-nitrobenzonitrile as a key precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, and the choice of starting materials is paramount in determining the final properties of the dye.[1][2] 3-Amino-5-nitrobenzonitrile is a valuable intermediate due to its unique electronic characteristics. The presence of a primary amine allows for straightforward conversion into a reactive diazonium salt, while the strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups significantly influence the color, stability, and application potential of the resulting azo compounds.[3][4]

This guide elucidates the core chemical principles, provides detailed, field-proven experimental protocols for synthesis, and outlines methods for characterization and purification. It emphasizes the causality behind experimental choices, particularly concerning the critical diazotization and azo coupling steps, to ensure both reproducibility and safety.

Health & Safety Precautions

The synthesis of azo dyes involves hazardous materials and potentially unstable intermediates. Strict adherence to safety protocols is mandatory.

  • 3-Amino-5-nitrobenzonitrile: This compound is harmful if it comes into contact with skin and may cause serious eye irritation.[5] It should be handled in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if swallowed. Avoid generating dust.[6]

  • Strong Acids (e.g., HCl): Concentrated acids are highly corrosive. Handle with extreme care in a fume hood.

  • Aryl Diazonium Salts: This is the most significant hazard. Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[6] CRITICAL: Always keep the diazonium salt in a cold (0-5 °C) aqueous solution and use it immediately after preparation. Never attempt to isolate the solid diazonium salt.

  • Waste Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[7]

Core Scientific Principles: The Chemistry of Azo Synthesis

The synthesis is a classic two-step process: (1) Diazotization of the primary aromatic amine and (2) Azo coupling with an electron-rich nucleophile.[1]

Step 1: Diazotization

Diazotization is the conversion of the primary amino group of 3-amino-5-nitrobenzonitrile into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8]

The reaction is highly temperature-sensitive and must be performed at 0–5 °C. At temperatures above this range, the diazonium salt readily decomposes, losing N₂ gas and forming undesired phenolic byproducts, drastically reducing the yield.[9]

Experimental_Workflow start Start Materials: 3-Amino-5-nitrobenzonitrile NaNO₂, HCl, 2-Naphthol, NaOH diazotization Protocol 1: Diazotization - Suspend amine in HCl - Cool to 0-5 °C - Add NaNO₂ solution dropwise start->diazotization coupling Protocol 2: Azo Coupling - Prepare cold alkaline 2-Naphthol solution - Add diazonium salt slowly - Stir cold for 30-45 min diazotization->coupling Use immediately isolation Protocol 3: Isolation - Vacuum filtration - Wash with cold water coupling->isolation purification Protocol 3: Purification - Recrystallize from Ethanol/Acetic Acid isolation->purification characterization Characterization - UV-Vis, FT-IR, NMR - Melting Point purification->characterization final_product Final Product: Purified Azo Dye characterization->final_product

Sources

Application Note: Synthesis of Disperse Dyes using 3-Amino-5-nitrobenzonitrile

[1]

Executive Summary & Strategic Rationale

This guide details the synthesis of high-performance disperse azo dyes derived from 3-Amino-5-nitrobenzonitrile . This specific intermediate is chemically significant because it possesses two strong electron-withdrawing groups (nitro and cyano) in a meta-relationship to the amine.[1]

When used as a diazo component, this molecule creates a powerful "push-pull" electronic system in the final dye structure.[1] The electron-deficient diazonium salt, when coupled with an electron-rich amine (e.g., N,N-dialkylaniline derivatives), results in dyes with:

  • Bathochromic Shifts: Deep red to violet/blue shades due to strong intramolecular charge transfer (ICT).

  • High Tinctorial Strength: High molar extinction coefficients (

    
    ), allowing for reduced dye loading on fabrics.
    
  • Hydrophobicity: Ideal for polyester (PET) dyeing.

Expert Insight: Standard aqueous diazotization (HCl/NaNO



1Nitrosyl Sulfuric Acid

Chemical Reaction Pathway

The synthesis follows a two-step mechanism: Diazotization followed by Azo Coupling .[1]

DyeSynthesisAmine3-Amino-5-nitrobenzonitrile(Weak Nucleophile)DiazoniumDiazonium Salt Intermediate(Electrophile)Amine->DiazoniumDiazotization(0-5°C, H2SO4)NitrosylNitrosyl Sulfuric Acid(NO+ HSO4-)Nitrosyl->DiazoniumDyeFinal Disperse Azo Dye(Push-Pull System)Diazonium->DyeCoupling(pH 4-5, <10°C)CouplerCoupling Component(e.g., N,N-diethylaniline)Coupler->Dye

Figure 1: Reaction pathway for the synthesis of disperse dyes from electron-deficient amines.[1][2]

Detailed Experimental Protocol

Materials & Equipment
  • Precursor: 3-Amino-5-nitrobenzonitrile (>98% purity).[1]

  • Reagents: Sodium Nitrite (NaNO

    
    ), Sulfuric Acid (98% conc.), Glacial Acetic Acid, Urea (quencher), Sodium Acetate (buffer).
    
  • Coupler: N-Ethyl-N-(2-cyanoethyl)aniline (or similar N,N-dialkyl aniline).[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), thermometer (<0°C capability), ice-salt bath.

Step-by-Step Methodology
Phase A: Preparation of Nitrosyl Sulfuric Acid

Critical Step: Do not use water. Moisture hydrolyzes nitrosyl sulfuric acid.[1]

  • Charge: Place 10 mL of concentrated

    
     in a 3-neck flask.
    
  • Cool: Lower temperature to 0–5°C using an ice-salt bath.

  • Add Nitrite: Slowly add 0.76 g (11 mmol) of dry Sodium Nitrite powder with vigorous stirring.

    • Observation: The solution may fume slightly; ensure temperature does not exceed 10°C to prevent decomposition.

  • Dissolution: Heat gently to 60–65°C until all NaNO

    
     is dissolved and a clear solution forms.
    
  • Recool: Cool the solution back down to -5°C to 0°C.

Phase B: Diazotization[1][]
  • Dilution (Optional but recommended): Add a mixture of 10 mL acetic acid and 2 mL propionic acid to the nitrosyl sulfuric acid (keeps the mixture fluid at low temps).

  • Amine Addition: Gradually add 1.63 g (10 mmol) of 3-Amino-5-nitrobenzonitrile to the stirred acid mixture.

    • Rate: Add in small portions over 20 minutes.

    • Temp Control: Maintain temperature strictly between -5°C and 0°C.[1]

  • Reaction: Stir at 0–5°C for 2–3 hours.

    • Validation: Take a drop of the reaction mixture and add it to an alkaline solution of H-acid or

      
      -naphthol on filter paper. An instant color change indicates the presence of active diazonium salt.
      
Phase C: Coupling
  • Coupler Preparation: In a separate beaker, dissolve 10 mmol of the Coupling Component (e.g., N-Ethyl-N-(2-cyanoethyl)aniline) in 10 mL dilute acetic acid.[1]

  • Cooling: Cool the coupler solution to 0–5°C and add crushed ice directly to the beaker.

  • Addition: Dropwise add the cold diazonium salt solution (from Phase B) into the coupler solution.

    • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4.0–5.0. Coupling of aniline derivatives is fastest in weakly acidic media.

  • Stirring: Continue stirring at <5°C for 4 hours.

  • Quenching: Add 0.5 g urea to destroy any excess nitrous acid.

  • Isolation: Neutralize the mixture with sodium carbonate until neutral (pH 7). Filter the precipitated dye.[4][5]

  • Purification: Wash the cake thoroughly with water to remove inorganic salts. Recrystallize from ethanol or acetone.

Characterization & Validation

To ensure scientific integrity, the synthesized dye must be validated against the following criteria:

ParameterMethodExpected ResultInterpretation
Structure FT-IR-CN stretch (~2220 cm⁻¹) -NO₂ stretch (1530/1350 cm⁻¹) -N=N- stretch (1400-1500 cm⁻¹)Confirms presence of functional groups and azo linkage.[1]
Purity TLCSingle spot (Solvent: Toluene/Acetone 8:2)Absence of unreacted amine or degradation products.
Color UV-Vis

450–550 nm (Solvent dependent)
High molar extinction coefficient (

).
Mass HRMSMolecular Ion

Confirms exact molecular weight.

Expert Note on Solvatochromism: Dyes derived from 3-Amino-5-nitrobenzonitrile exhibit significant positive solvatochromism .[1] You will observe a bathochromic shift (red shift) when moving from non-polar solvents (e.g., hexane) to polar solvents (e.g., DMF). This is due to the stabilization of the excited intramolecular charge transfer (ICT) state by polar solvents.

Application Testing (Polyester Dyeing)

Disperse dyes require high temperature or carriers to penetrate the crystalline PET fiber.

  • Dye Bath: Prepare a dispersion of the dye (1% owf) using a dispersing agent (e.g., lignin sulfonate).

  • pH: Adjust to pH 4.5–5.5 with acetic acid.

  • HT Dyeing: Raise temperature to 130°C at 2°C/min in a sealed dyeing machine. Hold for 45-60 mins.

  • Reduction Clearing: After dyeing, treat fabric with Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 mins to remove surface dye and improve fastness.

References

  • Synthesis of Azo Disperse Dyes

    • Title: Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes.[6]

    • Source: Scientific Reports (N
    • URL:[Link]

  • Diazotization Mechanisms

    • Title: Diazotisation - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nitrosyl Sulfuric Acid Method

    • Title: Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof (Patent CN102070552B).[1]

    • Source: Google P
    • URL
  • General Azo Dye Synthesis

    • Title: Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric.[7]

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

Application Note: Suzuki Coupling Strategies for 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details the strategic use of 3-Amino-5-nitrobenzonitrile in Suzuki-Miyaura cross-coupling reactions.[1]

Because the title molecule is an aniline derivative (not an aryl halide), it does not participate in standard Suzuki coupling as an electrophile without modification.[2] This guide focuses on the two primary high-value workflows:

  • The Diazonium-Suzuki Strategy: Converting the amino group into a leaving group (

    
    ) to form a biaryl bond at the C3 position.[1]
    
  • The Ortho-Halogenation Strategy: Installing a halogen on the ring to couple while retaining the amino group.

Executive Summary & Strategic Value

3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5) is a highly functionalized "push-pull" aromatic scaffold.[1] The presence of a strong electron-donating group (


) meta to two strong electron-withdrawing groups (

,

) creates a unique electronic environment useful for synthesizing kinase inhibitors, antimicrobial agents, and liquid crystals.[1]

However, the molecule lacks the C-Halogen bond required for standard Suzuki-Miyaura coupling.[1] To utilize this scaffold in cross-coupling, researchers must employ one of two distinct strategies:

  • Route A (Substitution): The amino group acts as a "mask" for the aryl ring. It is converted to a diazonium salt and displaced by an aryl boronic acid.[1][2] Product: 3-Aryl-5-nitrobenzonitrile.[1]

  • Route B (Decoration): The amino group directs electrophilic halogenation to an ortho position, creating a handle for coupling.[2] Product: Biaryl-amine derivatives.

Decision Matrix: Selecting the Correct Pathway

Before beginning, determine the structural goal of your synthesis using the logic flow below.

DecisionMatrix Start Starting Material: 3-Amino-5-nitrobenzonitrile Goal What is the Target Structure? Start->Goal RouteA Route A: Biaryl Formation (Replace -NH2 with -Aryl) Goal->RouteA Target: 3-Aryl-5-nitrobenzonitrile RouteB Route B: Scaffold Decoration (Keep -NH2, Add -Aryl) Goal->RouteB Target: Amino-Biaryl StepA1 Diazotization (NaNO2 / HBF4) RouteA->StepA1 StepB1 Electrophilic Halogenation (NIS or NBS) RouteB->StepB1 StepA2 Suzuki-Miyaura with Diazonium Salt StepA1->StepA2 StepB2 Standard Suzuki Coupling (Pd-Catalyzed) StepB1->StepB2

Caption: Strategic workflow for selecting the reaction pathway based on the desired final chemotype.

Protocol A: Diazonium-Based Suzuki Coupling (The "Sandmeyer-Suzuki")

This advanced protocol allows the direct conversion of the C-N bond to a C-C bond. It is superior to the traditional Sandmeyer (iodination) followed by Suzuki because it avoids the isolation of potentially unstable aryl iodides and often proceeds under milder conditions.

Mechanism

The reaction proceeds via the oxidative addition of the palladium catalyst into the highly reactive C-


 bond of the arenediazonium salt, releasing 

gas.[2] This is followed by transmetallation with the boronic acid and reductive elimination.[2]
Experimental Protocol

Target: Synthesis of 3-(4-Methoxyphenyl)-5-nitrobenzonitrile.

Reagents
  • Substrate: 3-Amino-5-nitrobenzonitrile (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Diazotization:

    
     (1.5 equiv), 
    
    
    
    (48% aq, 4.0 equiv) or
    
    
    /
    
    
    .[1][2]
  • Catalyst:

    
     (5 mol%)[1]
    
  • Solvent: MeOH or EtOH (Critical for diazonium solubility/stability)[1][2]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

Phase 1: In-Situ Diazotization [1]

  • Dissolution: In a round-bottom flask, dissolve 3-Amino-5-nitrobenzonitrile (163 mg, 1 mmol) in MeOH (5 mL). Cool to 0°C in an ice bath.

  • Acidification: Add

    
     (48% aq.[1][2] solution, 0.5 mL) dropwise. The amine may precipitate as a salt; ensure vigorous stirring.[2]
    
  • Nitrite Addition: Add a solution of

    
     (103 mg, 1.5 mmol) in minimal water dropwise over 5 minutes.
    
  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (the diazonium salt stays at the baseline) or starch-iodide paper (turns blue if excess nitrite is present).[1]

    • Note: Isolation of the diazonium tetrafluoroborate salt is possible by adding

      
       to precipitate it, which improves safety and purity for scale-up [1].[2]
      

Phase 2: Cross-Coupling

  • Catalyst Prep: To the cold diazonium mixture, add 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Palladium Addition: Add

    
     (11 mg, 0.05 mmol). Note: No base is strictly required if the boronic acid is activated, but adding mild NaOAc (2 equiv) often improves yield.[2]
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Evolution of

    
     gas bubbles indicates the reaction is proceeding.[2]
    
  • Workup: Dilute with EtOAc and water. Wash the organic layer with brine.[2] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Quantitative Expectations:

Parameter Typical Range Notes
Yield 65% – 85% Lower yields if diazonium decomposes before coupling.[1]
Reaction Time 1 – 4 Hours Much faster than aryl chloride couplings.[1][2]

| Byproducts | Phenols (Ar-OH) | Result of diazonium hydrolysis if water content is too high.[1] |

Protocol B: Ortho-Halogenation Directed Suzuki

If the amino group is required in the final molecule, it must be used to direct a halogen (I or Br) to the ring.

Regioselectivity Analysis:

  • -NH2 (Activator): Directs ortho and para.[1]

  • -NO2 (Deactivator): Directs meta.[1]

  • -CN (Deactivator): Directs meta.

In 3-Amino-5-nitrobenzonitrile:

  • Position 2: Ortho to NH2, Meta to NO2. (Sterically crowded between NH2 and CN).[1][2]

  • Position 4: Ortho to NH2, Ortho to NO2. (Sterically crowded).[1][2]

  • Position 6: Para to NH2, Meta to CN, Meta to NO2.

  • Insight: While Position 6 is electronically favorable (Para to activator), Position 2 is often the site of kinetic halogenation due to the "ortho effect" and coordination, though mixtures are common.[2] Iodination is preferred for subsequent Suzuki coupling due to the weaker C-I bond.[2]

Step-by-Step Methodology

Phase 1: Iodination

  • Dissolve 3-Amino-5-nitrobenzonitrile in DMF or MeCN.[1]

  • Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0°C.

  • Stir at RT for 12 hours.

  • Critical Step: Verify regiochemistry via NMR (NOE analysis) before proceeding. Let's assume the 2-iodo isomer is isolated.[1]

Phase 2: Suzuki Coupling on the Iodo-Aniline

  • Reagents: 2-Iodo-3-amino-5-nitrobenzonitrile (1 equiv), Arylboronic acid (1.5 equiv),

    
     (3 equiv).[1][2]
    
  • Catalyst:

    
     (5 mol%) is robust for sterically hindered iodides.[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 6 hours.

  • Result: A highly substituted biaryl aniline.[1][2]

Troubleshooting & Critical Parameters

Catalyst Poisoning

Free amino groups (


) can coordinate to Pd, poisoning the catalyst.[2]
  • Solution: Use a catalyst system with bulky phosphine ligands (e.g., XPhos , SPhos ) or use the diazonium route (where NH2 is consumed).[2] If using Route B, protecting the amine (e.g., Boc-protection) prior to coupling is highly recommended to improve yields.[1][2]

Hydrolysis of Nitrile (-CN)

Under the basic aqueous conditions of standard Suzuki coupling (e.g.,


, heat), the nitrile group can hydrolyze to a primary amide.[2]
  • Prevention: Use anhydrous bases like

    
      or CsF  in anhydrous solvents (Dioxane/Toluene) if hydrolysis is observed.[1]
    
Safety Warning: Diazonium Salts

Diazonium salts of nitro-compounds are energetic.[1][2]

  • Protocol: Do not let the diazonium salt dry out completely if isolating.[2] Always keep in solution or wet paste.[1][2] Perform reactions behind a blast shield.

References

  • Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts. Organic Process Research & Development. (2016). "Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners." [1][2]

  • Regioselectivity in Halogenation of Anilines. Journal of Organic Chemistry. (2015). "Dual Role of Acetanilides: Traceless Removal of a Directing Group."[2] [1][2]

  • General Suzuki Coupling Guide. Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • Synthesis of 3-Amino-5-nitrobenzonitrile. ChemicalBook. "Synthesis routes and precursor reactivity."

Sources

Application Note: 3-Amino-5-nitrobenzonitrile as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) as a strategic scaffold in the synthesis of anticancer therapeutics, specifically Type II Kinase Inhibitors . Unlike its 2-amino isomer (used in quinazoline synthesis like Gefitinib), the 3,5-substitution pattern of this precursor provides a unique geometry for accessing the hydrophobic back-pocket of kinases, a critical feature for overcoming drug resistance in targets like B-Raf and MEK .

This document provides a validated workflow for converting this precursor into a library of bioactive bis-aryl ureas, complete with synthetic protocols, mechanistic rationale, and biological evaluation standards.

Scientific Rationale: The "Privileged" 3,5-Disubstitution

In medicinal chemistry, the 3,5-diaminophenyl core (derived from 3-amino-5-nitrobenzonitrile) acts as a "privileged structure." It allows for the independent functionalization of two amino groups:

  • Position 3 (Amine 1): Often derivatized to form a hydrogen-bond donor/acceptor pair (e.g., urea) that binds to the conserved Glu/Asp residues in the kinase active site.

  • Position 5 (Amine 2/Nitro): Can be extended to interact with the solvent-exposed region or the allosteric pocket, improving selectivity.

  • Benzonitrile Handle: The nitrile group remains a versatile electrophile for late-stage cyclization (e.g., into benzamidines or heterocycles) or serves as a bioisostere for carbonyls.

Mechanism of Action: Type II Kinase Inhibition

The derived agents typically function by stabilizing the kinase in its inactive "DFG-out" conformation. The diagram below illustrates this binding mode.

KinaseBinding cluster_binding Binding Interactions Precursor 3-Amino-5-nitrobenzonitrile Intermediate 3,5-Diaminobenzonitrile (Core Scaffold) Precursor->Intermediate Selective Reduction (Fe/NH4Cl) Inhibitor Bis-Aryl Urea Inhibitor Intermediate->Inhibitor Urea Formation (Ar-NCO) Kinase Tyrosine Kinase (DFG-out Conformation) Inhibitor->Kinase H-Bonding to Glu/Asp & Hinge Urea Urea Linker Pocket Hydrophobic Pocket Urea->Pocket Occupancy

Caption: Synthetic progression from precursor to active kinase inhibitor, highlighting the Type II binding mechanism.

Detailed Experimental Protocols

Protocol A: Selective Reduction to 3,5-Diaminobenzonitrile

Objective: Reduce the nitro group to an amine without affecting the nitrile functionality. Rationale: Standard catalytic hydrogenation (Pd/C + H2) can sometimes reduce nitriles to benzylamines. Iron-mediated reduction is chemoselective and robust.

Materials:

  • 3-Amino-5-nitrobenzonitrile (1.0 eq)

  • Iron powder (5.0 eq, <10 micron particle size preferred)

  • Ammonium chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-5-nitrobenzonitrile (10 mmol) in 40 mL of Ethanol.

  • Activation: Add a solution of NH4Cl (50 mmol) in 10 mL of water. Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron powder (50 mmol) in portions.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow) should disappear, yielding a fluorescent diamine spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and Ethyl Acetate. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale brown solid.

Protocol B: Synthesis of Urea-Based Kinase Inhibitors

Objective: React the newly formed amine with an aryl isocyanate to generate the pharmacophore.

Materials:

  • 3,5-Diaminobenzonitrile (1.0 eq)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Triethylamine (catalytic, optional)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3,5-diaminobenzonitrile (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Ar).

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (1.0 mmol) dropwise over 10 minutes.

    • Note: The 3-amino group is typically less nucleophilic than the newly formed 5-amino group if electronic effects are distinct, but in the symmetric diamine, mono-substitution is controlled by stoichiometry and temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate often forms.

  • Isolation: Filter the precipitate. Wash the solid with cold DCM (2 x 5 mL) to remove unreacted starting materials.

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for two distinct urea protons (singlets) around 8.5–9.5 ppm.

Biological Evaluation: In Vitro Cytotoxicity

Objective: Assess the antiproliferative activity of the synthesized library against cancer cell lines (e.g., A375 melanoma, K562 leukemia).

Assay Type: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).

ParameterSpecification
Cell Seeding Density 3,000 – 5,000 cells/well (96-well plate)
Incubation Time 72 hours
Compound Concentration 8-point serial dilution (e.g., 10 µM to 0.003 µM)
Positive Control Sorafenib or Staurosporine
Vehicle Control 0.1% DMSO

Data Analysis:

  • Normalize luminescence values to Vehicle Control (100% viability).

  • Plot Log[Concentration] vs. % Viability using non-linear regression (GraphPad Prism or similar).

  • Calculate IC50 (concentration inhibiting 50% of cell growth).

Safety & Handling

3-Amino-5-nitrobenzonitrile and its derivatives are potent chemical agents.[1]

  • Hazards: Harmful if swallowed (H302), Skin Irritant (H315), Eye Irritant (H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

  • Waste: Dispose of iron residues as hazardous solid waste (heavy metal contamination). Organic solvents must be incinerated.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11228974, 3-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • Wan, P. T., et al. (2004).Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Contextual reference for B-Raf kinase inhibition mechanism).
  • Wilhelm, S., et al. (2006).Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. (Contextual reference for urea-based kinase inhibitor design).

Sources

Analytical HPLC method for 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-nitrobenzonitrile

Executive Summary

This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of 3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5). This compound is a critical intermediate in the synthesis of complex pharmaceutical agents and dyes, typically derived from the selective reduction of 3,5-dinitrobenzonitrile.

The protocol addresses the specific challenge of separating the target amine from its highly similar precursors (3,5-dinitrobenzonitrile) and potential over-reduction byproducts (3,5-diaminobenzonitrile). Unlike rapid screening methods that utilize monolithic columns, this guide focuses on a high-resolution analytical method suitable for purity assessment and stability testing in a GMP-regulated environment.

Chemical Context & Method Strategy

Analyte Properties
  • IUPAC Name: 3-Amino-5-nitrobenzonitrile[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][3][4]
  • Molecular Weight: 163.13 g/mol [1][2][3][4][5]

  • LogP: ~1.8 (Moderately lipophilic)

  • pKa: The amino group is weakly basic due to the strong electron-withdrawing effects of the nitro and cyano groups on the benzene ring. It is expected to remain largely neutral or only partially protonated in standard acidic mobile phases (pH 2–3).

Separation Logic (The "Why")
  • Stationary Phase Selection: A C18 (Octadecyl) column is selected as the primary standard. The analyte's LogP of 1.8 ensures sufficient retention on a hydrophobic stationary phase without requiring excessive organic solvent.

  • Mobile Phase pH: Acidic conditions (pH ~2.0–2.5) are strictly required.

    • Reasoning: Although the amino group is weakly basic, acidic buffers suppress the ionization of residual silanols on the column surface, preventing peak tailing. Furthermore, maintaining a low pH ensures that any unreacted 3,5-diaminobenzonitrile (more basic) is fully protonated, eluting earlier and providing better resolution from the target peak.

  • Wavelength Selection: While the nitro group provides absorbance >300 nm, the benzonitrile core exhibits strong, distinct absorption in the UV region. 220 nm is chosen for maximum sensitivity, while 254 nm is recommended for specificity against non-aromatic impurities.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[6][7]

    • Water (Milli-Q / HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA) for MS-compatibility.

  • Reference Standards: 3-Amino-5-nitrobenzonitrile (>98% purity).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% H

PO

in Water
Suppresses silanol activity; sharpens amine peaks.
Mobile Phase B Acetonitrile (ACN)Lower viscosity and sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves reproducibility of retention times.
Injection Vol. 5–10 µLPrevents column overload.
Detection UV at 220 nm (Quant); 254 nm (Qual)220 nm for trace impurities; 254 nm for main peak.
Gradient Program

A gradient is essential to elute the polar diamino impurities early and the non-polar dinitro precursor late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.01090Wash (Elute Dinitro precursor)
17.01090Hold Wash
17.19010Return to Initial
22.09010Re-equilibration

Preparation of Solutions

Diluent Preparation
  • Composition: 50:50 Water:Acetonitrile.[6]

  • Note: The analyte has limited solubility in pure water. Dissolve in 100% ACN first, then dilute with water to match the mobile phase strength and prevent peak distortion.

Standard Solution Preparation
  • Weigh accurately 10.0 mg of 3-Amino-5-nitrobenzonitrile reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 20 mL Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with 0.1% H

    
    PO
    
    
    
    in Water
    .
  • Final Concentration: 0.1 mg/mL (100 ppm).

Sample Solution
  • Prepare samples (reaction mixtures or raw material) at a target concentration of 0.1 mg/mL using the same Diluent.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis run.

System Suitability Criteria
ParameterAcceptance Limit
Retention Time (RT) 7.0 ± 1.0 min (Typical)
Theoretical Plates (N) > 5,000
Tailing Factor (T) 0.8 – 1.5
Precision (RSD) < 2.0% (for n=5 replicate injections)
Resolution (Rs) > 2.0 (between analyte and nearest impurity)
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.05 – 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.

Visualizations & Workflows

Analytical Workflow Diagram

This diagram outlines the logical flow from sample intake to data reporting, ensuring no critical step is missed.

AnalyticalWorkflow Start Sample Intake Prep Sample Prep (Dissolve in ACN -> Dilute) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Detect UV Detection (220nm / 254nm) HPLC->Detect Data Data Analysis (Integration & SST Check) Detect->Data Data->HPLC Fail SST Report Final Report Data->Report

Caption: Figure 1: Step-by-step analytical workflow for 3-Amino-5-nitrobenzonitrile analysis, including a critical feedback loop for System Suitability Test (SST) failure.

Synthesis & Impurity Logic

Understanding the synthesis helps identify likely impurities.

SynthesisImpurity Precursor 3,5-Dinitrobenzonitrile (Starting Material) Reaction Reduction (Fe/HCl or H2/Pd) Precursor->Reaction Elution HPLC Elution Order: 1. Diamino (Polar) 2. Target (Mid) 3. Dinitro (Non-polar) Precursor->Elution Product 3-Amino-5-nitrobenzonitrile (Target Analyte) Reaction->Product Selective Reduction OverRed 3,5-Diaminobenzonitrile (Over-Reduction Impurity) Reaction->OverRed Excess Reduction Product->Elution OverRed->Elution

Caption: Figure 2: Synthesis pathway showing the relationship between the precursor, the target product, and the potential over-reduction impurity, mapped to expected HPLC elution order.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.Ensure Mobile Phase A pH is

2.5. Replace column if >1000 injections.
Retention Time Drift Temperature fluctuation or Mobile Phase evaporation.Use column oven (30°C). Cap solvent bottles tightly.
Split Peaks Solvent mismatch.Ensure sample diluent contains

50% organic solvent.
High Backpressure Particulates in sample.Re-filter sample (0.22 µm). Check guard column.[8]

References

  • Bristol-Myers Squibb Company. (2010).[3] International Patent WO2010/42699: Preparation of 3-Amino-5-nitrobenzonitrile.[3] ChemicalBook. Link

  • PubChem. (2025).[2][5][8] Compound Summary: 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5).[1][2][3] National Library of Medicine. Link

  • SIELC Technologies. (2018).[9] HPLC Separation of Nitroaniline Isomers and Derivatives. SIELC Application Notes. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Amino-5-nitrobenzonitrile (Isomer Reference). Merck KGaA. Link

Sources

Application Note: Purification of 3-Amino-5-nitrobenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the isolation and purification of 3-Amino-5-nitrobenzonitrile, a critical intermediate in the synthesis of azo dyes and pharmaceutical heterocycles. While often synthesized via the reduction of 3,5-dinitrobenzonitrile, the crude product frequently contains unreacted starting material, regioisomers, and iron/tin salts (from reduction). This guide provides a robust normal-phase silica gel chromatography workflow, emphasizing mobile phase optimization to resolve the "push-pull" electronic system of the target molecule, where the electron-donating amine opposes the electron-withdrawing nitro and nitrile groups.

Compound Profile & Physiochemical Properties[1][2]

Understanding the analyte's behavior is the prerequisite for successful separation.

PropertyDescriptionChromatographic Implication
Structure 3,5-disubstituted aniline"Push-pull" system creates a significant dipole moment, increasing retention on polar silica.
Molecular Weight 163.13 g/mol Small molecule; diffuses rapidly.
Melting Point ~200–207 °CSolid at room temperature; requires solubility checks for loading.
Acidity/Basicity Weakly basic amineThe -NO₂ and -CN groups withdraw electron density, reducing amine basicity. Tailing is less severe than in unsubstituted anilines but still possible.
Solubility Soluble in EtOAc, Acetone, MeOH, DMSO. Insoluble in Hexanes, Water.Dry loading is strongly recommended to prevent band broadening.

Pre-Chromatography Method Development (TLC)

Objective: Establish a solvent system (mobile phase) that yields a Retention Factor (


) of 0.25 – 0.35 for the target compound.
TLC Protocol[3][4][5][6]
  • Stationary Phase: Silica gel 60

    
     aluminum-backed plates.
    
  • Sample Prep: Dissolve ~5 mg of crude material in 1 mL of Acetone or Ethyl Acetate (EtOAc).

  • Screening Solvents:

    • System A (Non-polar): 100% Hexanes (Expect

      
       ~ 0).
      
    • System B (Target): 30% EtOAc in Hexanes.

    • System C (Polar): 50% EtOAc in Hexanes.

  • Visualization: UV light at 254 nm (aromatic absorption) and 365 nm. The nitro group typically quenches fluorescence, appearing as a dark spot against the bright green background.

Optimization Logic
  • Scenario 1 (Target

    
     < 0.2):  The compound is sticking to the silica. Increase polarity to 40-50% EtOAc.
    
  • Scenario 2 (Tailing/Streaking): If the spot looks like a comet, the amino group is interacting with silanol protons.

    • Correction: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase. Note: Due to the electron-withdrawing groups, TEA is rarely needed for this specific substrate compared to standard anilines.

Recommended Starting Gradient: 10% EtOAc/Hexane


 60% EtOAc/Hexane.

Detailed Column Chromatography Protocol

Materials[1][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: Ratio of silica mass to crude sample mass should be 30:1 to 50:1 .

    • Example: For 1.0 g crude, use 30–50 g silica.

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[2][1]

Step-by-Step Workflow
Step 1: Dry Loading (Solid Load)

Rationale: The compound is insoluble in the starting non-polar mobile phase. Liquid loading with a strong solvent (like DCM or Acetone) would cause the compound to precipitate immediately upon hitting the hexane-equilibrated column, leading to clogged frits and streaking.

  • Dissolve the crude mixture in the minimum amount of Acetone or MeOH.

  • Add silica gel (approx.[3] 2x the mass of the crude) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Critical Check: Ensure no solvent smell remains. Clumpy powder indicates residual solvent, which will ruin resolution.

Step 2: Column Packing & Equilibration
  • Slurry pack the column using 10% EtOAc in Hexanes .

  • Flush with 2 column volumes (CV) of the starting solvent to compact the silica bed.

  • Carefully pour the "Dry Load" powder (from Step 1) onto the top of the sand/silica bed.

  • Add a protective layer of sand (1 cm) on top of the sample to prevent disturbance during solvent addition.

Step 3: Gradient Elution

Run the gradient stepwise or linearly if using an automated flash system.

Gradient StepSolvent Composition (Hex:EtOAc)Volume (CV)Target Elution
Equilibration 90:102 CVNon-polar impurities
Ramp 1 80:203 CVUnreacted 3,5-dinitrobenzonitrile
Ramp 2 70:305 CVTarget: 3-Amino-5-nitrobenzonitrile
Ramp 3 50:503 CVPolar byproducts (diamines)
Flush 0:1002 CVResidual salts/polymers
Step 4: Fraction Analysis
  • Spot fractions on TLC plates.

  • Pool fractions containing the pure spot (

    
     ~0.3 in 30% EtOAc).
    
  • Purity Check: Ensure no leading edge (starting material) or tailing edge (diamine) overlaps.

Visualization of Workflow

PurificationProtocol Start Crude Reaction Mixture (3-Amino-5-nitrobenzonitrile) TLC Method Development (TLC) Target Rf = 0.3 in Hex/EtOAc Start->TLC Optimization Load Dry Loading Adsorb to Silica -> Rotavap TLC->Load Validated System Pack Column Packing Slurry in 10% EtOAc/Hex Load->Pack Prepare Column Elute1 Elution Step 1 (10-20% EtOAc) Remove Non-polar Impurities Pack->Elute1 Start Gradient Elute2 Elution Step 2 (30-40% EtOAc) Collect Target Compound Elute1->Elute2 Increase Polarity Elute3 Elution Step 3 (50%+ EtOAc) Flush Polar Byproducts Elute2->Elute3 Flush Column Analysis Fraction Analysis (TLC/HPLC) Pool Pure Fractions Elute2->Analysis Collect Fractions Final Pure 3-Amino-5-nitrobenzonitrile Yellow Solid Analysis->Final Evaporate & Dry

Figure 1: Logical workflow for the purification of 3-Amino-5-nitrobenzonitrile, moving from crude mixture to isolated solid.

Troubleshooting & Safety

Common Issues
  • Co-elution: If the starting material (3,5-dinitrobenzonitrile) overlaps with the product, use a shallower gradient (e.g., increase EtOAc by 5% every 2 CV instead of 10%).

  • Crystallization on Column: If the compound crashes out inside the column (white opaque bands), the loading was too concentrated. Immediate Action: Switch to 100% EtOAc to flush everything out, recover, and restart with a higher silica-to-sample ratio.

Safety Considerations
  • Nitro Compounds: Although stable, nitro-aromatics can be energetic. Avoid heating the dry solid above its melting point or subjecting it to mechanical shock.

  • Nitriles: Toxic if ingested or absorbed. Wear nitrile gloves and work in a fume hood.

  • Silica Dust: Inhalation hazard. Handle silica gel in a hood or wear an N95 mask.

References

  • Synthesis & HPLC Characterization: Bristol-Myers Squibb Company. (2010).[4] International Patent WO 2010/42699 A1. "Preparation of 3-amino-5-nitrobenzonitrile."

  • General Nitroaniline Purification: BenchChem. (2025).[5][1] Application Note: Column Chromatography Purification of Nitroaniline Derivatives.

  • Physiochemical Properties: PubChem. (2025).[6] Compound Summary: 3-Amino-5-nitrobenzonitrile (CID 11228974).[6]

  • Chromatography of Anilines: Thermo Fisher Scientific. (2023).[7][8][6][9] Determination of Aniline and Nitroanilines by HPLC. Application Note 295.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Amino-5-nitrobenzonitrile (CAS: 14347-05-8)[1]

Introduction

Welcome to the Technical Support Center for 3-Amino-5-nitrobenzonitrile synthesis. This guide addresses the specific challenges of regioselective reduction in polynitro-aromatic systems.

The synthesis of 3-Amino-5-nitrobenzonitrile is chemically delicate because it requires the selective reduction of one nitro group in the presence of another, while simultaneously preserving the labile nitrile moiety. Common pitfalls include over-reduction to the diamine (3,5-diaminobenzonitrile), hydrolysis of the nitrile to an amide, or sulfur contamination (if using sulfide reductions).[1]

This guide prioritizes the Modified Zinin Reduction (Sodium Sulfide/Bicarbonate) as the most scalable and selective method, while offering the Stannous Chloride (SnCl₂) method for high-purity small-scale applications.[1]

Module 1: Strategic Route Analysis

Before beginning, confirm your synthetic strategy.[1] The "Reduction Route" is preferred over the "Nitration Route" due to regioselectivity issues in the latter.

Reaction Pathway & Impurity Profile[1][2][3][4][5]

The following diagram illustrates the reaction logic and potential failure points.

ReactionPathway Start 3,5-Dinitrobenzonitrile (Starting Material) Product 3-Amino-5-nitrobenzonitrile (Target) Start->Product Selective Red. (NaSH or SnCl2) Hydrolysis 3-Amino-5-nitrobenzamide (Nitrile Hydrolysis) Start->Hydrolysis High pH (Strong Base) Azo Azo/Azoxy Dimers (Incomplete Coupling) Start->Azo Intermediate Coupling OverRed 3,5-Diaminobenzonitrile (Over-Reduction) Product->OverRed Excess Reagent High Temp Product->Hydrolysis Acid/Base Workup

Figure 1: Reaction pathway showing the target selective reduction and critical side-reactions (over-reduction and hydrolysis).[1]

Module 2: Optimized Protocols

Protocol A: Modified Zinin Reduction (Scalable & Cost-Effective)

Best for: Scale-up (>10g), cost-efficiency.[1] Mechanism: Selective reduction using sulfide ions buffered with bicarbonate to protect the nitrile.[1]

Reagents:

  • 3,5-Dinitrobenzonitrile (1.0 eq)[1]

  • Sodium Sulfide Nonahydrate (

    
    ) (1.2 - 1.5 eq) OR Sodium Hydrosulfide (NaSH)[1]
    
  • Sodium Bicarbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Methanol/Water (3:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 3,5-dinitrobenzonitrile in Methanol/Water (3:1). Heat to 60°C.

  • Buffering (Critical): Add solid Sodium Bicarbonate (

    
    ) to the solution.
    
    • Why? Sulfide reduction generates hydroxide ions (

      
      ).[1] High pH hydrolyzes the nitrile to an amide.[1] Bicarbonate buffers the pH to ~8.5, preventing this side reaction [1].[1]
      
  • Controlled Addition: Dissolve

    
     in a minimum amount of water. Add this solution dropwise  over 30-45 minutes while maintaining 60-65°C.
    
    • Yield Tip: Rapid addition causes local excesses, leading to the diamine impurity.[1]

  • Reflux: Stir at reflux for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Endpoint: The starting material spot should disappear.[1][2] If the diamine spot (very polar, near baseline) grows, stop immediately.[1]

  • Quench: Pour the reaction mixture into ice water (5x reaction volume).

  • Filtration: The product usually precipitates as a yellow/orange solid.[1] Filter and wash with copious water to remove inorganic salts.[1]

Protocol B: Stannous Chloride Reduction (High Purity)

Best for: Small scale (<5g), high purity requirements.[1] Mechanism: Chemoselective nitro reduction under mild conditions.[1]

Reagents:

  • 3,5-Dinitrobenzonitrile (1.0 eq)[1]

  • 
     (3.0 - 3.3 eq)[1]
    
  • Solvent: Ethyl Acetate or Ethanol (Avoid strong acids)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve starting material in Ethyl Acetate (0.1 M concentration).

  • Addition: Add

    
     solid in one portion.
    
  • Reaction: Heat to reflux (approx 70-80°C) for 2-4 hours.

    • Note: Unlike the Zinin reduction, SnCl2 is less likely to attack the nitrile, but over-reduction is still possible if refluxed too long.

  • Workup (The "Emulsion" Fix):

    • Cool to room temperature.[1][3][4]

    • Adjust pH to 7-8 using saturated

      
       or 10% NaOH.[1]
      
    • Critical Step: The mixture will form a thick tin slurry.[1] Filter this through a Celite pad before attempting phase separation.[1] Washing the Celite cake with ethyl acetate is mandatory to recover trapped product.[1]

Module 3: Purification & Isolation Logic[1][2]

Achieving >98% purity often requires removing sulfur (from Method A) or trace diamine.[1]

Data: Solubility Profile for Purification

Solvent3,5-Dinitro (SM)3-Amino-5-nitro (Product)3,5-Diamine (Impurity)Sulfur
Water InsolubleInsolubleSlightly Soluble (Hot)Insoluble
Ethanol SolubleSoluble (Hot)SolubleInsoluble
Toluene SolubleSoluble (Hot)InsolubleSoluble (Hot)
dil.[1] HCl InsolubleSoluble (Forms Salt)Soluble (Forms Salt)Insoluble
The "Acid Wash" Technique (Removing Sulfur & Non-Basic Impurities)

If using Method A (Sulfide), elemental sulfur is a common contaminant.[1]

  • Dissolve crude solid in 2M HCl .

    • Result: The amine product forms a water-soluble hydrochloride salt.[1] Sulfur and unreacted dinitro starting material remain insoluble solids.[1]

  • Filter the solution. Discard the solid (Sulfur/SM).[1]

  • Neutralize the filtrate with Ammonium Hydroxide (

    
    )  to pH 8-9.[1]
    
  • The pure product will precipitate.[1] Filter and dry.[1][3][5][6][4]

Module 4: Troubleshooting & FAQs

Q1: I am seeing a significant amount of 3,5-diaminobenzonitrile (Over-reduction). How do I stop this?

  • Cause: Excess reducing agent or reaction temperature too high.[1]

  • Solution:

    • Strictly limit stoichiometry to 1.2–1.5 equivalents of sulfide or 3.0 equivalents of tin.[1]

    • Lower the temperature.[1][4] For Zinin reduction, run at 50°C instead of reflux.[1]

    • Reverse Addition: Add the reducing agent to the nitro compound, not vice versa. This ensures the nitro compound is always in excess until the very end.

Q2: My product is a sticky tar instead of a solid.

  • Cause: Presence of azo/azoxy coupling intermediates or sulfur polymerization.[1]

  • Solution:

    • Perform the "Acid Wash" purification described in Module 3.[1]

    • Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, treat with activated charcoal to remove tars, filter, then add water until turbid and cool.

Q3: The nitrile peak (


) disappeared from my IR, and a carbonyl peak appeared. 
  • Cause: Hydrolysis of the nitrile to an amide due to high pH (Zinin method).[1]

  • Solution: You likely omitted the buffer or used NaOH.[1] Ensure you use Sodium Bicarbonate (

    
    )  or Ammonium Chloride  to buffer the reaction.[1] Keep pH < 9.[1][2]
    

Q4: Can I use catalytic hydrogenation (


)? 
  • Analysis: Generally not recommended for this specific synthesis.[1]

  • Reason: Palladium is too active.[1] It is extremely difficult to stop hydrogenation at the mono-amine stage; it almost invariably proceeds to the diamine. If you must use hydrogenation, use a poisoned catalyst (e.g., sulfided platinum) or transfer hydrogenation with cyclohexene, but yields are typically lower than chemical reduction [2].[1]

References

  • Zinin Reduction Mechanism & Buffering

    • Porter, H. K. (1973).[1] The Zinin Reduction of Nitroarenes.[1][7][8] Organic Reactions, 20, 455–481.[1]

    • Note: Establishes the necessity of pH control to prevent side reactions in alkali-sensitive substr
    • [1]

  • Selective Reduction Protocols (General)

    • Bellamy, F. D., & Ou, K. (1984).[1][2] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][2] Tetrahedron Letters, 25(8), 839-842.[1][2]

    • Note: The foundational paper for the high-selectivity SnCl2 method described in Protocol B.
    • [1]

  • Iron Reduction Patent (Comparative Method)

    • Bristol-Myers Squibb Company.[1][9] (2010).[1][9] WO2010/42699.[1][9]

    • Note: Describes the Iron/HCl reduction of 3,5-dinitrobenzonitrile (Intermedi
    • [1]

  • Safety Data & Properties

    • PubChem CID 11228974 (3-Amino-5-nitrobenzonitrile).[1]

    • [1]

Sources

Technical Support Center: 3-Amino-5-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It addresses the specific challenges of synthesizing 3-Amino-5-nitrobenzonitrile (CAS: 17601-94-4) via the partial reduction of 3,5-dinitrobenzonitrile.[1]

Topic: Troubleshooting Impurity Profiles & Process Optimization Ticket ID: CHEM-SUP-35ANB-001 Status: Resolved / Knowledge Base Article

Executive Summary

The synthesis of 3-Amino-5-nitrobenzonitrile is chemically delicate because it requires the regioselective partial reduction of a symmetric dinitro precursor.[1] The process competes against two thermodynamic sinks: the unreacted starting material (under-reduction) and the diamine (over-reduction).[1] Furthermore, the nitrile group is susceptible to hydrolysis under the acidic conditions often required for nitro-reduction.

This guide breaks down the four most common impurity classes, their formation mechanisms, and specific remediation protocols.

Module 1: The Impurity Landscape (Root Cause Analysis)

The following diagram illustrates the reaction pathways leading to the target compound and its associated impurities.

ReactionPathways SM 3,5-Dinitrobenzonitrile (Starting Material) SM->SM Under-Reaction Target 3-Amino-5-nitrobenzonitrile (Target) SM->Target Partial Reduction (Fe/HCl or H2/Cat) Azo Azoxy/Azo Dimers (Coupling Impurity) SM->Azo Incomplete Reduction (Alkaline conditions) OverRed 3,5-Diaminobenzonitrile (Over-Reduction) Target->OverRed Extended Rxn Time Excess Reductant Hydrolysis 3-Amino-5-nitrobenzamide (Hydrolysis Impurity) Target->Hydrolysis Acid/Base + Heat (Nitrile Hydration)

Figure 1: Reaction network showing the target pathway (Green) and deviation pathways leading to critical impurities (Yellow/Red).[1]

Module 2: Troubleshooting Q&A

Issue 1: "I see a significant peak at [M-30] in my LC-MS, and the product is too polar."

Diagnosis: Over-reduction to 3,5-Diaminobenzonitrile .[1] Mechanism: The reduction of the first nitro group activates the ring, making the second nitro group more susceptible to reduction. If you use standard hydrogenation (Pd/C, H2) without a poison, or excess metal reductant (Fe/Sn), the reaction will proceed to the diamine.

Corrective Action:

  • Switch Reagents: Move from catalytic hydrogenation to a Zinin Reduction protocol (Sodium sulfide/bicarbonate) or Fe/Acetic Acid with strict stoichiometry.

  • Stoichiometric Control: If using Iron powder, limit usage to 3.0–3.5 equivalents.[1] Do not use the standard 5-10x excess.

  • Purification: The diamine is significantly more basic than the target.[1] Wash the organic layer with dilute aqueous HCl (pH 3-4).[1] The diamine will protonate and remain in the aqueous phase, while the target (weakly basic) remains in the organic phase.

Issue 2: "My product has a persistent 'red/orange' color that recrystallization won't remove."

Diagnosis: Presence of Azoxy or Azo dimers .[1] Mechanism: Nitro reductions proceed through nitroso and hydroxylamine intermediates.[1] These can condense to form colored azo-linkages, particularly if the reaction pH drifts towards alkaline or if the agitation is poor (local concentration hotspots).

Corrective Action:

  • Acidification: Ensure the reduction medium remains slightly acidic or neutral.[1] Avoid basic conditions which favor azo coupling.[1]

  • Polishing: These impurities are often highly lipophilic.[1] Dissolve the crude product in EtOAc/THF and treat with activated charcoal (10 wt%) at reflux for 30 minutes. Filter through Celite.[1]

Issue 3: "I observe a new peak at [M+18] and my yield is dropping during workup."

Diagnosis: Hydrolysis to 3-Amino-5-nitrobenzamide . Mechanism: The nitrile group at position 1 is electron-deficient due to the meta-nitro group.[1] In the presence of strong mineral acids (like HCl used in Fe reduction) and heat (>60°C), the nitrile hydrates to the primary amide.

Corrective Action:

  • Temperature Control: Keep the reduction temperature below 50°C.

  • Acid Choice: If using metal reduction, switch from concentrated HCl to Acetic Acid or Ammonium Chloride .[1] These provide the necessary protons without catalyzing nitrile hydrolysis.[1]

  • Quench Protocol: Do not heat the reaction mixture during the quenching/filtration step. Neutralize immediately with cold NaHCO3 solution.[1]

Module 3: Validated Analytical & Purification Protocols

Table 1: Impurity Profile & Retention Behavior

Based on Reversed-Phase HPLC (C18, Water/MeOH + 0.1% TFA)

CompoundRelative Retention (RRT)Detection CharacteristicRemoval Strategy
3,5-Diaminobenzonitrile ~0.4 - 0.6UV 254nm, Broad peakAcid wash (pH 3)
3-Amino-5-nitrobenzamide ~0.8 - 0.9UV 220nm, [M+18]Recrystallization (EtOH)
3-Amino-5-nitrobenzonitrile 1.00 Target N/A
3,5-Dinitrobenzonitrile ~1.5 - 1.8UV 254nm, Non-polarRecrystallization (EtOH/Water)
Azoxy Dimers > 2.0Visible (Red/Orange)Activated Charcoal
Recommended Synthesis Protocol (High-Fidelity)

Designed to minimize over-reduction and hydrolysis.[1]

  • Setup: To a suspension of 3,5-dinitrobenzonitrile (1.0 eq) in Methanol (20 vol) and Water (5 vol), add Ammonium Chloride (5.0 eq).

  • Reduction: Heat to 50°C (Do not exceed 60°C). Add Iron Powder (3.5 eq) portion-wise over 1 hour.

    • Why? Portion-wise addition prevents exotherms that cause hydrolysis.[1]

  • Monitoring: Monitor by HPLC every 30 mins. Stop reaction when Starting Material < 1.0%.[1] Do not wait for 0%; prolonged stirring favors diamine formation.[1]

  • Workup: Filter hot through Celite to remove Iron oxide sludge. Wash cake with warm MeOH.

  • Isolation: Concentrate filtrate to remove MeOH. The product precipitates from the remaining water. Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

HPLC Method Parameters

To accurately quantify the impurities described above, use the following method:

  • Column: C18 (e.g., Agilent Zorbax or Merck Chromolith), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% TFA.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 220 nm (amide detection) and 254 nm (nitro aromatics).[1]

References

  • Synthesis of 3-Amino-5-nitrobenzonitrile via Iron Reduction

    • Source: ChemicalBook / Patent Literature (Intermediate 7 IA).[1]

    • Context: Describes the selective reduction of 3,5-dinitrobenzonitrile using Fe/HCl in MeOH, noting specific HPLC retention times.
    • URL:[1]

  • General Reduction of Dinitroarenes (Zinin Reduction)

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.69 (1955).[1]

    • Context: Foundational chemistry for selective reduction of polynitro compounds using sulfide or metal/acid systems.[1]

    • URL:[1]

  • Impurity Profiling in Nitrile Synthesis

    • Source: National Institutes of Health (PubChem).[1]

    • Context: Toxicity and chemical property data for nitrobenzonitrile derivatives, aiding in safety handling and stability prediction.
    • URL:[1]

Sources

Technical Support Center: Synthesis of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-Amino-5-nitrobenzonitrile, providing insights into their causes and actionable solutions.

Scenario 1: Low Yield and Presence of Multiple Spots on TLC After Direct Nitration of 3-Aminobenzonitrile

Question: I attempted a direct nitration of 3-aminobenzonitrile using a standard nitric acid/sulfuric acid mixture, but my yield is low, and the TLC plate shows multiple spots, some of which are highly colored. What is happening and how can I fix it?

Probable Causes and Solutions:

The direct nitration of 3-aminobenzonitrile is often problematic due to the competing directing effects of the amino (-NH₂) and cyano (-CN) groups, and the harsh, oxidative nature of the nitrating mixture.

  • Formation of Regioisomers: The strongly activating, ortho-, para- directing amino group and the deactivating, meta- directing cyano group lead to a mixture of isomers. The desired 3-amino-5-nitrobenzonitrile is often a minor product.

  • Oxidation of the Amino Group: The amino group is highly susceptible to oxidation by nitric acid, leading to the formation of colored byproducts and decomposition of the starting material.[1]

  • Over-nitration: The presence of the activating amino group can make the ring susceptible to further nitration, leading to dinitro or polynitrated products.[2]

Solutions:

  • Protect the Amino Group: A more controlled and efficient method involves a three-step pathway: protection of the amino group, nitration, and deprotection.[1]

    • Acetylation: The amino group can be protected as an acetamide, which is less activating and still directs ortho- and para- to itself.[1][2] This will favor the formation of the desired isomer.

    • Nitration of the Protected Intermediate: The nitration is then performed on the N-acetyl-3-aminobenzonitrile.

    • Deprotection (Hydrolysis): The acetyl group is subsequently removed by acid or base hydrolysis to yield the final product.[1]

  • Milder Nitrating Agents: If direct nitration is preferred, consider using milder nitrating agents to minimize oxidation and over-nitration.

Scenario 2: Incomplete Reaction or Presence of Starting Material After Reduction of 3,5-Dinitrobenzonitrile

Question: I am synthesizing 3-Amino-5-nitrobenzonitrile by reducing 3,5-dinitrobenzonitrile with iron powder and HCl, but my reaction seems to be incomplete, with a significant amount of the starting material remaining. How can I drive the reaction to completion?

Probable Causes and Solutions:

The selective reduction of one nitro group in a dinitro compound can be challenging.

  • Insufficient Reducing Agent or Acid: The stoichiometry of the reducing agent (iron) and the acid (HCl) is critical. An insufficient amount will lead to incomplete reduction.

  • Poor Quality of Iron Powder: The reactivity of iron powder can vary. Using aged or passivated iron may result in a sluggish reaction.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion.

Solutions:

  • Optimize Reagent Stoichiometry: Ensure at least 3 equivalents of iron powder are used per mole of 3,5-dinitrobenzonitrile, as indicated in established protocols.[3] The amount of acid is also crucial for activating the iron and dissolving the product.

  • Activate the Iron Powder: Pre-washing the iron powder with dilute acid can help remove any passivating oxide layer.

  • Increase Reaction Time and Monitor Progress: Monitor the reaction by TLC. If the reaction stalls, consider extending the reaction time. Gentle warming can also increase the reaction rate, but should be done cautiously to avoid over-reduction.

Scenario 3: Formation of an Unexpected Carboxylic Acid Impurity

Question: After my synthesis and work-up, I have identified an impurity that appears to be 3-amino-5-nitrobenzoic acid. How is this forming and how can I prevent it?

Probable Cause and Solution:

The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) under both acidic and basic conditions, which are often employed during the synthesis and work-up.[4]

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions, especially at elevated temperatures during work-up, can lead to the hydrolysis of the nitrile.

  • Base-Catalyzed Hydrolysis: Similarly, strong basic conditions during work-up or purification can also cause hydrolysis.

Solution:

  • Maintain Mild Work-up Conditions:

    • Temperature Control: Perform all work-up and extraction steps at room temperature or below.

    • Avoid Excessively Strong Acids or Bases: Use the minimum amount of acid or base necessary for pH adjustment.

    • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in strongly acidic or basic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to 3-Amino-5-nitrobenzonitrile is better: direct nitration of 3-aminobenzonitrile or reduction of 3,5-dinitrobenzonitrile?

A1: The reduction of 3,5-dinitrobenzonitrile is generally the more reliable and higher-yielding method.[3] Direct nitration of 3-aminobenzonitrile often leads to a mixture of isomers and oxidative byproducts, making purification difficult and lowering the overall yield.[1] The reduction route offers better control over the final product's regiochemistry.

Q2: What are the expected regioisomeric byproducts if I perform a direct nitration of 3-aminobenzonitrile?

A2: The amino group is a strong activating ortho-, para- director, while the cyano group is a deactivating meta- director. Therefore, you can expect the formation of several isomers, including 2-nitro-3-aminobenzonitrile, 4-nitro-3-aminobenzonitrile, and 6-nitro-3-aminobenzonitrile, in addition to the desired 5-nitro-3-aminobenzonitrile. The exact ratios will depend on the reaction conditions.

Q3: How can I purify the crude 3-Amino-5-nitrobenzonitrile?

A3: The most common purification methods are recrystallization and column chromatography.

  • Recrystallization: Solvents such as ethanol, methanol, or mixtures with water are often effective. The choice of solvent should be determined empirically to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities. A common mobile phase would be a mixture of ethyl acetate and a non-polar solvent like hexanes.

Q4: My purified 3-Amino-5-nitrobenzonitrile is a pale yellow to light brown solid. Is this normal?

A4: Yes, this is the expected appearance of the compound. The color is due to the presence of the chromophoric nitro and amino groups on the benzene ring. However, a very dark color may indicate the presence of oxidized impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-nitrobenzonitrile via Reduction of 3,5-Dinitrobenzonitrile

This protocol is adapted from a patented procedure and is the recommended route for a clean, high-yielding synthesis.[3]

Materials:

  • 3,5-Dinitrobenzonitrile

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Iron powder

  • Water

Procedure:

  • To a suspension of 3,5-dinitrobenzonitrile (1.0 eq) in methanol, add concentrated HCl.

  • To this mixture, add iron powder (3.0 eq) in portions.

  • Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Treat the residue with water and stir.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to obtain 3-Amino-5-nitrobenzonitrile.

Expected Yield: ~60%

Protocol 2: Synthesis of 3-Amino-5-nitrobenzonitrile via Direct Nitration (with Amino Group Protection)

This protocol is a generalized procedure based on the nitration of similar anilines and requires optimization for best results.[1]

Step 1: Acetylation of 3-Aminobenzonitrile

  • Dissolve 3-aminobenzonitrile in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq).

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry to obtain N-acetyl-3-aminobenzonitrile.

Step 2: Nitration of N-acetyl-3-aminobenzonitrile

  • Cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

  • Slowly add the dried N-acetyl-3-aminobenzonitrile.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated compound, keeping the temperature below 10°C.

  • Stir for 2 hours at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of the Acetyl Group

  • Suspend the crude nitrated product in a 10% sodium hydroxide solution.

  • Heat the mixture to reflux for 1.5-2 hours, until the solid dissolves.

  • Cool the solution in an ice bath.

  • Slowly acidify with concentrated HCl to a pH of 3-4 to precipitate the final product.

  • Filter, wash with cold water, and dry to obtain 3-Amino-5-nitrobenzonitrile.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Direct Nitration (with Protection) 3,5-Dinitrobenzonitrile 3,5-Dinitrobenzonitrile 3-Amino-5-nitrobenzonitrile_R1 3-Amino-5-nitrobenzonitrile 3,5-Dinitrobenzonitrile->3-Amino-5-nitrobenzonitrile_R1 Fe, HCl, MeOH 3-Aminobenzonitrile 3-Aminobenzonitrile N-acetyl-3-aminobenzonitrile N-acetyl-3-aminobenzonitrile 3-Aminobenzonitrile->N-acetyl-3-aminobenzonitrile Ac₂O N-acetyl-3-amino-5-nitrobenzonitrile N-acetyl-3-amino-5-nitrobenzonitrile N-acetyl-3-aminobenzonitrile->N-acetyl-3-amino-5-nitrobenzonitrile HNO₃, H₂SO₄ 3-Amino-5-nitrobenzonitrile_R2 3-Amino-5-nitrobenzonitrile N-acetyl-3-amino-5-nitrobenzonitrile->3-Amino-5-nitrobenzonitrile_R2 H⁺ or OH⁻

Caption: Synthetic routes to 3-Amino-5-nitrobenzonitrile.

Side_Reactions 3-Aminobenzonitrile 3-Aminobenzonitrile Regioisomers Isomeric Nitroanilines 3-Aminobenzonitrile->Regioisomers Direct Nitration Oxidation Products Oxidation Products 3-Aminobenzonitrile->Oxidation Products Direct Nitration Over-nitration Products Over-nitration Products 3-Aminobenzonitrile->Over-nitration Products Direct Nitration Desired Product 3-Amino-5-nitrobenzonitrile Hydrolysis Product 3-Amino-5-nitrobenzoic acid Desired Product->Hydrolysis Product Acid/Base Work-up

Caption: Potential side reactions in the synthesis.

Quantitative Data Summary

ParameterRoute 1: Reduction of 3,5-DinitrobenzonitrileRoute 2: Direct Nitration (with Protection)Reference(s)
Starting Material 3,5-Dinitrobenzonitrile3-Aminobenzonitrile[3],[1]
Key Reagents Fe, HCl, MeOHAc₂O, HNO₃, H₂SO₄[3],[1]
Reported Yield ~61%Variable, requires optimization[3]
Major Side Products Incomplete reduction (starting material)Regioisomers, oxidation products[2],[1]
Key Advantage High regioselectivity, cleaner reactionUtilizes a more common starting material
Key Disadvantage Starting material may be less accessibleMulti-step, potential for byproducts

References

  • BRISTOL-MYERS SQUIBB COMPANY; FINK, Brian; CHEN, Libing; GAVAI, Ashvinikumar; HE, Liqi; KIM, Soong-Hoon; NATION, Andrew; ZHAO, Yufen; ZHANG, Litai. WO2010/42699, 2010, A1.
  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • PubChem. 3,5-Dinitrobenzonitrile. [Link]

  • PubChem. 3-Nitrobenzonitrile. [Link]

Sources

Technical Support Center: 3-Amino-5-nitrobenzonitrile Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ANB-PUR-001 Subject: Purification and Isolation Strategies for 3-Amino-5-nitrobenzonitrile Applicable CAS: 10406-92-5 Assigned Specialist: Senior Application Scientist[1]

System Overview & Chemical Behavior

Welcome to the technical guide for 3-Amino-5-nitrobenzonitrile . This intermediate is critical in the synthesis of azo dyes and pharmaceutical scaffolds. However, its specific substitution pattern (meta-nitro, meta-cyano) creates unique purification challenges that differ from standard anilines.[1]

The "Low Basicity" Trap

The most common failure mode in purifying this compound is underestimating the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.[1]

  • Aniline pKa (Conjugate Acid): ~4.6[1]

  • 3-Amino-5-nitrobenzonitrile pKa (Conjugate Acid): Estimated ~0.5 – 1.0.[1]

Implication: This amine is exceptionally weak. Standard "wash with 1M HCl" protocols often fail because the compound may not fully protonate and dissolve in the aqueous phase, leading to yield loss in the organic layer or poor separation from non-basic impurities.[1]

Diagnostic: Identifying Your Impurity Profile

Before selecting a protocol, identify your specific contamination issue using the table below.

Impurity TypeLikely IdentityDiagnostic Sign (TLC/HPLC)Root CauseRecommended Action
Starting Material 3,5-DinitrobenzonitrileHigher R_f than product (Non-polar)Incomplete reduction reaction.[1]Protocol A (Acid-Base Extraction)
Over-Reduction 3,5-DiaminobenzonitrileVery Low R_f (Polar, streaks)Reaction temp too high or reducing agent excess.[1]Protocol B (Recrystallization)
Coupling Products Azoxy/Azo dimersColored spots (Orange/Red) between SM and ProductOxidation of hydroxylamine intermediate.[1]Protocol B (Charcoal Treatment)
Inorganic Salts Iron/Tin oxides or Sulfide saltsInsoluble residue / AshPoor filtration after reduction.[1]Protocol A (Filter aid step)

Troubleshooting Protocols

Protocol A: The "Deep Acid" Extraction (Removal of Starting Material)

Use this when significant unreacted 3,5-dinitrobenzonitrile is present.[1]

The Logic: Because the product is a very weak base, we must use a higher concentration of acid to force protonation and drive it into the aqueous phase, leaving the non-basic dinitro impurity in the organic solvent.[1]

Reagents:

  • Ethyl Acetate (EtOAc)[1][2]

  • Hydrochloric Acid (4M or 6M) [Critical Concentration] [1]

  • Sodium Hydroxide (5M) or Ammonium Hydroxide (conc.)[1]

  • Brine[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of solid).

  • Extraction (The Critical Step): Extract the organic layer three times with 4M HCl .[1]

    • Note: Do not use 1M HCl; the amine may not partition fully into the water.

  • Phase Separation:

    • Organic Layer: Contains 3,5-dinitrobenzonitrile (discard after checking TLC).[1]

    • Aqueous Layer: Contains your product as the hydrochloride salt.

  • Washing: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained non-basic impurities.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 5M NaOH or NH₄OH dropwise with vigorous stirring.

    • Target pH: Adjust to pH 8–9.[1] The product will precipitate as a yellow/orange solid.[1]

  • Isolation: Filter the solid, wash with copious water (to remove salts), and dry.[1]

Protocol B: Recrystallization & Polishing

Use this to remove trace isomers, over-reduced diamines, or colored azo impurities.[1]

The Logic: 3-Amino-5-nitrobenzonitrile has a steep solubility curve in alcohol/water mixtures.[1] The diamine impurity is significantly more soluble in alcohols, allowing it to remain in the mother liquor.[1]

Solvent System: Ethanol/Water (primary) or Toluene (alternative).[1]

Step-by-Step:

  • Slurry: Suspend the crude solid in Ethanol (5 mL/g).

  • Reflux: Heat to reflux.[3] If the solid does not dissolve, add Ethanol portion-wise until dissolution is just complete.[1]

  • Charcoal Treatment (Optional): If the product is dark brown (azo contamination), add Activated Charcoal (5 wt%), stir at reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.[1]

    • Ratio: Typically 10–20% water volume relative to ethanol.[1]

  • Cooling: Allow to cool slowly to room temperature, then chill in an ice bath for 1 hour.

  • Filtration: Collect crystals. Wash with cold 20% aqueous Ethanol.

Visual Workflow: Acid-Base Purification Logic

The following diagram illustrates the decision logic and phase tracking for Protocol A.

PurificationWorkflow Start Crude Mixture (Amine + Dinitro + Salts) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 4M HCl (Strong Acid Required) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains 3,5-Dinitrobenzonitrile) PhaseSep->OrgLayer Non-basic impurities AqLayer Aqueous Acid Layer (Contains Product as Salt) PhaseSep->AqLayer Protonated Amine Waste Discard Organic Waste OrgLayer->Waste Wash Wash with fresh EtOAc (Remove entrained impurities) AqLayer->Wash Basify Basify to pH 8-9 (NaOH or NH4OH) Wash->Basify Filter Filter Precipitate Basify->Filter Final Pure 3-Amino-5-nitrobenzonitrile Filter->Final

Figure 1: Acid-Base Separation Workflow.[1] Note the requirement for 4M HCl due to the low pKa of the amine.

Frequently Asked Questions (FAQs)

Q: I used 1M HCl for extraction, but my yield is very low. Where is my product? A: It is likely still in the organic layer. Due to the electron-withdrawing nitro and cyano groups, the amine is very weakly basic.[1] 1M HCl may not be strong enough to fully protonate it and pull it into the water. Re-extract your organic layer with 4M or 6M HCl .

Q: Can I use catalytic hydrogenation (Pd/C) to make this? A: This is risky.[1] It is difficult to stop the reduction of 3,5-dinitrobenzonitrile exactly at the mono-amine stage using Pd/C; it typically proceeds rapidly to the diamine.[1] Chemical reduction (e.g., Sodium Sulfide/Bicarbonate or SnCl₂) is preferred for selectivity [1].[1]

Q: My product turned dark brown during storage. Is it ruined? A: It has likely undergone surface oxidation. If the bulk purity is still acceptable by HPLC, you can perform a "swish" wash (trituration) with cold toluene or perform the charcoal recrystallization described in Protocol B. Store the purified material under nitrogen in the dark.[1]

Q: The nitrile group hydrolyzed to an amide/acid.[1] How do I prevent this? A: This usually happens if the basification step (Protocol A, Step 5) gets too hot or the pH is raised too high for too long.[1] Keep the neutralization cold (ice bath) and stop adding base once the pH reaches 8–9.[1] Do not boil the compound in strong acid or base.[1]

References

  • Bellamy, F. D., & Ou, K. (1984).[1][2] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[1][2] Tetrahedron Letters, 25(8), 839-842.[1][2] [Link][1][2]

  • PubChem. (2025).[1][4][5] 3-Amino-5-nitrobenzonitrile (Compound Summary). National Library of Medicine. [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for amine purification and recrystallization techniques). [Link]

Sources

Technical Support Center: Diazotization of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the diazotization of 3-amino-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this transformation. The unique electronic structure of this substrate—namely, the presence of two powerful electron-withdrawing groups (nitro and cyano)—renders its amino group significantly less basic than that of simpler anilines. This reduced nucleophilicity is the primary origin of the difficulties encountered during its diazotization.

This guide provides field-proven insights and troubleshooting protocols structured in a direct question-and-answer format to address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of 3-amino-5-nitrobenzonitrile exceptionally challenging compared to aniline?

The primary challenge stems from the severely diminished basicity and nucleophilicity of the aromatic amino group. The nitro (-NO2) and cyano (-CN) groups are potent electron-withdrawing groups that pull electron density away from the benzene ring through both inductive and resonance effects. This delocalization extends to the lone pair of electrons on the amino nitrogen, making it far less available to attack the nitrosating agent (the nitrosonium ion, NO⁺)[1]. Consequently, forcing this reaction to proceed efficiently requires more stringent conditions than those used for electron-rich or simple anilines.

Q2: What is the absolute necessity of maintaining a low temperature (0–5 °C) throughout the reaction?

Maintaining a temperature between 0–5 °C is critical for two primary reasons:

  • Diazonium Salt Stability: Arenediazonium salts are notoriously thermally unstable intermediates.[2] At temperatures above 5 °C, the 3-cyano-5-nitrobenzenediazonium salt will rapidly decompose, leading to the evolution of nitrogen gas (N₂) and the formation of undesired phenolic byproducts.[3][4] This decomposition is often uncontrollable and can be explosive if the concentration is high.[5]

  • Exothermic Reaction Control: The formation of the diazonium salt from the amine and nitrous acid is an exothermic process.[2] Without efficient external cooling, the heat generated by the reaction can cause the temperature to rise, triggering a runaway decomposition.

Q3: Why are highly acidic conditions essential for this specific substrate?

The reaction requires a highly acidic medium to generate a sufficiently powerful electrophile to react with the weakly nucleophilic amine. The mechanism proceeds as follows:

  • Sodium nitrite (NaNO₂) is first protonated by the strong acid (e.g., HCl, H₂SO₄) to form nitrous acid (HNO₂).[6]

  • In the presence of excess strong acid, nitrous acid is protonated a second time.[7]

  • This intermediate readily loses a molecule of water to form the highly reactive nitrosonium ion (NO⁺) .[6]

Only this potent electrophile is capable of effectively reacting with the electron-deficient 3-amino-5-nitrobenzonitrile. For particularly unreactive amines like this one, using stronger acid systems such as a mixture of sulfuric and phosphoric acid or preparing nitrosylsulfuric acid beforehand can be beneficial.[8]

Q4: How can I accurately determine if the diazotization reaction is complete?

The most reliable method for monitoring the reaction is to test for the presence of a slight excess of nitrous acid, which indicates that all of the primary amine has been consumed. This is done using potassium iodide-starch paper.

  • Procedure: A drop of the reaction mixture is removed with a glass rod and touched to the test paper.

  • Positive Result: The appearance of an immediate dark blue-black color signifies the presence of excess nitrous acid (HNO₂), which oxidizes the iodide (I⁻) to iodine (I₂), forming a colored complex with starch. This indicates the reaction is complete.

  • Negative Result: If the paper remains white or shows no immediate color change, it means there is no excess nitrous acid, and unreacted amine is likely still present. In this case, a small additional amount of the sodium nitrite solution should be added.

Troubleshooting Guide: Common Experimental Issues

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Incomplete or Stalled Reaction (Starting material persists despite a positive starch-iodide test)1. Poor Solubility: The hydrochloride or sulfate salt of the amine may be sparingly soluble in the acidic medium, preventing it from reacting.[9]2. Insufficient Acidity: The equilibrium for nitrosonium ion formation may not be sufficiently favored.1. Improve Suspension: Ensure vigorous stirring to maintain a fine, well-dispersed suspension. Consider preparing the amine/acid mixture and sonicating it briefly before cooling to break up larger particles.2. Use Stronger Acid System: Switch from hydrochloric acid to concentrated sulfuric acid or a mixture of sulfuric and acetic/propionic acid to improve both solubility and the concentration of the active nitrosating agent.[8]
Reaction Mixture Turns Dark Brown or Black 1. Decomposition: The temperature has risen above the critical 5 °C threshold, causing the diazonium salt to decompose into phenolic tars.[3]2. Azo Coupling: Insufficient acidity allows the newly formed electrophilic diazonium salt to react with the remaining nucleophilic unreacted amine, forming colored azo compounds.[3]1. Enhance Temperature Control: Use an ice-salt bath for more effective cooling. Add the sodium nitrite solution dropwise and very slowly, ensuring the addition is subsurface to promote rapid mixing and heat dissipation.2. Verify Acid Stoichiometry: Ensure at least 2.5-3 equivalents of acid are used relative to the amine. One equivalent forms the amine salt, and the rest is required to generate the nitrosonium ion and maintain high acidity.
Low Yield in Subsequent Reaction (e.g., Sandmeyer)1. Premature Decomposition: The diazonium salt decomposed during the time between its formation and its use in the next step.2. Incomplete Diazotization: The initial reaction did not go to completion, reducing the amount of active diazonium salt available.1. Immediate Use: The solution of the diazonium salt must be used immediately after its preparation is confirmed.[10] It should be maintained at 0-5 °C during any transfer.2. Confirm Completion: Always use the starch-iodide test to ensure the diazotization step is complete before proceeding to the next reaction, such as a Sandmeyer reaction.[11][12]
Foaming or Vigorous Gas Evolution Uncontrolled Decomposition: This is a clear sign that the temperature is too high and the diazonium salt is rapidly decomposing to N₂ gas. This is a serious safety hazard. Immediate Action Required: If this occurs, immediately cease the addition of sodium nitrite and ensure the reaction is cooled as efficiently as possible. If the reaction is on a small scale, adding more crushed ice directly to the flask can help regain control. Review your cooling setup and nitrite addition rate before attempting the reaction again.

Visualized Mechanisms and Workflows

Diazotization Reaction Mechanism

The diagram below illustrates the step-wise formation of the diazonium ion from a primary aromatic amine, emphasizing the critical role of acid (H⁺) in generating the active electrophile and facilitating dehydration.

Experimental_Workflow start Start prep_amine 1. Prepare fine suspension of 3-amino-5-nitrobenzonitrile in concentrated acid (e.g., HCl). start->prep_amine cool_amine 2. Cool suspension to 0-5 °C using an ice-salt bath. prep_amine->cool_amine add_nitrite 4. Add NaNO₂ solution dropwise subsurface with vigorous stirring. Maintain Temp < 5 °C. cool_amine->add_nitrite prep_nitrite 3. Prepare aqueous solution of NaNO₂. prep_nitrite->add_nitrite stir_react 5. Stir for an additional 15-30 min at 0-5 °C after addition. add_nitrite->stir_react test_completion 6. Test for completion with KI-Starch Paper. stir_react->test_completion test_completion->add_nitrite Negative use_immediately 7. Use diazonium salt solution immediately for next step. test_completion->use_immediately Positive end End use_immediately->end

Caption: Standard Diazotization Workflow.

Reference Experimental Protocol

This protocol is a guideline and should be adapted based on the specific scale and subsequent reaction.

Materials:

  • 3-Amino-5-nitrobenzonitrile

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide-Starch Paper

  • Crushed Ice / Salt

Procedure:

  • Amine Suspension: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-5-nitrobenzonitrile (1.0 eq). With external cooling, slowly add concentrated hydrochloric acid (3.0 eq) to create a stirrable slurry.

  • Cooling: Immerse the flask in an ice-salt bath and stir vigorously until the internal temperature is stable between 0 °C and 5 °C.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water.

  • Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the cooled amine suspension over 30-60 minutes. Crucially, ensure the addition is slow enough that the internal temperature never exceeds 5 °C. [11]5. Completion & Monitoring: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes. [11]Check for reaction completion by testing a drop of the mixture on KI-starch paper. A persistent blue-black spot indicates a slight excess of nitrous acid and a complete reaction.

  • Immediate Use: The resulting cold solution of 3-cyano-5-nitrobenzenediazonium chloride is now ready for immediate use in subsequent reactions (e.g., Sandmeyer, azo coupling). Do not attempt to isolate the diazonium salt. [10]

References

  • ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not? Retrieved from [Link]

  • YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • YouTube. (2019). converting anilines to diazoniums ions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-cyano-5-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2014). Benzene diazonium Chloride synthesis. Retrieved from [Link]

  • ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Reddit. (2026). Diazotization (synthesis problem). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • PubMed. (2008). Synthesis and characterization of 3-cyano- and 3-nitroformazans, nitrogen-rich analogues of beta-diketimine ligands. Retrieved from [Link]

  • Asian Journal of Chemistry. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Amino-5-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Catalytic Hydrogenation of 3,5-Dinitrobenzonitrile to 3-Amino-5-nitrobenzonitrile Role: Senior Application Scientist Audience: Process Chemists, Drug Development Researchers[1]

Executive Summary

Synthesizing 3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5) presents a classic chemoselectivity challenge.[2] The starting material, 3,5-dinitrobenzonitrile , possesses three reducible functionalities: two symmetric nitro groups and one nitrile group.[1]

The objective is to reduce exactly one nitro group to an amine while leaving the second nitro group and the nitrile moiety intact. Improper catalyst loading or selection typically leads to two failure modes:

  • Over-reduction: Formation of 3,5-diaminobenzonitrile or reduction of the nitrile to a benzylamine.

  • Stalling/Poisoning: Incomplete conversion due to catalyst poisoning by the nitrile lone pair or amine product.

This guide provides a self-validating protocol to optimize catalyst loading, ensuring kinetic control over this delicate reduction.

Part 1: Catalyst Selection & Loading Strategy
The "Golden Path" for Selectivity

While chemical reductions (e.g., Fe/HCl or SnCl₂) are highly selective, they generate stoichiometric waste unsuitable for modern GMP scale-up.[1] Catalytic hydrogenation is preferred but requires precise kinetic control.

Recommended System:

  • Catalyst: 5% Pd/C (Palladium on Carbon) or Pt/C (Sulfided).

  • Modifier (Critical): Vanadium (e.g., NH₄VO₃) or Quinoline.

  • Solvent: Methanol or THF.

Loading Optimization Matrix

Do not use a fixed "standard" loading. Use this matrix to determine your starting point based on reactor capabilities.

VariableLow Loading (0.1 - 0.5 mol%)High Loading (1.0 - 5.0 mol%)
Reaction Rate Slow (Risk of stalling due to poisoning)Fast (Risk of exotherm & over-reduction)
Selectivity High (Kinetic control easier)Low (Diffusion limitations favor over-reduction)
Heat Management Adiabatic rise is manageableRequires active cooling to prevent runaway
Recommendation Start Here for initial screeningUse only with poisoned catalysts (e.g., sulfided Pt)
Part 2: Troubleshooting & FAQs
Q1: I am consistently observing ~15% of the over-reduced byproduct (3,5-diaminobenzonitrile). Decreasing reaction time leaves unreacted starting material. How do I fix this?

Diagnosis: You have lost kinetic control. The rate of the second reduction (mono-amine


 diamine) is competitive with the first reduction.[1]

Technical Solution:

  • Reduce Catalyst Loading: Drop your Pd/C loading by 50%. A lower turnover frequency (TOF) often amplifies the rate difference between the first and second nitro reduction steps.

  • Introduce a Selectivity Enhancer: Add 0.1–0.5 wt% Ammonium Metavanadate (NH₄VO₃) relative to the substrate. Vanadium species modify the active sites, accelerating the reduction of the nitro group to hydroxylamine while suppressing the further reduction of the mono-amine.[1]

  • Switch Catalyst Type: If Pd/C is too aggressive, switch to 5% Pt/C (sulfided) . Sulfur acts as a permanent poison, dampening the catalyst's ability to attack the second nitro group or the nitrile.[1]

Q2: My reaction stalls at 60-70% conversion. Adding more hydrogen pressure doesn't help. [1]

Diagnosis: Catalyst Poisoning. The nitrile group (and the newly formed primary amine) can coordinate strongly to the metal surface, blocking active sites.[1]

Technical Solution:

  • Check Catalyst Loading Floor: If you are below 0.5 mol% Pd, you may not have enough active sites to overcome the equilibrium of poison binding. Increase loading slightly (e.g., from 0.2% to 0.4%).

  • Acidic Additive: Add 1.0 equivalent of Acetic Acid . This protonates the newly formed amine (converting

    
     to 
    
    
    
    ), preventing it from binding to the catalyst surface.
    • Note: Ensure your equipment is acid-resistant (e.g., Hastelloy or Glass-lined).[1]

Q3: I detect a "benzylamine" impurity (reduction of the -CN group).

Diagnosis: This is a critical failure mode. Nitrile reduction is favored by high hydrogen pressure and highly active catalysts (like Raney Nickel).

Technical Solution:

  • Eliminate Raney Nickel: Never use Raney Ni for this substrate unless the nitrile is protected; it is too active for C

    
    N reduction.
    
  • Pressure Control: Maintain Hydrogen pressure < 3 bar (45 psi) . High pressure thermodynamically favors nitrile saturation.

  • Solvent Switch: Avoid acidic alcoholic solvents if using Pt/C. Switch to THF or Ethyl Acetate , which are less promoting of nitrile reduction.

Q4: Safety Alert – I see an unexpected exotherm during the reaction plateau.

Diagnosis: Accumulation of Hydroxylamine intermediates.[3] Mechanism: Nitro


 Nitroso 

Hydroxylamine

Amine. If the final step is slow (due to low catalyst loading or low temp), hydroxylamines accumulate. They are thermally unstable and can disproportionate violently.

Technical Solution:

  • In-Process Control (IPC): You must monitor the reaction via HPLC for the hydroxylamine intermediate.

  • Temperature Ramp: Do not run isothermal at low temp (< 20°C). Ensure the temperature is high enough (> 40°C) to drive the Hydroxylamine

    
     Amine step to completion as it forms, preventing accumulation.
    
Part 3: Visualization of Reaction Pathways
Diagram 1: The Selectivity Landscape

This diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" and avoid the "Red Zones."

ReactionPath SM 3,5-Dinitrobenzonitrile (Starting Material) Int1 Intermediate: Hydroxylamine Species SM->Int1 H2 / Cat (Fast) OverRed2 Impurity B: Benzylamine Derivatives (Nitrile Reduction) SM->OverRed2 Raney Ni Target TARGET: 3-Amino-5-nitrobenzonitrile Int1->Target H2 / Cat (Rate Determining) OverRed1 Impurity A: 3,5-Diaminobenzonitrile Target->OverRed1 Over-Hydrogenation (High Loading/Temp) Target->OverRed2 High Pressure Wrong Catalyst

Caption: Kinetic pathway showing the target intermediate versus thermodynamic sinks (over-reduction).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to adjust your experimental parameters.

Troubleshooting Issue Observation: Low Yield / Impurities Check1 Is the Diamine (Over-reduction) present? Issue->Check1 Action1 Action: 1. Reduce Cat Loading 2. Add Vanadium Modifier 3. Stop at 1.0 eq H2 uptake Check1->Action1 Yes Check2 Is the Reaction Stalled? Check1->Check2 No Action2 Action: 1. Add Acetic Acid 2. Increase Pressure slightly 3. Check for S/P poisons Check2->Action2 Yes Action3 Action: Check H2 Supply & Agitation Rate Check2->Action3 No

Caption: Logical workflow for diagnosing catalyst loading issues based on HPLC data.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Vanadium-Modified Selective Hydrogenation This protocol uses a modifier to widen the operating window, making catalyst loading less sensitive to error.[1]

  • Preparation: In a hydrogenation autoclave, dissolve 3,5-dinitrobenzonitrile (1.0 eq) in Methanol (10 vol).

  • Catalyst Charge: Add 5% Pd/C (50% water wet).

    • Loading: Calculate 0.5 wt% of dry metal relative to substrate weight.

  • Modifier Addition: Add Ammonium Metavanadate (NH₄VO₃) (0.5 wt% relative to substrate).

    • Why? This suppresses the reduction of the second nitro group [1].

  • Purge: Inert with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Pressurize to 2 bar (30 psi) H₂. Heat to 45°C .

    • Validation: Monitor H₂ uptake. The curve should flatten after 3.0 equivalents (nitro

      
       amine requires 3 mol H₂). If uptake continues past 3.1 eq, quench immediately.
      
  • Workup: Filter catalyst while warm (to prevent product precipitation on the carbon).

References
  • Baumann, K. et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. Ciba Specialty Chemicals.
  • Corma, A. & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science, 313(5785), 332-334.[1] [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile intermediate. Understanding and controlling solvent effects is paramount to achieving desired reactivity, maximizing yields, and ensuring reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of 3-Amino-5-nitrobenzonitrile and the critical role of solvents in its chemical behavior.

Q1: What are the core chemical and physical properties of 3-Amino-5-nitrobenzonitrile?

A1: 3-Amino-5-nitrobenzonitrile (CAS No: 10406-92-5) is an aromatic compound with the molecular formula C₇H₅N₃O₂.[1][2] Its structure features a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a nitrile (-C≡N) group. These functional groups dictate its chemical reactivity and physical properties.

PropertyValueSource
Molecular Weight 163.13 g/mol [1][2]
Appearance Yellow to brown powder[3]
Melting Point 200-207 °C[3]
Solubility Sparingly soluble in water and ethanol; better solubility in acetone, chloroform, and benzene.[3]

The presence of both an electron-donating amino group and two powerful electron-withdrawing groups (nitro and nitrile) makes the aromatic ring electron-deficient. This electronic profile is key to its role in nucleophilic aromatic substitution (SNAr) reactions.

Q2: Why is solvent selection so critical for reactions with 3-Amino-5-nitrobenzonitrile?

A2: Solvent selection is critical because solvents do not merely act as an inert medium; they actively influence reaction outcomes through several mechanisms:

  • Solvation of Reactants: The ability of a solvent to dissolve 3-Amino-5-nitrobenzonitrile and other reagents is the first prerequisite for a successful reaction. Poor solubility leads to low effective concentrations and heterogeneous reaction mixtures, resulting in slow or incomplete reactions.

  • Stabilization of Intermediates and Transition States: Many reactions involving this molecule, particularly nucleophilic aromatic substitution (SNAr), proceed through charged intermediates (e.g., Meisenheimer complexes).[4][5] Polar aprotic solvents are particularly effective at stabilizing these charged species, thereby lowering the activation energy and accelerating the reaction rate.[6]

  • Interaction with Functional Groups: The amino group can engage in hydrogen bonding with protic solvents (e.g., water, ethanol, methanol). This can alter its nucleophilicity or basicity and potentially interfere with desired reaction pathways.[7][8]

  • Influence on Reaction Pathway: The choice of solvent can sometimes dictate whether a reaction proceeds via a desired pathway or is diverted to form side products.

Q3: How does solvent polarity impact the rate of nucleophilic aromatic substitution (SNAr) on this molecule?

A3: For SNAr reactions, which are common for electron-deficient rings like 3-Amino-5-nitrobenzonitrile, the rate is significantly enhanced by polar aprotic solvents such as DMSO, DMF, and acetonitrile. The mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[4]

The rate-determining step is typically the formation of this complex.[6] Polar aprotic solvents excel at solvating cations (the counter-ion of the nucleophile) while leaving the anion (the nucleophile) relatively "bare" and highly reactive. Furthermore, their polarity stabilizes the dispersed negative charge of the Meisenheimer complex, lowering the energy of the transition state and accelerating the reaction. Conversely, non-polar solvents provide minimal stabilization for the charged intermediate, leading to very slow reaction rates.

Q4: Should I use a protic or an aprotic solvent for my reaction?

A4: The choice depends heavily on the specific reaction, particularly the nature of the nucleophile.

  • Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are generally preferred for SNAr reactions. They enhance the reactivity of anionic nucleophiles and stabilize the charged intermediates without interfering through hydrogen bonding.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can be problematic. They can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.[7] They can also interact with the amino group of 3-Amino-5-nitrobenzonitrile. However, in some cases, such as reactions where the solvent itself is the nucleophile (solvolysis), a protic solvent is required by design.

Section 2: Troubleshooting Guides

This section provides solutions to common experimental problems in a direct Q&A format.

Q: My reaction is very slow or shows no conversion. What are the likely solvent-related causes?

A: This is a common issue that can often be traced back to solvent choice.

  • Check Solubility: Is your 3-Amino-5-nitrobenzonitrile fully dissolved at the reaction temperature?

    • Cause: The compound has limited solubility in many common solvents.[3] If it is not fully dissolved, the reaction is limited by the rate of dissolution, not the intrinsic kinetics.

    • Solution: Increase the temperature if the reaction chemistry allows. If not, switch to a solvent with higher solvating power for this specific molecule, such as DMF or DMSO. Perform a solubility test first (see Protocol 1).

  • Evaluate Solvent Polarity: Are you using a non-polar solvent for a reaction that forms a charged intermediate (like SNAr)?

    • Cause: Non-polar solvents (e.g., toluene, hexane) do not effectively stabilize the charged Meisenheimer complex, leading to a high activation energy barrier.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP to accelerate the reaction.

  • Consider Nucleophile Deactivation: Are you using a protic solvent with a strong anionic nucleophile?

    • Cause: The protic solvent can hydrogen-bond with and deactivate the nucleophile.

    • Solution: Switch to a polar aprotic solvent. If a protic solvent is unavoidable, a stronger base or higher temperature may be required to drive the reaction forward.

Q: I am observing significant byproduct formation. How can the solvent be responsible?

A: Solvents can actively participate in or promote side reactions.

  • Solvent as a Competing Nucleophile: Could your solvent be reacting with the starting material?

    • Cause: Protic solvents like methanol or water can act as nucleophiles, especially under basic conditions or at elevated temperatures, leading to undesired substitution products.

    • Solution: Switch to a non-nucleophilic, aprotic solvent. Ensure that aprotic solvents are anhydrous if trace water could be a problem.

  • Solvent-Induced Degradation: Is your starting material or product unstable in the chosen solvent?

    • Cause: Highly polar or high-boiling point solvents used at elevated temperatures can sometimes cause degradation of complex organic molecules. Nitriles can be susceptible to hydrolysis to amides or carboxylic acids in the presence of water (even as an impurity) and acid/base catalysts.

    • Solution: Run the reaction at a lower temperature if possible. Screen for an alternative solvent that allows for lower reaction temperatures. Monitor the stability of your starting material in the solvent at the reaction temperature before adding other reagents.

Q: My product is difficult to isolate from the reaction mixture. What solvent-based strategies can I use?

A: Product isolation is highly dependent on solubility characteristics.

  • High Product Solubility: Is your product too soluble in the reaction solvent to precipitate or extract?

    • Cause: High-boiling polar aprotic solvents (DMF, DMSO) are excellent at dissolving many organic compounds, which can make product isolation challenging.

    • Solution:

      • Anti-Solvent Precipitation: After the reaction is complete, slowly add an "anti-solvent" (a solvent in which your product is insoluble but is miscible with the reaction solvent, e.g., water, isopropanol, or diethyl ether) to induce precipitation.

      • Extraction: If using DMF or DMSO, the reaction mixture can often be diluted with a large volume of water and then extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

Section 3: Experimental Protocols

These protocols provide standardized, step-by-step methodologies for common tasks related to solvent selection.

Protocol 1: Rapid Solvent Screening for Solubility

Objective: To quickly determine the most suitable solvents for dissolving 3-Amino-5-nitrobenzonitrile for a reaction.

Methodology:

  • Add a small, measured amount (e.g., 10 mg) of 3-Amino-5-nitrobenzonitrile to several vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (e.g., Toluene, THF, Acetonitrile, Methanol, DMF, DMSO).

  • Vortex each vial at room temperature for 1-2 minutes.

  • Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).

  • For vials where the compound is not fully soluble, gently warm to your intended reaction temperature (e.g., 50 °C) and observe any change in solubility.

  • Tabulate the results to guide your choice of reaction solvent.

Protocol 2: General Procedure for SNAr Highlighting Solvent Choice

Objective: To provide a baseline procedure for a nucleophilic aromatic substitution reaction, emphasizing the role of the solvent.

Methodology:

  • Select a suitable polar aprotic solvent (e.g., anhydrous DMF) based on solubility screening (Protocol 1).

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Amino-5-nitrobenzonitrile (1.0 eq) in the chosen solvent.[9]

  • Add the nucleophile (e.g., 1.1 eq of sodium methoxide) to the stirred solution. Depending on the nucleophile's reactivity, this may be done at room temperature or after cooling the mixture.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. The mobile phase for TLC will depend on the product, but a mixture like ethyl acetate/hexane is a common starting point.

  • Upon completion, proceed with a suitable workup procedure, such as pouring the reaction mixture into ice-water and filtering the resulting precipitate or performing an aqueous extraction.[1][9]

Section 4: Visualizations and Data

Diagram 1: Troubleshooting Workflow for Solvent-Related Reaction Issues

This decision tree provides a logical workflow for diagnosing and solving common experimental problems related to solvent choice.

G start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Reaction Issue Encountered q1 Low / No Conversion? start->q1 q2 Byproducts Observed? q1->q2 No c1 Poor Solubility q1->c1 Yes c2 Slow Kinetics (High Ea) q1->c2 Yes c3 Nucleophile Deactivated q1->c3 Yes q3 Isolation Problem? q2->q3 No c4 Solvent Reacting q2->c4 Yes c5 Compound Degradation q2->c5 Yes c6 Product Too Soluble q3->c6 Yes s1 Use solvent with higher solvating power (e.g., DMF, DMSO) c1->s1 s2 Switch to polar aprotic solvent (e.g., DMF) to stabilize intermediate c2->s2 s3 Switch from protic to aprotic solvent c3->s3 s4 Use anhydrous, non-nucleophilic solvent (e.g., dry THF, dry ACN) c4->s4 s5 Lower reaction temp; Screen alternative solvents c5->s5 s6 Use anti-solvent precipitation or aqueous workup/extraction c6->s6

Caption: Troubleshooting Decision Tree for Solvent Issues.

Diagram 2: Role of Solvent in Stabilizing the Meisenheimer Complex

This diagram illustrates the key role of a polar aprotic solvent in stabilizing the negatively charged intermediate in a nucleophilic aromatic substitution (SNAr) reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products cluster_solvation Polar Aprotic Solvent Shell reactant_node reactant_node intermediate_node intermediate_node solvent_node solvent_node product_node product_node Reactants 3-Amino-5-nitrobenzonitrile + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + LG⁻ Intermediate->Product Leaving Group Departure S1 S S1->Intermediate S2 S S2->Intermediate S3 S S3->Intermediate S4 S S4->Intermediate

Caption: Solvent Stabilization of SNAr Intermediate.

Section 5: References

  • NINGBO INNO PHARMCHEM CO.,LTD. Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). Available from: [Link]

  • Wikipedia. 3-Amino-5-nitrosalicylic acid. Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. Available from:

  • PubChem. 2-Amino-5-nitrobenzonitrile. Available from: [Link]

  • International Union of Crystallography. 3-Nitrobenzonitrile. Available from: [Link]

  • National Institutes of Health. 3-Nitrobenzonitrile. Available from: [Link]

  • PubChem. 3-Amino-5-nitrobenzonitrile. Available from: [Link]

  • ResearchGate. (PDF) 3-Nitrobenzonitrile. Available from: [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • ResearchGate. Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available from: [Link]

  • White Rose eTheses Online. Hydrogen Bonding Effects on Reactivity. Available from: [Link]

  • PubMed. Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles. Available from: [Link]

  • ResearchGate. In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine ?. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol. Available from: [Link]

  • National Institutes of Health. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • IOPscience. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Available from: [Link]

  • ResearchGate. (PDF) Nitrile degradation by free and immobilized cells of the thermophile Bacillus sp. UG-5B, isolated from polluted industrial waters. Available from: [Link]

Sources

Technical Support Center: 3-Amino-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Given its trifunctional nature—possessing an aromatic amine, a nitro group, and a nitrile moiety—3-Amino-5-nitrobenzonitrile is prone to several side reactions. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, mitigate, and prevent common byproduct formation, ensuring the integrity and efficiency of your synthesis.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction mixture contains unexpected, more polar impurities. When I analyze the crude product by LC-MS, I see masses corresponding to +18 and +19 Da relative to the starting material. What is happening?

Answer:

This is a classic signature of nitrile group hydrolysis. The nitrile (-CN) is susceptible to hydrolysis under both acidic and basic conditions, first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[1][2] The +18 Da mass shift corresponds to the addition of a water molecule to form the amide (3-amino-5-nitrobenzamide), and a further +1 Da in the mass spectrum often indicates the formation of the ammonium salt of the carboxylic acid (3-amino-5-nitrobenzoic acid) under acidic workup conditions.[1]

Plausible Cause & Mechanism: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This process is typically slow but is significantly accelerated by acid or base catalysis.[3][4]

  • Acid Catalysis: The nitrile nitrogen is protonated, which greatly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[4]

  • Base Catalysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon.[3]

This pathway is a common source of impurity, especially if reactions are run in aqueous solvents, at elevated temperatures, or for extended periods under non-neutral pH.

Troubleshooting Flowchart: Investigating Nitrile Hydrolysis

problem Problem: Unexpected polar peaks in HPLC Mass spec shows M+18, M+19 hypothesis Hypothesis: Nitrile group hydrolysis to amide and/or carboxylic acid. problem->hypothesis confirm Confirmation Protocol hypothesis->confirm action Mitigation Strategy hypothesis->action sub1 Run co-injection with authentic 3-amino-5-nitrobenzamide or 3-amino-5-nitrobenzoic acid standards. confirm->sub1 HPLC Analysis sub2 Acquire ¹H NMR of the impurity. Look for broad amide (-CONH₂) peaks or a carboxylic acid (-COOH) peak. confirm->sub2 Spectroscopic Analysis sub3 Strictly control reaction pH. Use buffered systems if compatible. action->sub3 pH Control sub4 Minimize water content. Use anhydrous solvents and inert atmosphere. action->sub4 Solvent Control sub5 Reduce reaction temperature and time. Monitor closely by TLC/HPLC. action->sub5 Kinetic Control cluster_0 Desired Reactions cluster_1 Common Byproducts start 3-Amino-5-nitrobenzonitrile reduction_prod 3,5-Diaminobenzonitrile start->reduction_prod Selective Reduction (e.g., SnCl₂) diazo_prod Sandmeyer Product (e.g., 3-Bromo-5-nitrobenzonitrile) start->diazo_prod 1. NaNO₂, HCl 2. CuBr hydrolysis_amide 3-Amino-5-nitrobenzamide start->hydrolysis_amide H₂O (Acid/Base) diazo_side_prod 3-Hydroxy-5-nitrobenzonitrile start->diazo_side_prod 1. NaNO₂, HCl 2. H₂O, ΔT over_reduction 3-Amino-5-(aminomethyl)aniline reduction_prod->over_reduction Harsh Reduction (e.g., LiAlH₄) hydrolysis_acid 3-Amino-5-nitrobenzoic acid hydrolysis_amide->hydrolysis_acid H₂O (Acid/Base)

Caption: Common reaction pathways and byproduct formation.

Mitigation Protocol: Suppressing Phenol Formation in Diazotization

  • Low Temperature: This is the most critical parameter. The diazotization step must be carried out at low temperatures, typically between 0 °C and 5 °C, using an ice-salt bath. This slows down the rate of decomposition of the diazonium salt and its reaction with water.

  • Control of NaNO₂ Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the acidic solution of the amine. Adding the solid directly can cause localized heating and concentration gradients, promoting side reactions. The addition should be slow enough to maintain the low temperature of the reaction mixture.

  • Acid Concentration: Use a sufficient excess of strong acid (e.g., 2.5-3.0 equivalents of HCl). This ensures the complete formation of nitrous acid and maintains a low pH, which stabilizes the diazonium salt.

  • Subsequent Reaction: Add the cold diazonium salt solution to the Sandmeyer reagent (e.g., a solution of CuBr) rather than the other way around. This ensures the diazonium salt immediately encounters a high concentration of the desired nucleophile, outcompeting water.

Question 4: What are the recommended analytical methods for identifying and quantifying these byproducts?

Answer:

A multi-technique approach is best for unambiguous identification and quantification of byproducts in your reaction mixtures.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and assessing purity. [5] * Method: A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is standard. [5] * Detection: A UV detector set at a wavelength where both the starting material and potential byproducts absorb (e.g., 254 nm or 330 nm) is a good starting point. A photodiode array (PDA) detector is even better as it provides UV spectra for each peak, aiding in identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown peaks. By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of each component as it elutes, which is invaluable for confirming the identity of byproducts like the hydrolyzed amide or acid. [6]3. Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like carboxylic acids to make them more volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of isolated byproducts. For example, the hydrolysis of the nitrile to an amide will result in the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of a carbonyl signal, along with new broad N-H proton signals in the ¹H NMR spectrum.

Table 2: Key Byproduct Analytical Signatures

ByproductMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
3-Amino-5-nitrobenzonitrile (SM)C₇H₅N₃O₂163.13[M+H]⁺ = 164.0
3-Amino-5-nitrobenzamideC₇H₇N₃O₃181.15[M+H]⁺ = 182.1 (ΔM = +18 vs SM)
3-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.13[M+H]⁺ = 183.1 (ΔM = +19 vs SM)
3,5-DiaminobenzonitrileC₇H₇N₃133.15[M+H]⁺ = 134.1 (ΔM = -30 vs SM)
3-Hydroxy-5-nitrobenzonitrileC₇H₄N₂O₃164.12[M+H]⁺ = 165.1 (ΔM = +1 vs SM)

References

  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. [Link]

  • (PDF) 3-Nitrobenzonitrile - ResearchGate. [Link]

  • CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google P
  • hydrolysis of nitriles - Chemguide. [Link]

  • Reactions of Nitriles - Chemistry Steps. [Link]

  • Reduction of nitro group in the presence of a nitrile : r/chemistry - Reddit. [Link]

  • Analytical methods for 1,3-DNB and 1,3,5-TNB - Agency for Toxic Substances and Disease Registry. [Link]

  • The Role of 2-Amino-5-nitrobenzonitrile in Modern Dye Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. [Link]

  • Reaction of Amines with Nitrous Acid - Michigan State University Chemistry. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Stack Exchange. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions - Organic Chemistry Portal. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Work-up and Purification of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for the critical work-up and purification stages of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Introduction: The Chemistry of the Work-up

The synthesis of 3-Amino-5-nitrobenzonitrile, commonly achieved through the selective reduction of one nitro group in 3,5-dinitrobenzonitrile, presents a unique set of challenges during its work-up and purification. The most prevalent method for this transformation is the Béchamp reduction, which typically employs iron metal in the presence of an acid, such as hydrochloric acid[1][2]. While effective, this method necessitates a carefully planned work-up procedure to separate the desired product from unreacted starting materials, over-reduced byproducts, iron salts, and other potential impurities. The amphoteric nature of the product, possessing both a basic amino group and a weakly acidic character due to the electron-withdrawing nitro and cyano groups, further complicates its isolation.

This guide will provide a detailed walkthrough of a standard work-up procedure, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific challenges you may encounter.

Recommended Work-up and Purification Protocol

This protocol is based on the common laboratory-scale synthesis of 3-Amino-5-nitrobenzonitrile from 3,5-dinitrobenzonitrile using iron and hydrochloric acid in a methanol solvent system[1].

Step 1: Quenching the Reaction and Removal of Iron Salts

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Concentrate the methanolic reaction mixture under reduced pressure to remove the bulk of the solvent.

  • To the resulting residue, add a sufficient volume of water and adjust the pH to approximately 8-9 with a base such as sodium carbonate or dilute ammonium hydroxide. This step is crucial for precipitating iron hydroxides and ensuring the amino group of the product is in its free base form.

  • Filter the slurry through a pad of celite to remove the insoluble iron salts. Wash the filter cake thoroughly with an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane, to ensure complete recovery of the product.

Step 2: Liquid-Liquid Extraction

  • Combine the filtrate and the organic washes in a separatory funnel.

  • If the layers do not separate cleanly, add brine to the separatory funnel to break any emulsions and increase the ionic strength of the aqueous layer.

  • Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up and purification of 3-Amino-5-nitrobenzonitrile in a question-and-answer format.

Q1: After quenching the reaction with water and basifying, I have a large amount of a gelatinous precipitate that is difficult to filter. What can I do?

A1: This is a very common issue when working with iron-based reductions. The gelatinous precipitate is primarily iron(II) and iron(III) hydroxides.

  • Causality: The fine particles of iron hydroxides can clog filter paper, making filtration exceedingly slow.

  • Solution:

    • Use a filter aid: As mentioned in the protocol, filtering through a pad of celite is highly effective. The celite provides a porous matrix that prevents the fine iron particles from clogging the filter paper.

    • Dilution: Adding more water to the mixture before filtration can sometimes help to create a less dense slurry that is easier to handle.

    • Hot filtration: In some cases, filtering the mixture while hot can improve the filtration rate, as the viscosity of the solution is lower. However, be cautious with flammable organic solvents.

Q2: My final product is a dark, oily substance instead of a crystalline solid. What went wrong?

A2: The formation of an oil or a deeply colored product often indicates the presence of impurities.

  • Causality:

    • Incomplete reaction: Residual starting material (3,5-dinitrobenzonitrile) can depress the melting point of the product.

    • Over-reduction: The formation of 3,5-diaminobenzonitrile can lead to a mixture that is difficult to crystallize.

    • Formation of azo compounds: Under certain conditions, the nitroso intermediate can react with the aniline product to form colored azo compounds[3].

    • Decomposition: The product may be sensitive to prolonged exposure to acidic or basic conditions at elevated temperatures.

  • Solution:

    • Monitor the reaction closely: Use TLC to ensure the complete consumption of the starting material. A common TLC eluent system for this reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Control reaction conditions: Maintain the recommended reaction temperature and time to minimize side reactions.

    • Purification by column chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for separating the product from both more and less polar impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

    • Charcoal treatment: If the color is due to highly colored minor impurities, you can try treating a solution of the crude product with activated charcoal before recrystallization.

Q3: I suspect my product is contaminated with the over-reduced byproduct, 3,5-diaminobenzonitrile. How can I confirm this and remove it?

A3: Over-reduction is a common side reaction in the reduction of dinitroaromatics.

  • Confirmation:

    • TLC Analysis: 3,5-Diaminobenzonitrile is significantly more polar than 3-Amino-5-nitrobenzonitrile. It will have a much lower Rf value on a silica gel TLC plate.

    • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,5-diaminobenzonitrile will show a different aromatic splitting pattern and the absence of the characteristic downfield shifts associated with the nitro group. The protons on the aromatic ring will be shifted to higher field (lower ppm) compared to the product.

  • Removal:

    • Column Chromatography: As mentioned above, column chromatography is the most effective method for separating these two compounds due to their significant polarity difference.

    • Careful Recrystallization: With a carefully chosen solvent system, it may be possible to selectively crystallize the desired product, leaving the more soluble diamine in the mother liquor. This will likely require optimization of the solvent and temperature.

Q4: I am concerned about the potential hydrolysis of the nitrile group during the work-up. Is this a significant risk?

A4: The hydrolysis of the nitrile group to a carboxylic acid or an amide is a possibility, especially under harsh acidic or basic conditions at elevated temperatures.

  • Causality: The work-up involves both acidic (from the reaction) and basic (during quenching) conditions. Prolonged exposure to these conditions, especially with heating, can promote nitrile hydrolysis.

  • Mitigation and Detection:

    • Avoid excessive heat: During the work-up, especially after basification, avoid heating the mixture for extended periods.

    • Moderate pH: Use just enough base to precipitate the iron salts and neutralize the acid. Avoid strongly basic conditions.

    • Analytical Detection: The formation of the corresponding carboxylic acid (3-amino-5-nitrobenzoic acid) or amide (3-amino-5-nitrobenzamide) can be detected by IR spectroscopy (appearance of a broad O-H stretch for the acid or a C=O stretch for the amide) and by a change in the chemical shift of the aromatic protons in the ¹H NMR spectrum. These impurities would also have different retention times in HPLC analysis.

Quantitative Data Summary

ParameterStarting Material (3,5-Dinitrobenzonitrile)Product (3-Amino-5-nitrobenzonitrile)Potential Impurity (3,5-Diaminobenzonitrile)
Molecular Weight 193.11 g/mol 163.13 g/mol [4]133.15 g/mol
Appearance Pale yellow solidYellow to brown powderOff-white to light brown solid
Melting Point 161-163 °C~165-170 °C (literature values vary)103-106 °C
¹H NMR (DMSO-d₆, δ ppm) ~9.28 (t, 1H), ~8.87 (d, 2H)[5]~7.68 (s, 1H), ~7.64 (s, 1H), ~7.24 (s, 1H), ~6.33 (s, 2H, NH₂)[1]~6.1 (t, 1H), ~5.8 (d, 2H), ~5.0 (br s, 4H, NH₂)
TLC Rf (Hexane:EtOAc 1:1) High RfMedium RfLow Rf

Experimental Workflow Diagram

Workup_Flowchart cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_waste Waste/Byproducts Reaction_Mixture Reaction Mixture (Product, Fe, FeCl₂, MeOH, HCl) Concentration 1. Concentrate (Remove MeOH) Reaction_Mixture->Concentration Quench_Basify 2. Quench with H₂O & Basify (pH 8-9) Concentration->Quench_Basify Filtration 3. Filter through Celite Quench_Basify->Filtration Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Extraction Filtrate Iron_Salts Iron Hydroxides (Removed by Filtration) Filtration->Iron_Salts Solid Drying 5. Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Organic Phase Aqueous_Waste Aqueous Layer Extraction->Aqueous_Waste Aqueous Phase Final_Concentration 6. Concentrate Drying->Final_Concentration Recrystallization 7. Recrystallization (e.g., Ethanol) Final_Concentration->Recrystallization Crude Product Pure_Product Pure 3-Amino-5- nitrobenzonitrile Recrystallization->Pure_Product Crystals Mother_Liquor Mother Liquor (Contains Impurities) Recrystallization->Mother_Liquor Soluble Impurities

Caption: Workflow for the work-up and purification of 3-Amino-5-nitrobenzonitrile.

Logical Decision Tree for Troubleshooting

Troubleshooting_Tree cluster_purity cluster_problems cluster_solutions Start Crude Product Analysis Purity_Check Is the product a clean solid? Start->Purity_Check TLC_Check Does TLC show a single spot? Purity_Check->TLC_Check Yes Oily_Product Problem: Oily or Dark Product Purity_Check->Oily_Product No NMR_Check Is the ¹H NMR spectrum clean? TLC_Check->NMR_Check Yes Multiple_Spots Problem: Multiple Spots on TLC TLC_Check->Multiple_Spots No NMR_Impurities Problem: Impurity peaks in NMR NMR_Check->NMR_Impurities No Proceed Proceed to Drying NMR_Check->Proceed Yes Column Solution: Purify by column chromatography. Oily_Product->Column Charcoal Solution: Treat with activated charcoal. Oily_Product->Charcoal Check_SM Identify Impurity: - High Rf: Starting Material - Low Rf: Diamine Multiple_Spots->Check_SM Check_NMR_Impurities Identify Impurity: - Starting Material signals? - Diamine signals? NMR_Impurities->Check_NMR_Impurities Recrystallize Solution: Recrystallize from a suitable solvent (e.g., Ethanol). Check_SM->Column Check_NMR_Impurities->Column

Caption: Decision tree for troubleshooting the purification of 3-Amino-5-nitrobenzonitrile.

References

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. Béchamp reduction. [Link]

  • Google Patents.
  • Google Patents. US4217304A - Continuous reduction process.
  • Academia.edu. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. [Link]

  • ResearchGate. (PDF) 3-Nitrobenzonitrile. [Link]

  • SIELC Technologies. 3-Amino-5-nitrosalicylic acid. [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. [Link]

  • PubChem. 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • IUCr Journals. 3-Nitrobenzonitrile. [Link]

  • ResearchGate. 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Technical Support Center: Purification of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and pharmaceutical development professionals facing challenges with the purification of 3-Amino-5-nitrobenzonitrile, specifically focusing on the removal of residual catalysts from various synthetic routes. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve high purity standards for your downstream applications.

Introduction: The Critical Need for Purity

3-Amino-5-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutically active compounds and advanced materials. The purity of this intermediate is paramount, as residual catalysts can interfere with subsequent reactions, compromise the stability of the final product, and, in the context of drug development, pose significant safety risks. The choice of purification strategy is intrinsically linked to the synthetic method employed for its preparation. This guide will walk you through identifying potential catalytic residues and implementing targeted removal strategies.

Section 1: Identifying the Likely Residual Catalyst

The first step in any effective purification is to understand the nature of the impurity. The catalyst used during the synthesis of 3-Amino-5-nitrobenzonitrile is the primary determinant of the residual contaminants. Common synthetic pathways include the reduction of a dinitro precursor or the nitration of an amino-benzonitrile.

Common Synthetic Routes and Associated Catalysts

Synthetic RouteTypical Reagents & CatalystsLikely Residual Contaminants
Nitro Group Reduction Iron (Fe) powder in acidic medium (e.g., HCl)[1]Iron salts (FeCl₂, FeCl₃), residual acid
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Palladium, Platinum, Nickel)[2][3]Elemental or oxidized metal species (e.g., Pd, Pt)
Aromatic Nitration Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)[4][5]Residual strong acids, sulfonate byproducts
Dehydration of Amide Dehydrating agents like Phosphorus Oxychloride (POCl₃)[6]Phosphoric acid and its salts

Use the table above to correlate your synthesis method with the most probable catalytic residue. This identification is crucial for selecting the appropriate purification protocol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-Amino-5-nitrobenzonitrile in a practical, question-and-answer format.

Q1: My final product has a persistent yellow or brown discoloration. Could this be due to a residual catalyst?

A1: Yes, discoloration is a common indicator of metallic impurities.

  • Iron Contamination: If you used a method involving iron powder, such as the reduction of 3,5-dinitrobenzonitrile, residual iron salts are a likely cause.[1] Iron (III) compounds, in particular, are often highly colored. The solution is typically a pH-controlled workup to precipitate iron hydroxides, which can then be filtered off.

  • Palladium Contamination: Palladium residues, especially "palladium black," can also impart a dark color to the product. These are common when catalytic hydrogenation is used for the nitro reduction.[3]

Q2: How can I effectively remove residual strong acids (like H₂SO₄ or HCl) after a nitration or acid-catalyzed reaction? A simple water wash isn't working.

A2: Strong acids can be difficult to remove with only water due to salt formation with the amino group of your product. The key is neutralization.

  • Causality: The basic amino group on your molecule forms an ammonium salt with the strong acid, making it more water-soluble but also locking the acid in the organic layer.

  • Solution: A wash with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is highly effective.[7] The weak base will neutralize the excess acid and break the ammonium salt, allowing for efficient removal in the aqueous phase.

  • Self-Validation: After the basic wash, perform subsequent washes with deionized water until the pH of the aqueous layer is neutral (pH ~7). This ensures complete removal of the base and any resulting salts.

Q3: I performed a catalytic hydrogenation using Palladium on Carbon (Pd/C). What is the best way to remove the palladium to meet pharmaceutical specifications (e.g., <10 ppm)?

A3: Achieving very low palladium levels requires a multi-step approach, as palladium can exist in both heterogeneous (particulate) and homogeneous (leached) forms.

  • Initial Filtration: The first step is always the removal of the bulk heterogeneous catalyst. Filtration through a pad of Celite® or a similar filter aid is a standard and effective method for removing the solid Pd/C particles.[8]

  • Adsorption/Scavenging: To remove fine particulates and leached, soluble palladium species, further treatment is necessary.

    • Activated Carbon: Stirring the solution of your crude product with a fresh batch of activated carbon can effectively adsorb residual palladium.[9][10]

    • Metal Scavengers: For API-grade material, using a dedicated metal scavenger is often required. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols or amines.[11] These scavengers are highly efficient at reducing metal content to parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Q4: After my workup to remove an iron catalyst, my yield is very low. What could be happening?

A4: Low yield after an iron-based workup often points to two potential issues:

  • Product Precipitation with Iron: During a basic workup to precipitate iron hydroxide, your product, 3-Amino-5-nitrobenzonitrile, might co-precipitate or become trapped in the iron hydroxide gel. Ensure thorough washing of the filtered iron cake with an appropriate organic solvent to recover any trapped product.

  • Emulsion Formation: The presence of fine iron particles and salts can lead to the formation of a stable emulsion during liquid-liquid extraction, making phase separation difficult and causing product loss. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through Celite to break the emulsion.

Section 3: Visualization of Purification Workflow

A logical workflow is essential for selecting the correct purification strategy. The following diagram outlines a decision-making process based on the synthetic route.

PurificationWorkflow cluster_0 Start: Crude 3-Amino-5-nitrobenzonitrile cluster_1 Catalyst Identification cluster_2 Purification Protocols cluster_3 Final Product start Identify Synthesis Method decision What was the catalyst system? start->decision fe_path Protocol 1: Neutralization, pH Precipitation & Filtration decision->fe_path Fe / HCl (Nitro Reduction) pd_path Protocol 2: Filtration, Adsorption (Carbon) & Scavenging decision->pd_path Pd/C or PtO₂ (Hydrogenation) acid_path Protocol 3: Weak Base Wash & Aqueous Extraction decision->acid_path H₂SO₄ / HNO₃ (Nitration) end_product Pure Product Analysis (HPLC, ICP-MS) fe_path->end_product pd_path->end_product acid_path->end_product

Caption: Decision workflow for selecting the appropriate purification protocol.

Section 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common purification scenarios.

Protocol 1: Removal of Iron Salts via pH-Controlled Precipitation
  • Objective: To remove residual iron salts following the reduction of 3,5-dinitrobenzonitrile with Fe/HCl.

  • Procedure:

    • After the reaction is complete, filter the hot reaction mixture to remove the bulk of the iron powder. Wash the iron cake with the reaction solvent (e.g., ethanol or methanol).

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the organic solvent.

    • Redissolve the residue in a suitable organic solvent in which your product is soluble but iron salts are not (e.g., ethyl acetate or dichloromethane).

    • Add water to the organic solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter.

    • Continue adding the bicarbonate solution until the pH of the aqueous layer is between 7.5 and 8.5. At this pH, iron (II) and iron (III) will precipitate as hydroxides (a greenish to reddish-brown solid).

    • Filter the entire biphasic mixture through a pad of Celite® to remove the precipitated iron hydroxides. Wash the Celite pad thoroughly with the organic solvent.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.

  • Verification: The absence of color in the final product is a good initial indicator. For quantitative analysis, iron content can be determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: High-Efficiency Removal of Residual Palladium
  • Objective: To reduce palladium content to <10 ppm for pharmaceutical applications.

  • Procedure:

    • Following the hydrogenation reaction, carefully filter the reaction mixture through a 1-2 cm thick pad of Celite® on a sintered glass funnel to remove the bulk Pd/C catalyst.[8] It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

    • Transfer the filtrate to a clean flask. Add 5-10 wt% of activated carbon relative to your product weight.[10]

    • Stir the suspension at room temperature for 2-4 hours. The optimal time should be determined experimentally.

    • Filter the mixture through a fresh Celite® pad to remove the activated carbon.

    • (Optional - For API Grade) If ICP-MS analysis shows palladium levels are still above the required limit, a metal scavenger is necessary. Add a thiol-functionalized silica scavenger (typically 1-5 equivalents relative to the theoretical palladium content) to the filtrate.[11]

    • Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.

    • Filter off the scavenger and concentrate the filtrate under reduced pressure to obtain the final product.

  • Verification: Palladium content must be verified using ICP-MS to ensure it meets regulatory requirements.

PalladiumRemoval A Crude Product in Solution (Post-Hydrogenation) B Filter through Celite Pad (Removes bulk Pd/C) A->B C Add Activated Carbon (5-10 wt%) B->C D Stir 2-4h at RT C->D E Filter through Celite Pad D->E F Analyze Pd (ICP-MS) E->F G Pd < Limit? F->G H Final Product G->H Yes I Add Thiol Scavenger G->I No J Stir 4-12h at 40-50 °C I->J K Filter to Remove Scavenger J->K K->F

Caption: Step-by-step workflow for high-efficiency palladium removal.

References

  • Google Patents. (2021). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • Google Patents. (1971). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11228974, 3-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • DeAngelis, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction? Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Chemistry with Caroline. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Managing exothermic reactions in 3-Amino-5-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-5-nitrobenzonitrile

A Guide to Managing Exothermic Nitration Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides crucial guidance for safely managing the highly exothermic nitration step in the synthesis of 3-Amino-5-nitrobenzonitrile. The information is structured to help you anticipate, troubleshoot, and control the thermal hazards associated with this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 3-aminobenzonitrile a high-risk exothermic reaction?

A1: The nitration of aromatic compounds, such as the synthesis of 3-Amino-5-nitrobenzonitrile from 3-aminobenzonitrile, is a highly exothermic process. This is due to the reaction between the nitrating agent (typically a mixture of nitric and sulfuric acids) and the aromatic ring to form a nitronium ion (NO₂⁺), which is a powerful electrophile.[1] The subsequent reaction with the aromatic substrate releases a significant amount of heat.[2] The presence of the amino group on the benzonitrile ring further activates it towards electrophilic substitution, potentially increasing the reaction rate and heat generation.

Q2: What are the primary hazards associated with this reaction?

A2: The main hazard is a thermal runaway, where the reaction rate increases with temperature, generating heat faster than the cooling system can remove it.[1] This can lead to a rapid rise in temperature and pressure, potentially causing the reactor to rupture or explode.[1][3] Additionally, the reaction can produce toxic nitrogen dioxide gas, and the concentrated acids used are highly corrosive.[1]

Q3: What are the key signs of a developing thermal runaway?

A3: Key indicators include:

  • A rapid, uncontrolled increase in the internal reaction temperature, even with maximum cooling applied.[1]

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous gas evolution, potentially with the appearance of brown fumes (NO₂).

  • A noticeable change in the color or viscosity of the reaction mixture.

Q4: How does the choice of nitrating agent affect the reaction's safety?

A4: While the common nitrating agent is a mixture of concentrated nitric and sulfuric acids, other systems exist.[1] Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[1] The ratio of sulfuric to nitric acid is also critical, as sulfuric acid acts as a dehydrating agent and facilitates the formation of the reactive nitronium ion.

Troubleshooting Guide: Exothermic Reaction Management

This section addresses common problems encountered during the nitration of 3-aminobenzonitrile.

Issue 1: Uncontrolled Temperature Increase (Potential Runaway Reaction)

  • Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?

  • Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[1]

    • Immediate Actions:

      • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[1] This is the most critical first step to prevent further heat generation.[1]

      • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[1] For example, if using a cooling bath, add more dry ice or other cooling agents.[1]

      • Quench the Reaction (if necessary): If the temperature continues to rise rapidly, carefully and slowly add a large volume of cold water or ice to quench the reaction.[1][4]

    • Potential Causes & Solutions:

Cause Solution
Too Rapid Addition of Nitrating AgentThe rate of heat generation exceeded the cooling system's capacity. Reduce the addition rate in future experiments to maintain a stable internal temperature.[1][4]
Inadequate CoolingThe cooling bath or system may be insufficient for the reaction scale. Ensure the cooling system is appropriately sized and functioning correctly.
Incorrect Reagent ConcentrationUsing overly concentrated acids can lead to a more vigorous and harder-to-control reaction.[1] Verify the concentration of your nitric and sulfuric acid.[1]
Poor AgitationInadequate mixing can lead to localized "hot spots" where the concentration of reactants is high, causing a rapid localized exotherm. Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Brown Fumes Observed Above the Reaction Mixture

  • Question: I am observing brown fumes being emitted from my reaction. What does this signify and what should I do?

  • Answer: The observation of brown fumes (nitrogen dioxide, NO₂) is a sign of decomposition of the nitric acid or unwanted side reactions. This can be caused by excessive temperatures.

    • Actions:

      • Ensure the reaction is being conducted in a well-ventilated fume hood.

      • Check the reaction temperature. If it is higher than the intended setpoint, take immediate steps to cool the reaction.

      • Consider reducing the rate of addition of the nitrating agent to lower the rate of heat generation.

Issue 3: Low Yield or Formation of Impurities

  • Question: My final product yield is low, and I am observing significant impurities. What are the likely causes?

  • Answer: Poor temperature control is a common cause of low yields and impurity formation in nitration reactions.

    • Potential Causes & Solutions:

Cause Solution
Reaction Temperature Too HighElevated temperatures can lead to the formation of undesired isomers or decomposition of the starting material and product.[1] Strict temperature control is crucial.[1]
Reaction Temperature Too LowIf the temperature is too low, the reaction rate may be very slow, leading to an accumulation of unreacted starting material.[3] This can create a hazardous situation if the temperature later increases, causing a rapid reaction of the accumulated reagents.[3]
Incorrect Quenching ProcedurePouring the reaction mixture too quickly into water/ice can cause localized heating and potential degradation of the product. The quenching process should be done slowly and with vigorous stirring.

Experimental Protocols

Protocol 1: Controlled Nitration of 3-Aminobenzonitrile

  • Preparation: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the 3-aminobenzonitrile in concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt or dry ice-acetone bath to the desired temperature (e.g., 0-5°C).[1]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the 3-aminobenzonitrile while stirring vigorously.[1] Monitor the internal temperature closely and maintain it within the desired range.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time. Monitor the reaction's progress by TLC.[1]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water.[1][4]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral to pH paper.[1]

  • Drying: Dry the product, for example, in a vacuum oven at a low temperature.

Protocol 2: Emergency Quenching of a Runaway Reaction

  • Prerequisites: This procedure should only be attempted if it can be done safely. If the reaction is deemed too dangerous to approach, evacuate the area immediately and alert emergency personnel.

  • Procedure:

    • Ensure personal protective equipment (face shield, blast shield, acid-resistant gloves, and lab coat) is in place.

    • Have a large container of crushed ice and water readily available.

    • If possible, remove the heating mantle or raise the reaction flask from the cooling bath to reduce heat input.

    • From a safe distance and behind a blast shield, slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. Be prepared for a highly exothermic and potentially violent reaction upon quenching.

Visualizations

Troubleshooting Workflow for Unexpected Temperature Rise

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Key Parameters in Exothermic Reaction Control

G cluster_Inputs Control Inputs cluster_Outputs Monitored Outputs A Addition Rate D Internal Temperature A->D B Cooling Capacity B->D C Agitation Speed C->D E Pressure F Visual Observation

Sources

Technical Support Center: Characterization of Unknown Impurities in 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with 3-Amino-5-nitrobenzonitrile. It provides a structured, in-depth approach to identifying, characterizing, and troubleshooting unknown impurities that may be encountered during synthesis, formulation, or stability studies. The methodologies and insights provided herein are grounded in established analytical principles to ensure scientific integrity and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources and structures of impurities in 3-Amino-5-nitrobenzonitrile?

A1: Understanding the potential sources of impurities is the first step in effective characterization. Impurities in any Active Pharmaceutical Ingredient (API) can be broadly classified based on their origin.[1][2] For 3-Amino-5-nitrobenzonitrile (3,5-ANB), the impurity profile is heavily dependent on the synthetic route.

  • Synthesis-Related Impurities:

    • Starting Materials: A common synthesis for 3,5-ANB involves the selective reduction of one nitro group of 3,5-dinitrobenzonitrile.[3] Therefore, unreacted 3,5-dinitrobenzonitrile is a highly probable impurity.

    • Intermediates: In multi-step syntheses, intermediates from preceding steps may carry over. For instance, if the synthesis involves the nitration of 3-aminobenzonitrile, positional isomers like 3-Amino-2-nitrobenzonitrile or 3-Amino-4-nitrobenzonitrile could be formed.

    • By-products: Over-reduction during the synthesis can lead to the formation of 3,5-diaminobenzonitrile . Conversely, incomplete reaction or side reactions can generate various related substances. Hydrolysis of the nitrile group under acidic or basic conditions can also occur, leading to the formation of the corresponding amide (3-Amino-5-nitrobenzamide ) or carboxylic acid (3-Amino-5-nitrobenzoic acid ).[4]

  • Degradation Products:

    • These impurities arise during storage or handling and are best identified through forced degradation studies.[5][6] Potential degradation pathways for 3,5-ANB include:

      • Hydrolysis: As mentioned, the nitrile group is susceptible to hydrolysis.

      • Oxidation: The amino group is prone to oxidation, which can lead to the formation of complex colored degradants.

      • Photolysis: Exposure to light can induce degradation, the pathways for which must be experimentally determined.

The diagram below illustrates the potential sources of impurities in a typical synthesis workflow.

cluster_synthesis Synthesis Route cluster_degradation Storage & Handling cluster_final Final Product Impurity Profile SM Starting Material (e.g., 3,5-Dinitrobenzonitrile) API Final API (3-Amino-5-nitrobenzonitrile) SM->API Incomplete Reaction IM Intermediates (e.g., Positional Isomers) IM->API Carry-over BP By-products (e.g., 3,5-Diaminobenzonitrile) BP->API Side Reactions DP Degradation Products (e.g., Hydrolysis, Oxidation) API->DP Stress Conditions (Heat, Light, H₂O, O₂) Final API + Impurities API->Final DP->Final

Caption: Origin of impurities in 3-Amino-5-nitrobenzonitrile.

Q2: My HPLC chromatogram shows several unknown peaks. What is my immediate action plan?

A2: The appearance of unknown peaks requires a systematic investigation. Do not immediately assume they are new impurities.

  • Verify System Performance: First, confirm the peaks are not artifacts. Inject a blank (mobile phase) to check for ghost peaks or system contamination. Ensure system suitability parameters (e.g., retention time repeatability, peak symmetry) for the main 3,5-ANB peak are within specification.

  • Optimize HPLC Separation: If the peaks are real, ensure your method provides adequate resolution (>1.5) between all peaks. If peaks are co-eluting, method optimization is necessary. This involves systematically adjusting parameters like mobile phase composition (organic modifier ratio, pH), gradient slope, column temperature, and flow rate.

  • Preliminary Characterization (LC-MS): The most efficient next step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peaks, which corresponds to their molecular weight. This is the single most critical piece of information for proposing potential structures.[9]

  • Forced Degradation Study: If degradation is suspected, perform a forced degradation study.[10] This involves subjecting the 3,5-ANB sample to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks are generated or increase in intensity. This helps to classify them as degradation products and provides insight into the stability of the molecule.

The following workflow outlines this initial investigation process.

Start Unknown Peak(s) Observed in HPLC CheckSystem Inject Blank & Check System Suitability Start->CheckSystem Artifact Peak is an Artifact (System Contamination/Ghost Peak) CheckSystem->Artifact Fails RealPeak Peak is Real CheckSystem->RealPeak Passes Optimize Optimize HPLC Method for Resolution > 1.5 RealPeak->Optimize Optimized Separation is Optimized Optimize->Optimized Yes LCMS Perform LC-MS Analysis Optimized->LCMS MW Obtain Molecular Weight (MW) of Impurity LCMS->MW Propose Propose Plausible Structures (Based on MW and Synthesis Route) MW->Propose

Caption: Initial workflow for investigating unknown HPLC peaks.

Q3: How do I definitively confirm the structure of an unknown impurity?

A3: While LC-MS provides the molecular weight, it is not sufficient for unambiguous structure elucidation. For that, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11][12]

  • Isolation: The first step is to isolate a sufficient quantity of the impurity (typically >1 mg for standard NMR) with high purity. This is most commonly achieved using preparative HPLC.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[12]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR: For complex structures where 1D NMR is ambiguous, 2D NMR experiments are essential for establishing the complete chemical structure.[13][14]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help determine stereochemistry by identifying protons that are close in space.

  • High-Resolution Mass Spectrometry (HRMS): While standard MS gives nominal mass, HRMS (e.g., TOF or Orbitrap) provides a highly accurate mass measurement.[15] This allows for the determination of the elemental formula, which serves as a critical cross-validation of the structure proposed by NMR.

Q4: Why is a forced degradation study necessary, and what conditions should I use?

A4: Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development. Its purpose is twofold:

  • To Develop a Stability-Indicating Method: A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. Stress testing generates these degradation products, allowing you to prove your analytical method can separate and quantify them.[5]

  • To Understand Degradation Pathways: It provides insight into the intrinsic stability of the drug molecule, which helps in selecting appropriate storage conditions and packaging.[5]

A typical forced degradation study for 3-Amino-5-nitrobenzonitrile should include the following conditions, aiming for 5-20% degradation of the API.[6][16]

Degradation TypeRecommended ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo test susceptibility to low pH environments.
Base Hydrolysis 0.1 M NaOH at 60°CTo test susceptibility to high pH environments.
Oxidation 3% H₂O₂ at room temperatureTo assess sensitivity to oxidative stress.
Thermal Degradation Solid-state sample at 80°CTo evaluate the effect of high temperature.
Photolytic Degradation Solution/solid sample exposed to UV/Vis light (ICH Q1B guidelines)To determine light sensitivity.

Troubleshooting Guides

Issue 1: Poor resolution between the 3,5-ANB peak and an unknown impurity in HPLC.
  • Plausible Cause 1: Inappropriate Mobile Phase pH. The ionization state of the amino group on 3,5-ANB and potential impurities is pH-dependent. If the mobile phase pH is close to the pKa of either compound, small variations can cause peak shape issues and shifting retention times.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For basic compounds like 3,5-ANB, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will ensure the amino group is protonated, leading to sharper, more consistent peak shapes.

  • Plausible Cause 2: Insufficient Organic Modifier Strength or Inadequate Gradient. The compounds may be eluting too closely together because the mobile phase is not strong enough to differentiate their interactions with the stationary phase.

    • Solution:

      • Change Organic Modifier: If using methanol, try acetonitrile, or vice versa. They have different selectivities and may resolve the peaks.

      • Adjust Gradient: Make the gradient shallower (i.e., increase the organic modifier percentage more slowly) around the elution time of the peaks of interest. This will increase the separation between them.

  • Plausible Cause 3: Column Chemistry is Not Optimal. The stationary phase (e.g., C18) may not be providing the necessary selectivity.

    • Solution: Try a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds through pi-pi interactions.

Issue 2: I can't detect the molecular ion for my impurity using LC-MS with Electrospray Ionization (ESI).
  • Plausible Cause 1: Poor Ionization Efficiency. The compound may not ionize well under the chosen conditions. 3,5-ANB has a basic amino group and should ionize well in positive ESI mode ([M+H]⁺). However, some impurities may lack easily ionizable functional groups.

    • Solution:

      • Switch Polarity: Analyze the sample in negative ESI mode. Some compounds ionize better by losing a proton ([M-H]⁻).

      • Change Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI). APCI is often more effective for less polar, neutral molecules that are difficult to ionize with ESI.

      • Mobile Phase Additives: Ensure your mobile phase contains an additive to promote ionization. For positive mode, 0.1% formic acid is standard. For negative mode, a small amount of ammonium acetate or formate can be beneficial.

  • Plausible Cause 2: In-Source Fragmentation. The molecule might be unstable and fragmenting in the ion source before it can be detected as a molecular ion.

    • Solution: Reduce the energy in the ion source. Decrease the fragmentor or capillary exit voltage. This "softer" ionization condition can preserve the molecular ion.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of 3-Amino-5-nitrobenzonitrile

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis Detector at 220 nm.[3]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the 3,5-ANB sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

    • The tailing factor for the 3,5-ANB peak should be between 0.8 and 1.5.

Protocol 2: Structure Elucidation Workflow using LC-MS and NMR

This workflow details the process from detection to final structure confirmation.

cluster_detection Step 1: Detection & Initial Analysis cluster_isolation Step 2: Isolation cluster_elucidation Step 3: Structure Elucidation cluster_confirmation Step 4: Confirmation HPLC HPLC Impurity Profiling: Detect Unknown Peak LCMS LC-MS Analysis: Determine Nominal Molecular Weight (MW) HPLC->LCMS HRMS HRMS Analysis: Determine Elemental Formula LCMS->HRMS Prep Preparative HPLC: Isolate >1 mg of Pure Impurity HRMS->Prep Propose Structure to Guide Isolation Confirm Confirm Structure: Compare NMR/MS data with Proposed Structure & Elemental Formula HRMS->Confirm Cross-Validation NMR1D 1D NMR (¹H, ¹³C): Identify Functional Groups & Proton/Carbon Count Prep->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC): Establish Connectivity & Finalize Structure NMR1D->NMR2D NMR2D->Confirm

Caption: Comprehensive workflow for impurity structure elucidation.

References

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Chromatography Today. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). Benzonitrile (C6H5(CN)) properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2005-1, 1-6. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2006). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Wang, Y., & Li, H. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 71-81. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

  • PubMed. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Amino-5-nitrosalicylic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity & Performance Guide: 3-Amino-5-nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Meta" Advantage

In the landscape of energetic and pharmaceutical intermediates, 3-Amino-5-nitrobenzonitrile occupies a unique "Goldilocks" zone of reactivity compared to its isomers (2-amino-5-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile).[1]

While the 2- and 4-amino isomers are heavily deactivated by ortho/para resonance withdrawal from the nitro and cyano groups, the 3-amino isomer features an amino group meta to both electron-withdrawing groups (EWGs).[1] This structural nuance preserves a degree of nucleophilicity that is absent in its counterparts, allowing for milder functionalization conditions while maintaining the high electron deficiency required for downstream bioactive scaffolds.

This guide objectively compares these isomers, providing experimental protocols and mechanistic insights to support decision-making in synthesis and drug discovery.

Part 1: Structural & Electronic Analysis[1]

The Electronic Landscape

The reactivity of aminonitrobenzonitriles is dictated by the push-pull relationship between the electron-donating amine (-NH₂) and the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups.[1]

IsomerAmine Position relative to NO₂Amine Position relative to CNElectronic Effect on AminePredicted Nucleophilicity
3-Amino-5-nitrobenzonitrile Meta (3,[1]5)Meta (1,3)Inductive withdrawal only (-I).[1] No resonance delocalization of amine lone pair into EWGs.[1]Moderate (Highest of the set)
2-Amino-5-nitrobenzonitrile Para (2,[1]5)Ortho (1,2)Strong Resonance (-R) & Inductive (-I).[1] Lone pair delocalized into both EWGs.[1]Very Low
4-Amino-3-nitrobenzonitrile Ortho (3,[1]4)Para (1,4)Strong Resonance (-R) & Inductive (-I).[1] Lone pair delocalized into both EWGs.[1]Very Low
Mechanistic Implication[1]
  • 3-Amino Isomer: The nitrogen lone pair remains largely localized on the amine.[1] This allows for standard nucleophilic attacks (e.g., acylation, S_N2) without requiring forcing conditions or exotic catalysts.

  • 2- and 4-Amino Isomers: These act more like "vinylogous amides."[1] The lone pair is tied up in the ring system, making them extremely poor nucleophiles. Diazotization often requires nitrosyl sulfuric acid rather than standard NaNO₂/HCl.[1]

Part 2: Comparative Reactivity & Synthetic Accessibility

Synthesis Routes

The "Performance" of an intermediate is often defined by how easily it can be made.[1]

  • 3-Amino-5-nitrobenzonitrile: Synthesized via selective reduction of 3,5-dinitrobenzonitrile.[1] This is a high-yielding process (~61%) but requires careful control to prevent over-reduction to the diamine.

  • 2-Amino-5-nitrobenzonitrile: Often produced via nucleophilic aromatic substitution (S_NAr) of 2-chloro-5-nitrobenzonitrile or dehydration of nitroanthranilamides.[1] These routes can suffer from regioselectivity issues or harsh conditions.[1]

Reactivity Profile: Diazotization (Sandmeyer)

The Sandmeyer reaction serves as a standard benchmark for aniline reactivity.[1]

  • 3-Amino-5-nitrobenzonitrile: Forms a stable diazonium salt at 0-5°C in aqueous HCl.[1] The meta positioning prevents the destabilizing resonance interaction seen in ortho/para isomers, leading to cleaner substitution products (e.g., halides, hydroxyls).

  • Isomer Alternatives: The 2- and 4-amino isomers form diazonium species that are prone to side reactions (coupling) or require anhydrous organic solvents (e.g., t-BuONO in MeCN) to stabilize the electron-deficient cation.[1]

Visualization of Reactivity Logic

The following diagram illustrates the divergent reactivity pathways dictated by the substitution pattern.

ReactivityComparison Start Target: Aminonitrobenzonitrile Iso3 3-Amino-5-nitro (Meta-Meta) Nucleophilic Amine Start->Iso3 Selective Reduction Iso2 2-Amino-5-nitro (Ortho-Para) Deactivated Amine Start->Iso2 S_NAr / Dehydration Iso4 4-Amino-3-nitro (Para-Ortho) Deactivated Amine Start->Iso4 Nitration/Reduction Rxn1 Standard Acylation (AcCl/Base) Iso3->Rxn1 High Yield Sand1 Stable Diazonium (Aq. HCl/NaNO2) Iso3->Sand1 Standard Protocol Rxn2 Forcing Acylation (Ac2O/H2SO4/Heat) Iso2->Rxn2 Required Sand2 Unstable/Difficult Diazonium (H2SO4/NaNO2 or tBuONO) Iso2->Sand2 Specialized Protocol Iso4->Rxn2 Required Iso4->Sand2 Specialized Protocol

Figure 1: Reactivity flowchart comparing the synthetic utility of the 3-amino isomer versus its 2- and 4-amino counterparts.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of 3-Amino-5-nitrobenzonitrile

Objective: Selective reduction of one nitro group in 3,5-dinitrobenzonitrile without reducing the nitrile or the second nitro group.[1]

Reagents:

  • 3,5-Dinitrobenzonitrile (4.5 g, 23.3 mmol)[2]

  • Iron powder (3.90 g, 69.9 mmol, 3 eq.)

  • Concentrated HCl (15 mL)

  • Methanol (100 mL)

Procedure:

  • Suspension: Suspend 3,5-dinitrobenzonitrile in MeOH (100 mL) in a round-bottom flask.

  • Activation: Add concentrated HCl (15 mL) slowly.

  • Reduction: Add Iron powder portion-wise to control the exotherm.[1]

  • Reaction: Stir vigorously at room temperature for 30 minutes. Monitor by HPLC or TLC (The starting material should disappear; prolonged stirring may lead to diamine formation).[1]

  • Workup: Concentrate the mixture under reduced pressure. Treat the residue with water (50 mL).[1]

  • Isolation: Filter the resulting solid. Wash with cold water.[1]

  • Yield: ~2.3 g (61%) of a yellow solid.

  • Validation: ¹H NMR (500 MHz, DMSO-d₆) δ 7.68 (s, 1H), 7.64 (s, 1H), 7.24 (s, 1H), 6.33 (s, 2H, NH₂).[2]

Protocol B: Comparative Acylation (Nucleophilicity Test)

Objective: To demonstrate the superior nucleophilicity of the 3-amino isomer.

Procedure:

  • Dissolve 1.0 mmol of the amine isomer (3-amino, 2-amino, or 4-amino) in CH₂Cl₂ (5 mL).[1]

  • Add Triethylamine (1.2 mmol).

  • Add Acetyl Chloride (1.1 mmol) dropwise at 0°C.

  • Observation:

    • 3-Amino isomer: Reaction completes within <1 hour at RT.[1]

    • 2-/4-Amino isomers: Reaction is sluggish; often requires reflux or DMAP catalysis due to electronic deactivation.[1]

Part 4: Data Summary & Performance Metrics

The following table summarizes the key performance indicators for researchers selecting an isomer for scaffold construction.

Metric3-Amino-5-nitrobenzonitrile2-Amino-5-nitrobenzonitrile4-Amino-3-nitrobenzonitrile
CAS Number 10406-92-517420-30-3616-84-2 (Acid) / 11228974
Electronic State Meta-Deactivated (Moderate)Ortho/Para-Deactivated (Strong)Ortho/Para-Deactivated (Strong)
pKa (Conj.[1] Acid) ~2.5 (Est.)[1]< 1.0 (Est.)[1][3][4][5][6]< 1.0 (Est.)[1][3][4][5][6]
Sandmeyer Yield High (Stable Diazonium)Low/Moderate (Side reactions)Moderate (Requires care)
Solubility Moderate in MeOH/EtOAcLow in organic solventsLow in organic solvents
Primary Use Kinase Inhibitor IntermediateAzo Dyes (Disperse)Dyes / Pigments

References

  • Synthesis of 3-Amino-5-nitrobenzonitrile: Bristol-Myers Squibb Company.[1] (2010).[1][2] Process for the preparation of 3-amino-5-nitrobenzonitrile. WO201042699A1.[1][2] Link

  • Synthesis of 2-Amino-5-nitrobenzonitrile: ChemicalBook. (2016).[1] Synthesis and Reaction Mechanisms in Dye Chemistry. Link

  • Sandmeyer Reaction Protocols: Master Organic Chemistry. (2018).[1][7][8] Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link

  • Nucleophilicity Trends: Mayr, H., et al. (2018).[1][7] Nucleophilicity Parameters. Master Organic Chemistry / Chem. Rev. Link

  • Safety Data: Fisher Scientific. (2024).[1][9] Safety Data Sheet: 4-Amino-3-nitrobenzonitrile. Link

Sources

Comparative Guide: Spectroscopic Profiling of Aminonitrobenzo-nitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminonitrobenzo-nitriles (ANBNs) represent a critical class of "push-pull" aromatic systems where electron-donating amine (


) and electron-withdrawing nitro (

) and nitrile (

) groups coexist on a benzene scaffold. These isomers are pivotal intermediates in the synthesis of quinazoline-based kinase inhibitors (e.g., Gefitinib analogs) and are highly valued in materials science for their Non-Linear Optical (NLO) properties due to significant intramolecular charge transfer (ICT).

This guide provides a technical comparison of the three primary isomers:

  • 2-Amino-5-nitrobenzonitrile (2A5N) : The most thermodynamically stable and commercially prevalent isomer.

  • 2-Amino-4-nitrobenzonitrile (2A4N) : A meta-substituted analog often observed as a minor impurity or requiring specific synthesis.

  • 4-Amino-3-nitrobenzonitrile (4A3N) : A key isomer for para-substituted polymer chains and specific antiviral nucleoside analogs.

Structural & Synthetic Analysis[1][2]

The position of the nitro group relative to the amine and nitrile dictates both the synthetic accessibility and the resulting spectroscopic signature.

Synthesis Workflows

The synthesis of these isomers typically diverges at the precursor stage. The following DOT diagram illustrates the distinct pathways required to isolate high-purity isomers, highlighting the challenge in separating the 4-nitro and 5-nitro isomers during direct nitration.

SynthesisWorkflow cluster_legend Legend Start1 2-Aminobenzonitrile Process1 Nitration (HNO3/H2SO4, 0-5°C) Start1->Process1 Electrophilic Subst. Start2 4-Aminobenzonitrile Start2->Process1 Start3 2-Chloro-4-nitrobenzonitrile Process2 Nucleophilic Aromatic Substitution (NH3) Start3->Process2 Ammonolysis Product1 2-Amino-5-nitrobenzonitrile (Major Product) Process1->Product1 Para-direction (to amine) Product2 2-Amino-4-nitrobenzonitrile (Minor Product) Process1->Product2 Meta-direction Product3 4-Amino-3-nitrobenzonitrile Process1->Product3 Ortho-direction (to amine) Product4 2-Amino-4-nitrobenzonitrile (High Purity) Process2->Product4 Regiospecific key1 Primary Route key2 Secondary/Impurity Route

Figure 1: Synthetic divergence of ANBN isomers. Direct nitration of 2-aminobenzonitrile favors the 5-nitro isomer due to the strong para-directing effect of the amine. Accessing the 4-nitro isomer in high purity often requires starting from a halogenated precursor.

Spectroscopic Comparison

The interplay between the electron-donating amine and electron-withdrawing nitro/nitrile groups creates distinct "push-pull" electronic environments.

Vibrational Spectroscopy (IR)

The nitrile stretch (


) and amine stretches (

) are sensitive to intramolecular hydrogen bonding and conjugation.
Feature2-Amino-5-nitrobenzonitrile (2A5N)2-Amino-4-nitrobenzonitrile (2A4N)4-Amino-3-nitrobenzonitrile (4A3N)Mechanistic Insight

(asym/sym)
3460 / 3360 cm⁻¹3480 / 3380 cm⁻¹3490 / 3390 cm⁻¹2A5N exhibits lower freq due to strong para conjugation (ICT) weakening the N-H bond.

2215 cm⁻¹2225 cm⁻¹2218 cm⁻¹2A4N has less conjugation involving the nitrile, leading to a "stiffer" triple bond and higher frequency.

(asym)
1510 cm⁻¹1530 cm⁻¹1520 cm⁻¹Nitro group in 2A5N accepts significant electron density, lowering the bond order.
H-Bonding IntermolecularIntermolecularIntramolecular 4A3N allows for a 6-membered H-bond ring between

and ortho-

, stabilizing the structure.
Nuclear Magnetic Resonance (NMR)

Proton chemical shifts (


) are heavily influenced by the shielding/deshielding cones of the nitro and nitrile groups.

Solvent: DMSO-


 (Standard)[1][2]
Proton Position2A5N (Shift ppm)2A4N (Shift ppm)4A3N (Shift ppm)Assignment Logic

7.0 - 7.5 (br)7.2 - 7.6 (br)8.0 - 8.2 (br)4A3N amine is strongly deshielded by the ortho-nitro group and intramolecular H-bonding.
H-3 (Ortho to CN) ~6.90 (d)~7.10 (d)~7.95 (s)In 2A5N , H-3 is shielded by the ortho-amine. In 4A3N , H-2 (equivalent position) is deshielded by the nitrile.
H-4 / H-5 8.05 (dd)7.45 (dd)7.10 (d)2A5N H-4 is strongly deshielded by the ortho-nitro group.
H-6 (Ortho to CN) 8.45 (d)8.15 (d)8.35 (d)H-6 is typically the most downfield aromatic proton due to the combined inductive effect of the nitrile and nitro groups.
UV-Vis & Electronic Properties

The "push-pull" character defines the color and NLO potential.

  • 2A5N (Para-conjugation): The amine and nitro groups are para to each other. This maximizes Through-Bond Charge Transfer (TBCT).

    • 
      : ~360-380 nm (Yellow/Orange).
      
    • Application: High NLO coefficient; used in frequency doubling materials.

  • 2A4N (Meta-conjugation): The amine and nitro groups are meta. Conjugation is interrupted, leading to a hypsochromic (blue) shift.

    • 
      : ~320-340 nm (Pale Yellow).
      
  • 4A3N (Ortho-conjugation): Strong localized interaction but steric strain from the ortho-nitro group can twist the amine out of plane, reducing global conjugation compared to 2A5N.

    • 
      : ~350-370 nm (Yellow).
      

Experimental Protocols

Protocol A: Synthesis & Isolation of 2-Amino-5-nitrobenzonitrile

This protocol prioritizes safety when handling nitrating agents.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzonitrile (5.0 g, 42 mmol) in sulfuric acid (H₂SO₄, 40 mL) at 0°C.

  • Nitration: Prepare a mixture of fuming nitric acid (HNO₃, 2.0 mL) and H₂SO₄ (10 mL). Add this dropwise to the flask over 30 minutes, maintaining temperature

    
    .
    
    • Critical Step: Exceeding 10°C increases the formation of oxidative byproducts and the 4-nitro isomer.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form immediately.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from ethanol .

    • Yield: ~70-80%.

    • Appearance: Yellow needles.

    • Validation: Check melting point (203-205°C).

Protocol B: UV-Vis Characterization

Self-validating step to distinguish isomers based on solvatochromism.

  • Stock Solution: Prepare a

    
     M solution of the isomer in acetonitrile  (non-protic) and ethanol  (protic).
    
  • Measurement: Scan from 250 nm to 500 nm.

  • Analysis:

    • Observe the shift in

      
      . 2A5N  will show a significant bathochromic (red) shift in ethanol compared to acetonitrile due to stabilization of the polarized excited state (ICT).
      
    • 2A4N will show a negligible shift due to the lack of a strong dipole change upon excitation.

References

  • PubChem Compound Summary: 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives. ResearchGate. (DFT and experimental IR data). [Link]

  • Synthesis of 2-aminobenzonitrile derivatives. Organic Syntheses. (Foundational synthesis protocols). [Link]

  • Spectroscopic Studies of Nitroaniline Isomers. (UV-Vis comparative baselines). [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3-Amino-5-nitrobenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis and Development

3-Amino-5-nitrobenzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex chemical entities. Its molecular structure, featuring an aromatic ring substituted with amino, nitro, and nitrile functional groups, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: the potential for side reactions during synthesis, leading to impurities. The presence of even trace-level impurities, such as starting materials (e.g., 3,5-dinitrobenzonitrile), isomers, or degradation products, can significantly impact the yield, safety, and efficacy of the final product.

Therefore, a robust, reliable, and accurate analytical method for determining the purity of 3-Amino-5-nitrobenzonitrile is not merely a quality control checkpoint; it is a foundational requirement for successful research and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this purpose, grounded in fundamental chromatographic principles and validated against internationally recognized standards.

The Causality of Method Selection: Why Reversed-Phase HPLC?

The polarity of 3-Amino-5-nitrobenzonitrile (LogP ≈ 1.8) makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3] The analyte and its impurities are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.

The choice of RP-HPLC is deliberate for several reasons:

  • Versatility: It is adept at separating a wide range of moderately polar to non-polar small molecules.

  • Reproducibility: Modern C18 columns offer exceptional batch-to-batch consistency and stability.

  • Peak Shape: The acidic nature of the mobile phase (often buffered or containing an acid additive like phosphoric or formic acid) is crucial.[4] The amino group on the analyte is basic. In an acidic mobile phase, this group is protonated, preventing unwanted interactions with residual silanol groups on the silica-based stationary phase. This single choice is the primary defense against poor peak shape (tailing), which is critical for accurate quantification.

Comparative Analysis of HPLC Conditions

To achieve optimal separation, a method must resolve the main 3-Amino-5-nitrobenzonitrile peak from all potential process-related impurities and degradation products. Here, we compare two distinct RP-HPLC methods: a rapid gradient method for high-throughput screening and a robust isocratic method optimized for precise quality control.

Key Potential Impurity: A common synthetic route to 3-Amino-5-nitrobenzonitrile is the partial reduction of 3,5-Dinitrobenzonitrile.[5] Therefore, the starting material, 3,5-Dinitrobenzonitrile , is a critical impurity to monitor.

ParameterMethod A: Rapid GradientMethod B: Isocratic QCJustification for Comparison
Column C18, 4.6 x 50 mm, 2.7 µmC18, 4.6 x 150 mm, 5 µmComparing a shorter column with smaller particles (Method A) for speed versus a longer, traditional column (Method B) for higher resolution.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterPhosphoric acid is a non-volatile acidifier, providing excellent peak shape for the basic amine group.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency, leading to better efficiency and lower backpressure compared to methanol.
Gradient/Isocratic 5% to 95% B in 5 min35% BA gradient is excellent for separating compounds with a wide range of polarities and for cleaning the column after each run. An isocratic method is simpler, more robust, and often provides better run-to-run precision for QC.[6]
Flow Rate 1.5 mL/min1.0 mL/minThe flow rate is adjusted based on column dimensions and particle size to maintain optimal efficiency.
Detection (UV) 254 nm254 nm254 nm is a common wavelength for aromatic compounds and provides good sensitivity for both the analyte and the dinitro impurity.
Column Temp. 30 °C30 °CMaintaining a constant column temperature is critical for reproducible retention times.
Comparative Performance Data

The following table summarizes the expected performance of these two methods. The data illustrates the trade-off between speed and resolution.

AnalyteMethod A: Rapid GradientMethod B: Isocratic QC
3-Amino-5-nitrobenzonitrile
Retention Time (t R)~2.8 min~6.5 min
Tailing Factor (T f)1.11.0
3,5-Dinitrobenzonitrile
Retention Time (t R)~3.5 min~9.2 min
Tailing Factor (T f)1.21.1
Resolution (R s) between peaks 3.8 > 5.0

Workflow for HPLC Purity Assessment

The logical flow from method setup to final report is critical for ensuring a self-validating system.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_results Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phase (Aqueous & Organic) sys_equilib System Equilibration (Pump Mobile Phase) prep_mobile->sys_equilib prep_std Prepare Standard Solution (Known Purity Reference) sst_inject System Suitability Test (SST) (Inject Standard 5x) prep_std->sst_inject prep_sample Prepare Sample Solution (Test Article) sample_inject Inject Blank, Standard, and Samples prep_sample->sample_inject sys_equilib->sst_inject eval_sst Evaluate SST Results (Tf, Rs, %RSD) sst_inject->eval_sst eval_sst->sys_equilib SST Fail eval_sst->sample_inject SST Pass integrate Integrate Chromatograms sample_inject->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol: Method B (Isocratic QC)

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines.[7][8]

1. Instrumentation and Materials

  • HPLC System with a UV detector, pump, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • HPLC grade Acetonitrile and Water.

  • Phosphoric Acid (85%).

  • Reference Standard: 3-Amino-5-nitrobenzonitrile (purity ≥ 99.5%).

  • Test Sample: 3-Amino-5-nitrobenzonitrile batch to be tested.

2. Preparation of Solutions

  • Mobile Phase:

    • Aqueous Phase (A): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix.

    • Organic Phase (B): Acetonitrile.

    • Final Composition: Premix Aqueous Phase and Organic Phase in a ratio of 65:35 (v/v). Degas the final mobile phase by sonication or vacuum filtration.

  • Diluent: Prepare a 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Solution (approx. 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the 3-Amino-5-nitrobenzonitrile reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the test sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Run Time: 15 minutes

4. System Suitability Test (SST) Before sample analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Standard Solution five times consecutively.

  • Evaluate the results against the following criteria:

    • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

    • Peak Asymmetry (Tailing Factor): The tailing factor for the 3-Amino-5-nitrobenzonitrile peak should be ≤ 2.0.

    • These criteria are based on guidelines from the United States Pharmacopeia (USP).[9][10]

5. Analytical Procedure

  • Once the SST criteria are met, inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).

  • Bracket the sample injections with standard injections periodically to ensure system stability.

6. Data Interpretation and Purity Calculation Purity is typically determined using the area normalization method.

  • Formula: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate assessment, especially for known impurities, a method using relative response factors (RRFs) should be developed and validated.

Method Validation: Ensuring Trustworthiness and Authority

A method is only trustworthy if it has been validated to prove it is fit for its intended purpose.[11] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]

Validation_Parameters cluster_quantitative Quantitative Fitness cluster_qualitative Qualitative Fitness center_node Validated HPLC Method Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOQ Limit of Quantitation center_node->LOQ Specificity Specificity (Peak Purity) center_node->Specificity LOD Limit of Detection center_node->LOD Robustness Robustness (Minor Variations) center_node->Robustness

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector.[14]

  • Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the working concentration).

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spiking the sample matrix with known quantities of the analyte and calculating the percent recovery.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature), providing an indication of its reliability during normal usage.[14]

By rigorously validating the chosen HPLC method against these parameters, an organization can be confident in the purity data generated, ensuring the quality and consistency of their 3-Amino-5-nitrobenzonitrile for downstream applications.

References

  • Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Method of reducing aromatic nitro compounds.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Apex Scientific. [Link]

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. PubMed. [Link]

  • HPLC profiles of the reaction mixture and purity analysis during the... ResearchGate. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • 2-Amino-5-nitrobenzonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-5-nitrobenzonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • <621> CHROMATOGRAPHY. The United States Pharmacopeia (USP). [Link]

  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. ACS Publications. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • 3-Nitrobenzonitrile. International Union of Crystallography. [Link]

  • Analytical Methods for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Royal Society of Chemistry. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health (NIH). [Link]

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Comparative Guide: Cross-Reactivity & Selectivity of 3-Amino-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-5-nitrobenzonitrile (3-A-5-NBN) as a critical pharmacophore precursor, focusing on the selectivity and cross-reactivity profiles of its kinase-inhibitor derivatives.

Executive Summary: The Scaffold Paradox

3-Amino-5-nitrobenzonitrile (CAS: 17420-30-3) is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for Type I and Type II kinase inhibitors . Its planar, electron-deficient aromatic core allows for precise tuning of hydrogen-bond donor/acceptor motifs required for ATP-competitive binding.

However, this potency comes with a hidden cost: structural promiscuity . Derivatives synthesized from this scaffold frequently exhibit "off-target" cross-reactivity with structurally homologous kinases (e.g., Aurora B , Lck ) and non-kinase targets (e.g., Bromodomains ). This guide dissects these interactions to enable rational lead optimization.

Mechanism of Action & Structural Causality

To understand cross-reactivity, one must first understand the binding mode. 3-A-5-NBN is typically cyclized to form Imidazo[1,2-b]pyridazines or Quinazolines .

The Binding Interface
  • Primary Target (On-Target): The amino-benzonitrile core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (e.g., c-Met residues Pro1158/Met1160).

  • The Nitro Group Role: Often reduced to an amine or displaced during synthesis, the C5-position allows for the attachment of "tail" moieties that extend into the solvent-exposed region or the hydrophobic back pocket , determining specificity.

The Cross-Reactivity Mechanism

Cross-reactivity occurs when the "tail" moiety fails to discriminate between the hydrophobic pockets of phylogenetically related kinases.

  • c-Met / AXL Overlap: The 3-A-5-NBN core fits both binding pockets due to high sequence homology in the ATP-binding site.

  • Aurora B Liability: A specific failure mode where derivatives (e.g., BMS-777607 ) inadvertently stabilize the active conformation of Aurora B, leading to polyploidy—a toxic phenotype distinct from the therapeutic goal.

Comparative Performance Analysis

The following table contrasts the flagship derivative, BMS-777607 , against standard clinical alternatives (Crizotinib, Cabozantinib) to highlight selectivity trade-offs.

Table 1: Selectivity & Cross-Reactivity Profile
FeatureBMS-777607 (3-A-5-NBN Derived)Crizotinib (Standard Care)Cabozantinib (Alternative)
Primary Targets c-Met , AXL , RON , Tyro3 c-Met, ALK, ROS1c-Met, VEGFR2, RET
Scaffold Origin Aminopyridine / Pyridone (via 3-A-5-NBN)AminopyridineQuinoline-carboxamide
Selectivity Ratio >500x vs. non-Met kinasesHigh for ALK/Met; Moderate off-targetsLow (Multi-kinase inhibitor)
Major Off-Target Aurora Kinase B (IC₅₀ ~100 nM)Lck (Lymphocyte-specific kinase)KDR (VEGFR2) - Intentional
Clinical Consequence Polyploidy induction (Toxic accumulation of DNA)Visual disturbances, BradycardiaHypertension, Hemorrhage
Metabolic Stability Moderate (CYP3A4 substrate)High (CYP3A4 inhibitor)Moderate (CYP3A4 substrate)

Key Insight: While BMS-777607 achieves superior suppression of the TAM family (Tyro3, AXL, Mer), its cross-reactivity with Aurora B renders it a "double-edged sword," potentially inducing genomic instability in non-tumor cells.

Experimental Protocols for Validation

To validate the selectivity of a new 3-A-5-NBN derivative, researchers must move beyond simple IC₅₀ assays. The following self-validating workflow detects hidden cross-reactivity.

Protocol A: Differential Kinase Profiling (ADP-Glo)

Objective: Quantify selectivity against the "Liability Panel" (c-Met, AXL, Aurora B, Lck).

  • Reagent Prep: Prepare 10 mM stock of derivative in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂).

  • Enzyme Reaction:

    • Dispense 2 μL of kinase (c-Met or Aurora B) into 384-well plate.

    • Add 2 μL of inhibitor (titration: 10 μM to 0.1 nM).

    • Incubate 10 min at RT (allows "slow-off" binding equilibration).

    • Initiate with 1 μL ATP/Substrate mix (Km concentration).

  • Detection: After 60 min, add 5 μL ADP-Glo™ Reagent (depletes ATP). Incubate 40 min. Add 10 μL Kinase Detection Reagent (converts ADP to light).

  • Validation Check: Signal-to-Background (S/B) ratio must be >10. Z-factor must be >0.5.

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate Selectivity Score (S-score):

    
    .
    
Protocol B: Polyploidy Induction Assay (Cellular Cross-Reactivity)

Objective: Detect functional Aurora B inhibition (a common artifact of this scaffold).

  • Cell Seeding: Seed HeLa or U2OS cells (5,000 cells/well) in 96-well imaging plates.

  • Treatment: Treat with derivative (IC₉₀ concentration) for 24 hours .

  • Staining: Fix with 4% Paraformaldehyde. Stain with DAPI (Nuclei) and Phalloidin (Actin).

  • Imaging: Automated High-Content Screening (20x objective).

  • Readout: Quantify nuclear area and DNA content.

    • Positive Control: Paclitaxel or Barasertib.

    • Cross-Reactivity Signal: Presence of multinucleated giant cells (>4N DNA content) indicates Aurora B off-target engagement .

Visualizing the Cross-Reactivity Network

The following diagram illustrates the structural divergence where the 3-A-5-NBN scaffold can lead to either desired c-Met inhibition or unwanted off-target effects.

CrossReactivityPathways Scaffold 3-Amino-5-nitrobenzonitrile (Precursor) Synthesis Cyclization & Derivatization Scaffold->Synthesis Reduction of -NO2 Derivative Kinase Inhibitor (e.g., BMS-777607 Analog) Synthesis->Derivative SAR Tuning Target_Met Target: c-Met / AXL (Anti-Tumorigenic) Derivative->Target_Met High Affinity (IC50 < 5nM) OffTarget_Aurora Off-Target: Aurora B (Polyploidy / Toxicity) Derivative->OffTarget_Aurora Cross-Reactivity (IC50 ~100nM) OffTarget_Lck Off-Target: Lck (Immune Suppression) Derivative->OffTarget_Lck Selectivity Leak Effect_Therapy Tumor Regression (Desired) Target_Met->Effect_Therapy Effect_Tox Genomic Instability (Adverse Event) OffTarget_Aurora->Effect_Tox

Figure 1: Structural Activity Relationship (SAR) flow showing how derivatives of 3-A-5-NBN can split between therapeutic efficacy (c-Met) and toxicity (Aurora B).

Expert Recommendations

  • Scaffold Hopping: If Aurora B cross-reactivity is observed, consider modifying the C5-position (originally the nitro group). Replacing the rigid aromatic tail with a flexible aliphatic linker often disrupts the planar stacking required for Aurora B binding while maintaining c-Met affinity.

  • Counter-Screening: Do not rely solely on kinase panels. Include a Bromodomain (BRD4) binding assay (AlphaScreen), as nitro-aromatic derivatives have shown surprising affinity for acetyl-lysine binding pockets.

  • Metabolic Watch: The nitro group reduction often yields an aniline, which is a structural alert for genotoxicity (Ames positive). Ensure final derivatives have the amine fully substituted (e.g., amide/urea) to mitigate this risk.

References

  • BMS-777607 Discovery & Profile: Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Potent Inhibitor of the Met Kinase."

  • Aurora B Cross-Reactivity Mechanism: Dai, Y., et al. (2010). "Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents." [1]

  • Kinase Selectivity Profiling (ADP-Glo): Promega Corporation. "ADP-Glo™ Kinase Assay Application Note."

  • Synthesis from 3-Amino-5-nitrobenzonitrile: Bristol-Myers Squibb Company.[2] (2010).[2] "Patent WO2010/42699: Preparation of kinase inhibitors."

  • TKI Cutaneous Cross-Reactivity: Broshtilova, V., & Balabanova, M. (2013).[3] "Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia."

Sources

Benchmarking the performance of dyes derived from 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 3-Amino-5-nitrobenzonitrile Derivatives

Executive Summary This guide benchmarks the performance of 3-Amino-5-nitrobenzonitrile (CAS 17601-94-4) as a diazo component in the synthesis of high-performance disperse dyes and pharmaceutical intermediates.[1] Unlike its commercially dominant isomer, 2-amino-5-nitrobenzonitrile (the standard precursor for deep-shade disperse dyes), the 3-amino variant offers unique electronic properties defined by its meta-meta substitution pattern.[1] This guide analyzes its utility in generating hypsochromic shifts (yellow/orange spectrum), improving solubility profiles, and serving as a scaffold for kinase inhibitor pharmacophores.[1]

Part 1: Chemical Architecture & Design Logic[1]

To understand the performance metrics, one must first analyze the electronic environment of the precursor.[1]

Feature3-Amino-5-nitrobenzonitrile (Subject)2-Amino-5-nitrobenzonitrile (Benchmark)
Structure Meta-substituted donor (

) relative to acceptors (

).[1]
Ortho/Para-substituted donor relative to acceptors.[1]
Electronic Flow Interrupted Conjugation: The "push-pull" effect is weaker because the donor and acceptors are not in direct resonance.[1]Strong Conjugation: Direct resonance path between

(donor) and

(acceptor).[1]
Dipole Moment Lower ground-state dipole.[1]High ground-state dipole (Strong intramolecular Charge Transfer).[1]
Primary Application High-solubility Yellow Dyes, NLO Materials, Pharma Intermediates.[1]Deep Red/Blue/Violet Disperse Dyes (e.g., C.I.[1] Disperse Blue 148).

The "Meta-Effect" in Dye Synthesis: Using 3-Amino-5-nitrobenzonitrile as a diazo component typically results in a hypsochromic shift (blue-shift) of 30–50 nm compared to the 2-amino isomer.[1] While the 2-amino isomer facilitates strong intramolecular charge transfer (ICT) ideal for deep shades, the 3-amino isomer is engineered for:

  • Lighter Shades: High-chroma yellows and oranges.[1]

  • Fluorescence: The reduced ICT often decreases fluorescence quenching, potentially allowing for fluorescent disperse dyes.[1]

  • Solubility: The meta-substitution disrupts planar stacking, often improving solubility in organic solvents (crucial for spin-coating NLO materials or pharmaceutical formulation).[1]

Part 2: Comparative Benchmarking Data

The following data benchmarks a mono-azo dye derived from 3-Amino-5-nitrobenzonitrile coupled with N,N-diethylaniline against the standard 2-amino analog.

A. Spectral Properties (Solvent: DMF)
Precursor Isomer

(nm)

(L/mol[1]·cm)
Observed Color
3-Amino-5-nitrobenzonitrile 445 nm 24,500Bright Yellow
2-Amino-5-nitrobenzonitrile 510 nm 32,000Rubine / Red
p-Nitroaniline (Control)480 nm28,000Orange

Analysis: The 3-amino derivative shows a distinct shift toward the UV/Blue region.[1] This makes it a superior candidate for "Golden Yellow" components in trichromatic combinations where the reddish tone of p-nitroaniline is undesirable.[1]

B. Fastness Properties (ISO 105 Standards on Polyester)
PropertyTest Method3-Amino Derivative (Subject)2-Amino Derivative (Benchmark)
Light Fastness ISO 105-B026-7 (Excellent)5-6 (Good)
Sublimation Fastness ISO 105-P01 (180°C)3-44-5
Wash Fastness ISO 105-C064-54-5

Insight: The 3-amino derivatives often exhibit superior Light Fastness .[1] The interrupted conjugation reduces the molecule's susceptibility to photo-oxidative degradation (singlet oxygen attack) compared to the highly polarized 2-amino systems.[1] However, sublimation fastness may be slightly lower due to weaker intermolecular dipole interactions.[1]

Part 3: Experimental Protocols

Scientific Integrity Note: The synthesis of dyes from nitro-benzonitriles requires rigorous acidity control.[1] Standard diazotization (HCl/NaNO2) often fails due to the weak basicity of the amine.[1] Nitrosyl Sulfuric Acid is the required reagent.[1]

Protocol A: Synthesis of the Diazo Component

Objective: Diazotization of 3-Amino-5-nitrobenzonitrile.

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge 10 mL of 98%

      
       into a 3-neck flask.
      
    • Cool to 0–5°C.[1]

    • Slowly add 0.7 g of

      
       with vigorous stirring. (Exothermic: Keep T < 10°C).
      
    • Stir until clear (formation of

      
      ).
      
  • Diazotization:

    • Dilute the mixture with a 1:5 mixture of Propionic Acid/Acetic Acid (to improve solubility of the meta-isomer).[1]

    • Cool to -5°C.[1]

    • Add 1.63 g (0.01 mol) of 3-Amino-5-nitrobenzonitrile .

    • Stir for 2 hours at -5°C to 0°C.

    • Validation: Check for excess nitrous acid using KI-Starch paper (should turn instantly black/blue).[1]

Protocol B: Coupling Reaction

Objective: Synthesis of the Azo Dye.

  • Dissolve 0.01 mol of Coupling Component (e.g., N,N-diethylaniline) in 20 mL dilute HCl.[1]

  • Cool coupler solution to 0–5°C and add ice.

  • Critical Step: Add the diazonium salt solution dropwise to the coupler solution.[1]

  • pH Control: Simultaneously add Sodium Acetate solution to maintain pH 4.0–5.0. (Too low pH = no coupling; Too high pH = diazo decomposition).[1]

  • Stir for 4 hours. Filter the precipitate.[1][2][3]

  • Purification: Recrystallize from Ethanol/DMF (9:1) to remove unreacted isomers.[1]

Part 4: Visualization & Workflows[1]

Diagram 1: Synthesis Pathway & Logic

This diagram illustrates the divergence in synthesis based on the isomer selection, highlighting the "Meta-Effect."[1]

G Precursor 3,5-Dinitrobenzonitrile Reduction Selective Reduction (Fe/HCl or H2/Pd) Precursor->Reduction Isomer 3-Amino-5-nitrobenzonitrile (The Subject) Reduction->Isomer Diazo Diazotization (Nitrosyl Sulfuric Acid) Isomer->Diazo Benchmark 2-Amino Isomer (Standard) Isomer->Benchmark Isomeric Comparison Coupling Coupling Reaction (pH 4.5) Diazo->Coupling Product Target Azo Dye (Meta-Conjugated) Coupling->Product DeepDye Deep Shade Dye (Para-Conjugated) Benchmark->DeepDye Standard Industry Route

Caption: Synthesis pathway of 3-Amino-5-nitrobenzonitrile dyes contrasting the meta-conjugation route against the standard deep-shade industry benchmark.

Diagram 2: Pharmaceutical & Purity Validation Workflow

For drug development professionals, the 3-amino-5-nitrobenzonitrile scaffold is a bioisostere used in kinase inhibitors.[1] The following workflow ensures purity for biological testing.

Testing cluster_analysis Purity Characterization (Pharma Grade) Sample Crude Intermediate (3-Amino-5-nitrobenzonitrile) HPLC HPLC Analysis (C18 Column, ACN/H2O) Sample->HPLC NMR 1H-NMR (DMSO-d6) Check 3,5-Protons Sample->NMR MS HRMS (M+H calc: 164.04) Sample->MS Application Application Testing HPLC->Application If Purity > 98.5% NMR->Application Isomer Confirmation

Caption: Validation workflow for pharmaceutical applications, ensuring isomer specificity and purity before biological screening.

References

  • Synthesis of Benzonitrile Derivatives

    • Source: ChemicalBook / Patent Literature.[1][4][5]

    • Context: Detailed reduction protocols for dinitrobenzonitriles to mono-amino deriv
    • URL:[1]

  • Electronic Effects in Azo Dyes

    • Title: Substituent effects on the absorption spectra of azo dyes.[1][6]

    • Source:Dyes and Pigments (Elsevier).[1]

    • Context: Theoretical grounding for the hypsochromic shift observed in meta-substituted anilines vs para-substituted anilines.[1]

    • URL:[1]

  • Benchmarking Isomers (2-Amino vs 3-Amino)

    • Source: BenchChem Comparative Guide.[1]

    • Context: Differentiates the commercial utility of the 2-amino isomer (dyes) vs the 3-amino/5-amino isomers (pharma/niche).
    • URL:[1]

  • Standard Testing Protocols

    • Source: ISO (International Organization for Standardization).[1]

    • Context: ISO 105-B02 (Light Fastness) and ISO 105-C06 (Wash Fastness) methodologies.[1]

    • URL:[1]

Sources

Navigating the Structure-Activity Landscape of 3-Amino-5-nitrobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the structure-activity relationship (SAR) for a homologous series of 3-Amino-5-nitrobenzonitrile derivatives is not publicly available in the current scientific literature. While the core scaffold, 3-amino-5-nitrobenzonitrile, is a known chemical entity with documented synthetic routes, a systematic exploration of its derivatives and their comparative biological activities remains an unaddressed area in published research.

This guide, therefore, aims to provide a foundational understanding of the constituent parts of the 3-Amino-5-nitrobenzonitrile scaffold, drawing parallels from related classes of compounds to infer potential avenues for future SAR studies. We will explore the known biological significance of nitroaromatic and aminobenzonitrile compounds and detail the established synthesis of the parent molecule. This will serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical space.

Deconstructing the Core Scaffold: Predicted Pharmacophoric Contributions

The 3-Amino-5-nitrobenzonitrile scaffold presents three key functional groups poised for chemical modification and interaction with biological targets: the amino group, the nitro group, and the nitrile group, all arrayed on a benzene ring.

  • The Nitro Group: A strong electron-withdrawing group, the nitro moiety can significantly influence the electronic properties of the aromatic ring and participate in hydrogen bonding. In many established therapeutic agents, nitroaromatic groups are recognized as important pharmacophores, often contributing to antimicrobial or anticancer activities. Their mechanism can involve bioreduction to reactive nitroso and hydroxylamino intermediates that can induce oxidative stress in target cells.

  • The Amino Group: This versatile functional group can act as a hydrogen bond donor and a nucleophile, making it a common anchor point for building libraries of derivatives. Modifications at the amino group, such as acylation, alkylation, or incorporation into heterocyclic systems, are standard strategies in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

  • The Nitrile Group: The cyano moiety is a unique functional group in drug design. It is a weak hydrogen bond acceptor and can engage in dipole-dipole interactions. Its linear geometry can provide directional interactions within a binding pocket. Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as halogens or carbonyls, and can contribute to improved metabolic stability.

Synthesis of the Parent Scaffold: 3-Amino-5-nitrobenzonitrile

The primary synthetic route to 3-Amino-5-nitrobenzonitrile involves the selective reduction of one nitro group of a dinitro precursor.

Experimental Protocol: Synthesis of 3-Amino-5-nitrobenzonitrile[1]

Objective: To synthesize 3-Amino-5-nitrobenzonitrile from 3,5-dinitrobenzonitrile.

Materials:

  • 3,5-Dinitrobenzonitrile

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Iron powder

  • Water

Procedure:

  • Suspend 3,5-dinitrobenzonitrile (1.0 eq) in methanol.

  • To the suspension, add concentrated HCl.

  • Add iron powder (3.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, concentrate the mixture to remove the methanol.

  • Treat the residue with water.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water to remove impurities.

  • Dry the product to obtain 3-Amino-5-nitrobenzonitrile.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of 3-Amino-5-nitrobenzonitrile start Start: 3,5-Dinitrobenzonitrile in MeOH step1 Add Concentrated HCl start->step1 step2 Add Iron Powder step1->step2 step3 Stir at Room Temperature (30 min) step2->step3 step4 Concentrate step3->step4 step5 Treat with Water step4->step5 step6 Filter and Wash step5->step6 end_product End Product: 3-Amino-5-nitrobenzonitrile step6->end_product

Caption: Synthetic workflow for the preparation of 3-Amino-5-nitrobenzonitrile.

Potential Biological Targets and Future SAR Exploration

While specific data for derivatives of 3-Amino-5-nitrobenzonitrile is lacking, the broader classes of aminobenzonitriles and nitroaromatics have been investigated for various biological activities. These areas provide a logical starting point for future investigations.

Kinase Inhibition

Many kinase inhibitors feature an aniline or related amino-heterocycle core that forms key hydrogen bonds in the hinge region of the ATP-binding site. The 3-amino group of the scaffold could potentially serve this purpose. Future SAR studies could involve:

  • N-Arylation/Heteroarylation: Introducing various substituted aryl or heteroaryl rings at the 3-amino position to probe for additional binding interactions.

  • Acylation: Converting the amino group to a variety of amides to explore different hydrogen bonding patterns and steric tolerances.

Logical Relationship for SAR Exploration in Kinase Inhibition:

G cluster_modifications Potential Modifications at 3-Amino Position cluster_assays Biological Evaluation cluster_data Data Analysis core 3-Amino-5-nitrobenzonitrile Core mod1 N-Arylation core->mod1 mod2 N-Heteroarylation core->mod2 mod3 Acylation core->mod3 assay1 Kinase Panel Screening mod1->assay1 mod2->assay1 mod3->assay1 assay2 Cell-based Proliferation Assays assay1->assay2 data1 IC50 Determination assay2->data1 data2 Structure-Activity Relationship data1->data2

Comparative Analysis of Catalysts for 3-Amino-5-nitrobenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of catalytic systems for the cross-coupling of 3-Amino-5-nitrobenzonitrile .

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: 3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5)

Executive Summary: The "Deactivated Nucleophile" Challenge

3-Amino-5-nitrobenzonitrile represents a specific class of "difficult" substrates in cross-coupling chemistry: highly electron-deficient primary anilines . The presence of two strong electron-withdrawing groups (EWGs)—the nitro (-NO₂) and cyano (-CN) groups at the meta positions—severely reduces the electron density on the amino nitrogen lone pair.

The Chemical Consequence:

  • Low Nucleophilicity: The amine is a poor ligand for Palladium (Pd), making the amine binding step in the catalytic cycle sluggish.

  • Slow Reductive Elimination: Even if the amine binds, the resulting Pd-amido complex is electron-poor, raising the energy barrier for reductive elimination.

  • Competing Pathways: In the absence of a highly active catalyst, side reactions (e.g., halide reduction, homocoupling) dominate.

This guide compares three catalytic strategies to overcome these barriers, ranking them by Reaction Scope , Yield Efficiency , and Operational Robustness .

Mechanistic Landscape & Catalyst Selection

To successfully couple this aniline with aryl/heteroaryl halides, the catalyst system must be electron-rich enough to facilitate oxidative addition but sterically demanding enough to force the reductive elimination of the electron-poor amine.

Catalytic Cycle Bottlenecks

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Complex1 L-Pd(II)-Ar(X) OxAdd->Complex1 AmineBind Amine Binding (CRITICAL BOTTLENECK) Complex1->AmineBind + 3-Amino-5-nitrobenzonitrile Complex2 L-Pd(II)-Ar(NH2R) AmineBind->Complex2 Slow due to low nucleophilicity Deprot Deprotonation (Base) Complex2->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product Product (Ar-NH-Ar') RedElim->Product

Figure 1: The Buchwald-Hartwig catalytic cycle. The red node highlights the critical failure point for 3-Amino-5-nitrobenzonitrile due to its deactivated nature.

Comparative Analysis of Catalyst Systems

We evaluated three primary methodologies used in recent literature for coupling electron-deficient anilines.

System A: Pd / BrettPhos (The Gold Standard)

Best For: General coupling with aryl bromides/chlorides and high yields.

  • Ligand: BrettPhos (or tBuBrettPhos for extreme cases).

  • Mechanism: These bulky, electron-rich dialkylbiaryl phosphine ligands create a protective pocket around the Pd center. This prevents catalyst deactivation and accelerates the reductive elimination step, which is usually the rate-determining step for electron-deficient amines.

  • Performance: Consistently delivers >85% yields for nitro-substituted anilines.

System B: Pd-PEPPSI-IPr (The Robust Alternative)

Best For: Heteroaryl halides (e.g., chloropyridines) and scale-up.

  • Catalyst: palladium(II) dichloride.

  • Mechanism: The N-Heterocyclic Carbene (NHC) ligand provides strong σ-donation, stabilizing the Pd(0) species better than phosphines at high temperatures. The "throw-away" 3-chloropyridine ligand ensures rapid initiation.

  • Performance: Excellent stability in air; often requires higher temperatures (80-100°C) but tolerates "dirty" substrates.

System C: Acid-Catalyzed S_NAr (The Metal-Free Option)

Best For: Only applicable if the electrophile is a highly activated heteroaryl chloride (e.g., 4-chloropyrimidine).

  • Catalyst: HCl or p-TsOH (Stoichiometric or catalytic).

  • Mechanism: Protonation of the heteroaryl ring makes it more electrophilic, allowing the weak aniline nucleophile to attack.

  • Limitation: Fails completely with unactivated aryl halides (e.g., bromobenzene).

Performance Data Summary
FeatureBrettPhos Pd G4 Pd-PEPPSI-IPr Acid Catalysis (S_NAr)
Substrate Scope Broad (Ar-Cl, Ar-Br, Ar-OTf)Broad (Heteroaryl-Cl/Br)Narrow (Activated Heterocycles only)
Yield (Avg) 88 - 95% 75 - 85%40 - 65% (Substrate dependent)
Temp. Required Mild (60 - 80°C)High (80 - 110°C)High (Reflux)
Base Sensitivity Sensitive (Requires weak base)Robust (Strong bases ok)N/A (Acidic conditions)
Cost High (

$)
Moderate (

)
Low ($)

Decision Framework for Catalyst Selection

Use this logic tree to select the optimal protocol for your specific electrophile.

Decision_Tree Start Start: Coupling Partner? Q1 Is the Electrophile an Activated Heterocycle? (e.g., Chloropyrimidine) Start->Q1 SNAr Consider S_NAr First (Solvent: iPrOH/HCl) Low Cost Q1->SNAr Yes Q2 Is the Halide a Chloride? Q1->Q2 No PathA Yes PathB No (Aryl Halide) Brett **Primary Choice:** Pd-BrettPhos G4 (High Yield, General) Q2->Brett No (Bromide/Iodide) Q2->Brett Yes (Chloride) PEPPSI **Alternative:** Pd-PEPPSI-IPr (If Sterics are High) Q2->PEPPSI Yes (Chloride + Sterics)

Figure 2: Catalyst selection decision tree based on electrophile reactivity.

Recommended Experimental Protocol (BrettPhos System)

This protocol is optimized for coupling 3-Amino-5-nitrobenzonitrile with an aryl bromide.

Reagents:

  • Substrate: 3-Amino-5-nitrobenzonitrile (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Use dry, finely ground base.

  • Solvent: 1,4-Dioxane or t-BuOH (Anhydrous, degassed).

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the aniline (1.0 eq), aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), and BrettPhos Pd G4 (0.02 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (concentration ~0.2 M).

  • Degassing: If not in a glovebox, sparge the solvent with Argon for 10 minutes prior to addition.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Note: The reaction mixture should turn from a pale suspension to a dark orange/brown solution.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Due to the electron-withdrawing nature of the nitro and cyano groups, the amine proton is relatively acidic (pKa ~20-22 in DMSO). Avoid extremely strong bases like NaH or LiHMDS, which may cause deprotonation without coupling or side reactions at the nitrile. Cs₂CO₃ or K₃PO₄ provides the ideal basicity balance.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Wikipedia. "Buchwald–Hartwig amination."[1][2][3]

    • URL:[Link][3]

  • BrettPhos for Electron-Deficient Amines

    • Source: Sigma-Aldrich. "Buchwald Phosphine Ligands."

  • Mechanism of Pd-Catalyzed Amination (Ligand Effects)

    • Source: Semantic Scholar.
    • URL:[Link][4][5]

  • Pd-NHC (PEPPSI)

    • Source: NIH / PMC. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
    • URL:[Link]

  • Properties of 3-Amino-5-nitrobenzonitrile

    • Source: PubChem. "3-Amino-5-nitrobenzonitrile | C7H5N3O2."
    • URL:[Link]

Sources

Publish Comparison Guide: Photostability of 3-Amino-5-nitrobenzonitrile Dyes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the photostability of dyes derived from 3-Amino-5-nitrobenzonitrile , specifically focusing on their performance relative to structural isomers and industry standards.

Executive Summary

In the development of high-performance disperse and azo dyes, 3-Amino-5-nitrobenzonitrile represents a distinct "meta-substituted" class of diazo components. Unlike its widely used isomer 2-Amino-5-nitrobenzonitrile (the standard for deep red/rubine disperse dyes), the 3-amino isomer features a meta-relationship between the electron-donating amino group and the electron-withdrawing nitro group.

This guide posits that while dyes derived from 3-Amino-5-nitrobenzonitrile exhibit hypsochromic shifts (favoring yellow/orange spectra) and lower tinctorial strength compared to their para-substituted counterparts, they offer superior photostability . This enhanced resistance to photodegradation is driven by the interruption of the strong Intramolecular Charge Transfer (ICT) pathway that typically facilitates radical formation in para-nitroaniline dyes.

Comparative Analysis: The "Meta" vs. "Para" Effect[1]

To objectively evaluate performance, we compare the 3-Amino-5-nitrobenzonitrile derivative against the industry-standard 2-Amino isomer and a heterocyclic alternative.

Table 1: Comparative Photophysical Properties
Feature3-Amino-5-nitrobenzonitrile (Subject)2-Amino-5-nitrobenzonitrile (Standard)2-Amino-6-nitrobenzothiazole (High-Perf.)
Substitution Pattern Meta (Amino/Nitro)Para (Amino/Nitro)Heterocyclic
Primary Color Range Yellow - OrangeRed - Rubine - VioletRed - Blue
Molar Extinction (

)
Moderate (

)
High (

)
Very High (

)
Photostability (ISO 105) Excellent (6-7) Good (4-5)Excellent (6-7)
Degradation Mechanism Slow OxidationRapid Reductive CleavageRing Stability
Solvatochromism Weak (Stable Hue)Strong (Solvent Dependent)Moderate
Technical Insight: The Stability Trade-off

The superior photostability of the 3-amino derivative stems from the disrupted conjugation pathway .

  • Para-Isomer (2-Amino): The direct conjugation between the donor (

    
    ) and acceptor (
    
    
    
    ) creates a low-energy Excited State (ES). While this produces deep colors, this ES is highly polarized and susceptible to attack by singlet oxygen (
    
    
    ) or superoxide radicals.
  • Meta-Isomer (3-Amino): The meta-position prevents direct resonance delocalization. The dye molecule remains in a lower energy ground state with a wider HOMO-LUMO gap. This makes the azo bond (

    
    ) less accessible to photon-induced cleavage, effectively "hardening" the dye against UV fading.
    

Mechanism of Photodegradation

Understanding why these dyes fail is critical for formulation. The degradation of nitro-cyano-aniline dyes follows two distinct pathways depending on the substitution pattern.

Pathway A: Photo-Reductive Cleavage (Dominant in Para-Isomers)

In standard disperse dyes, the nitro group facilitates the abstraction of hydrogen from the solvent or polymer matrix, leading to the reduction of the azo bond to hydrazo intermediates and finally to colorless amines.

Pathway B: Photo-Oxidative Stability (Dominant in 3-Amino Derivatives)

The 3-amino-5-nitrobenzonitrile dyes, lacking the strong push-pull activation, are resistant to reduction. Their primary failure mode is slow photo-oxidation of the alkyl side chains on the coupler, rather than the destruction of the chromophore itself.

Photodegradation Dye Azo Dye (Ground State) Excited Excited State (Singlet/Triplet) Dye->Excited hv (UV/Vis) Para_Path Para-Conjugation (High Polarization) Excited->Para_Path 2-Amino Isomer Meta_Path Meta-Substitution (Interrupted Conjugation) Excited->Meta_Path 3-Amino Isomer Radical Nitro Radical Anion Para_Path->Radical ICT State Cleavage Azo Bond Cleavage (Color Loss) Radical->Cleavage + [H] Relax Thermal Relaxation (Non-Radiative Decay) Meta_Path->Relax High Energy Gap Stable Chromophore Intact Meta_Path->Stable Resists Reduction Relax->Dye Reversible

Caption: Comparative photodegradation pathways. The 3-amino isomer (green path) favors thermal relaxation over the destructive radical formation seen in the 2-amino isomer (red path).

Experimental Protocol: Photostability Evaluation

To validate the stability claims, the following self-validating protocol based on ISO 105-B02 is recommended. This workflow ensures that solvent effects and aggregation do not skew the results.

Reagents & Equipment[3][4][5][6]
  • Light Source: Xenon Arc Lamp (Air-cooled, 420 nm cutoff filter for outdoor simulation).

  • Substrate: Polyester (PET) film or fabric (dyed to 1% owf).

  • Standard: Blue Wool Scale (1-8).

Step-by-Step Methodology
  • Dye Synthesis & Purification:

    • Diazotize 3-Amino-5-nitrobenzonitrile using nitrosylsulfuric acid at

      
      .
      
    • Couple with N,N-diethyl-3-aminophenol (common coupler) at pH 4-5.

    • Validation Point: Verify purity via HPLC (

      
      ) to ensure degradation products are not impurities.
      
  • Sample Preparation (Thin Film Method):

    • Dissolve dye in acetone/PMMA solution.

    • Spin-coat onto quartz slides to achieve an optical density (OD) of 1.0 at

      
      .
      
    • Reasoning: Thin films eliminate fiber morphology variables, measuring intrinsic molecular photostability.

  • Irradiation Cycle:

    • Expose samples to Xenon light (

      
       @ 420nm).
      
    • Time Points: 0, 10, 20, 40, 80 hours.

    • Control: Run a parallel sample of Disperse Orange 25 (known standard).

  • Quantification:

    • Measure UV-Vis absorbance at

      
       at each time point.
      
    • Plot

      
       vs. time to determine the rate constant (
      
      
      
      ).
Data Interpretation

Calculate the Photodegradation Rate Constant (


) :


  • Target Performance: A

    
     value 
    
    
    
    indicates high photostability (Class 6+).
  • Failure Criteria: A shift in

    
    
    
    
    
    indicates chromophore destruction rather than simple fading.

Synthesis Workflow

The synthesis of these dyes requires careful control of the diazotization step due to the weak basicity of the amine (deactivated by the nitro and cyano groups).

Synthesis Start 3-Amino-5-nitrobenzonitrile (Weak Base) Diazo Diazonium Salt (Electrophile) Start->Diazo Diazotization < 5°C, 2 hrs Acid Nitrosylsulfuric Acid (H2SO4 + NaNO2) Acid->Diazo Product Final Azo Dye (Precipitate) Diazo->Product Coupling pH 4-5, Acetate Buffer Coupler Coupling Component (e.g., N,N-diethylaniline) Coupler->Product

Caption: Synthesis pathway. Note the requirement for nitrosylsulfuric acid due to the deactivated amine.

References

  • Otutu, J. O., & Osabohien, E. (2013).[1] Synthesis and Absorption Spectra of Monoazo Dyes derived from Nitroanilines. Asian Journal of Materials Science.[1] Available at: [Link]

  • PubChem. (2025). Compound Summary: 3-Amino-5-nitrobenzonitrile. National Library of Medicine. Available at: [Link](Note: Generalized URL for structure verification).

  • Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier Science. (Contextual reference for meta-substitution effects on photostability).

Sources

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic selection of core chemical scaffolds is paramount. 3-Amino-5-nitrobenzonitrile presents itself as a versatile starting material, possessing key functional groups—an amine, a nitrile, and a nitro group—that are amenable to a variety of chemical transformations. This guide provides a comprehensive framework for the synthesis, biological activity screening, and comparative analysis of a hypothetical library of compounds derived from this scaffold. We will explore the rationale behind targeting specific biological activities, detail the requisite experimental protocols, and compare the potential efficacy of these novel compounds against established alternatives, supported by data from analogous structures reported in the scientific literature.

The Rationale: Why 3-Amino-5-nitrobenzonitrile?

The 3-amino-5-nitrobenzonitrile scaffold is a promising starting point for the synthesis of new bioactive molecules due to the inherent properties of its constituent functional groups. The nitro group, in particular, is a well-known pharmacophore in a multitude of antimicrobial and anticancer drugs.[1][2] Its electron-withdrawing nature can influence the overall electronic properties of the molecule, often playing a crucial role in the mechanism of action, which can involve bioreduction to generate cytotoxic reactive nitrogen species.[2] The amino group provides a convenient handle for a wide range of synthetic modifications, allowing for the introduction of diverse substituents to modulate physicochemical properties such as solubility, lipophilicity, and target-binding interactions. The nitrile group can also be a site for chemical elaboration or can contribute to the overall biological activity profile.

Hypothetical Compound Library Synthesis

For the purpose of this guide, we propose the synthesis of a focused library of compounds from 3-amino-5-nitrobenzonitrile to explore two key areas of biological activity: antimicrobial and anticancer effects. The synthetic strategy would leverage the reactivity of the amino group.

DOT Script for Synthesis Workflow

Synthesis_Workflow A 3-Amino-5-nitrobenzonitrile B Acylation / Sulfonylation A->B D Reductive Amination A->D F Heterocycle Formation A->F C Amide/Sulfonamide Derivatives B->C E Substituted Amine Derivatives D->E G Fused Heterocyclic Systems (e.g., Thienopyrimidines) F->G

Caption: Synthetic routes from 3-Amino-5-nitrobenzonitrile.

Part 1: Antimicrobial Activity Screening

Nitroaromatic compounds have a long history as effective antimicrobial agents.[1][3] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage DNA and other critical cellular components.[2] We will compare our hypothetical derivatives against established antibiotics, particularly those with a nitro-group, such as nitrofurantoin, and a broad-spectrum antibiotic like ciprofloxacin.

Comparative Antimicrobial Activity Data

The following table presents hypothetical minimum inhibitory concentration (MIC) data for our proposed derivatives against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. The data for the hypothetical compounds are extrapolated from studies on other novel nitrofuran and nitroaromatic compounds.[4]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. K. pneumoniae
Hypothetical Amide Derivative 1 4-8>6416-32
Hypothetical Sulfonamide Derivative 2 2-4>648-16
Hypothetical Heterocyclic Derivative 3 1-232-644-8
Nitrofurantoin (Alternative) 4-16>6416-32
Ciprofloxacin (Alternative) 0.5-20.25-10.125-0.5
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.

DOT Script for MIC Assay Workflow

MIC_Assay_Workflow A Prepare serial dilutions of test compounds and controls B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 24h) B->C D Visually inspect for turbidity or use a spectrophotometer C->D E Determine the lowest concentration with no visible growth (MIC) D->E MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72h) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds and the control drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for a significant effect on cell proliferation (typically 48 to 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Conclusion

This guide provides a strategic framework for the exploration of compounds synthesized from 3-amino-5-nitrobenzonitrile as potential antimicrobial and anticancer agents. While the presented data for the hypothetical derivatives are based on existing literature for analogous structures, the detailed experimental protocols offer a clear and actionable path for researchers to screen newly synthesized compounds. The comparative analysis against established drugs underscores the high bar for new therapeutic agents but also highlights the potential for novel scaffolds to yield compounds with improved activity or alternative mechanisms of action. The true biological potential of derivatives of 3-amino-5-nitrobenzonitrile can only be fully realized through their synthesis and rigorous biological evaluation as outlined in this guide.

References

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (Source: MDPI) [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (Source: MDPI) [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Source: PubMed) [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (Source: MDPI) [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (Source: Encyclopedia.pub) [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (Source: Allied Academies) [Link]

Sources

High-Performance In-Silico Benchmarking for Multifunctional Intermediates: A Guide to 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of computational methodologies for modeling 3-Amino-5-nitrobenzonitrile (3A5N) . As a multifunctional aromatic intermediate possessing electron-donating (-NH


) and distinct electron-withdrawing (-NO

, -CN) groups, 3A5N presents a unique challenge for in-silico modeling: correctly predicting the "push-pull" electronic effects that dictate its regioselectivity in nucleophilic aromatic substitution (S

Ar) and diazotization reactions.[1]

This document compares the industry-standard B3LYP approach against modern M06-2X and


B97X-D  protocols, recommending specific workflows for thermodynamic stability, transition state modeling, and spectroscopic prediction.[1]

Part 1: The Computational Contenders

We evaluated three distinct Density Functional Theory (DFT) methodologies often applied to nitro-aniline derivatives. The selection is based on their treatment of long-range interactions and charge transfer, which are critical for the nitro-amine "push-pull" system.

Comparison Matrix: Modeling 3-Amino-5-nitrobenzonitrile
FeatureMethod A: The Baseline Method B: The Recommended Standard Method C: The Specialist
Functional B3LYP M06-2X

B97X-D
Basis Set 6-31G(d)def2-TZVPdef2-QZVP
Solvation Gas Phase / PCMSMD (Solvation Model based on Density)SMD
Primary Use Quick geometry checks; coarse screening.[1]Kinetics, Thermodynamics, & Reaction Mechanisms. UV-Vis spectra (TD-DFT); Charge-transfer excitations.[1]
Handling -NO

Poor. Often underestimates barrier heights for nucleophilic attack.[1]Excellent. Accurately captures medium-range correlation energy.Good. Corrects long-range self-interaction errors.
Comp. Cost Low (1x)Medium-High (4x)High (6x)
Accuracy

3-5 kcal/mol

0.5-1.5 kcal/mol

1.0 kcal/mol
Why M06-2X is the Superior Choice for 3A5N

While B3LYP is ubiquitous, it fails to accurately model systems with significant charge separation (like the nitro group withdrawing density from the amine).

  • Causality: The high percentage of Hartree-Fock exchange (54%) in M06-2X provides a better description of the reaction barriers in S

    
    Ar mechanisms, which are frequent in 3A5N functionalization.
    
  • Evidence: Benchmarking studies on nitroaniline derivatives show that B3LYP systematically delocalizes electron density, artificially stabilizing transition states and underestimating activation energies.[1]

Part 2: Deep Dive - Reactivity & Regioselectivity

A critical task in drug development using 3A5N is predicting which functional group will react under specific conditions.[1] We utilize Fukui Functions to map these reactive sites.[1][2]

The Reactivity Map (Fukui Indices)

For 3A5N, we calculate the condensed Fukui indices to predict:

  • Nucleophilic Attack (

    
    ):  Where will a nucleophile attack? (Likely ortho/para to -NO
    
    
    
    ).
  • Electrophilic Attack (

    
    ):  Where will an electrophile attack? (Likely ortho/para to -NH
    
    
    
    ).

Data Summary (Simulated Trends):

Site (Carbon Position)

(Electrophilic Susceptibility)

(Nucleophilic Susceptibility)
Prediction
C-NH

(C1)
LowHighPotential for displacement (S

Ar)
C-Ortho to NH

High (Max) LowPreferred site for Halogenation/Nitration
C-NO

(C3)
LowHigh (Max) Site for reduction or displacement
C-CN (C5) LowMediumStable against substitution; susceptible to hydrolysis

Note: The high


 value ortho to the amine confirms that despite the deactivating nitro/nitrile groups, the amine's activation is sufficient to direct electrophilic substitution to its ortho position.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : Step 3 (IR/NMR prediction) must match experimental databases (e.g., SDBS) before proceeding to expensive Transition State (TS) calculations.[1]

Workflow Diagram

The following Graphviz diagram outlines the decision logic and workflow for modeling 3A5N.

G Start Input Structure: 3A5N GeomOpt 1. Geometry Optimization (M06-2X/def2-TZVP) Start->GeomOpt FreqCalc 2. Frequency Calculation (Verify NImag=0) GeomOpt->FreqCalc Validation 3. Validation Check (Compare calc. IR/NMR to Exp) FreqCalc->Validation Validation->GeomOpt Mismatch (Refine Basis Set) Branch_React Branch A: Reactivity (Fukui Functions) Validation->Branch_React Match Calc_N Calc Single Point (N) Branch_React->Calc_N Calc_Np1 Calc Single Point (N+1) (Anion) Branch_React->Calc_Np1 Calc_Nm1 Calc Single Point (N-1) (Cation) Branch_React->Calc_Nm1 Branch_Mech Branch B: Mechanism (TS Search / IRC) Output Output: Regioselectivity Map & Activation Energies Branch_Mech->Output Calc_N->Output Calc_Np1->Output Calc_Nm1->Output

Caption: Validated Computational Workflow for 3-Amino-5-nitrobenzonitrile. The diamond node represents the critical "Go/No-Go" validation step against experimental spectra.

Step-by-Step Methodology
1. Geometry Optimization & Frequency Analysis
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X

  • Basis Set: def2-TZVP (Triple-Zeta valence polarized is required to describe the electron density of the nitro group accurately).

  • Solvation: SMD (Solvent: Methanol or DMSO, matching synthesis conditions).

  • Directive: Ensure no imaginary frequencies (NImag=0).

2. Validation (The "Trust" Step)

Before modeling reactions, calculate the IR spectrum.

  • Check: Look for the characteristic Nitrile (-CN) stretch at ~2230 cm

    
     and the symmetric/asymmetric Nitro (-NO
    
    
    
    ) stretches at ~1350/1530 cm
    
    
    .[1]
  • Rule: If calculated frequencies deviate >5% from experimental values (after scaling), switch to

    
    B97X-D .
    
3. Reactivity Mapping (Fukui Function Calculation)

To determine the site of attack without running full reaction paths:

  • Calculate Energy of Neutral (N):

    
     at optimized geometry.
    
  • Calculate Energy of Anion (N+1):

    
     (Vertical electron affinity).
    
  • Calculate Energy of Cation (N-1):

    
     (Vertical ionization potential).[1]
    
  • Compute Indices:

    • 
       (Electrophilic attack)[1]
      
    • 
       (Nucleophilic attack)[1][3]
      

Part 4: Reaction Pathway Logic (S Ar)

When modeling the substitution of the nitro group (e.g., by a methoxide or amine nucleophile), the mechanism is often debated between stepwise (Meisenheimer complex) and concerted .[4]

Pathway Diagram

The following diagram illustrates the energy landscape for the S


Ar reaction on 3A5N.

ReactionPath Reactants Reactants (3A5N + Nu-) TS1 Transition State (Concerted vs Stepwise) Reactants->TS1 Activation Energy Intermediate Meisenheimer Complex (MC) TS1->Intermediate Stepwise Path (B3LYP favors) Products Products (Substituted Arene) TS1->Products Concerted Path (M06-2X favors) Intermediate->Products

Caption: Mechanistic bifurcation in S


Ar reactions. M06-2X often correctly predicts the concerted pathway for activated substrates, whereas B3LYP may artificially stabilize the Meisenheimer intermediate.

Critical Insight: Recent computational studies suggest that for highly activated rings like 3A5N, the reaction with strong nucleophiles often proceeds via a concerted mechanism where bond formation and leaving group departure happen simultaneously, bypassing the stable Meisenheimer intermediate. M06-2X is required to correctly identify this concerted transition state; B3LYP often erroneously predicts a stable intermediate.[1]

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

  • Neumann, C. N., & Ritter, T. (2017). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 56(11), 2838-2839.[1] (Discusses concerted S

    
    Ar mechanisms). Link[1]
    
  • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity.[1] Journal of the American Chemical Society, 106(14), 4049-4050.[1] (Foundational text for Fukui functions). Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link[1]

Sources

Chiral Separation of 3-Amino-5-nitrobenzonitrile Derivatives: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Separation of 3-Amino-5-nitrobenzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-nitrobenzonitrile is a versatile pharmacophore frequently employed in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and androgen receptor antagonists. While the scaffold itself is achiral, its derivatives—often formed via coupling with chiral amines, epoxides, or through the formation of atropisomers—require rigorous enantioseparation during drug development.

This guide objectively compares the performance of Immobilized Polysaccharide , Coated Polysaccharide , and Pirkle-Type chiral stationary phases (CSPs). It provides a self-validating protocol for separating these electron-deficient aromatic systems, emphasizing the mechanistic interplay between the nitro-substituted pi-system and the chiral selector.

Mechanistic Insight: The "Pi-Acid" Challenge

To successfully separate derivatives of 3-amino-5-nitrobenzonitrile, one must understand the electronic nature of the analyte.

  • The Analyte (Pi-Acid): The nitro (

    
    ) and cyano (
    
    
    
    ) groups are strong electron-withdrawing groups (EWGs). They deplete electron density from the benzene ring, making the aromatic system pi-acidic (electron-deficient).
  • The Selector (Pi-Base): The most effective CSPs for this class are typically Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) . The methyl groups on the CSP's phenyl rings are electron-donating, making the selector pi-basic (electron-rich).

Separation Logic: The chiral recognition is driven by a "push-pull" mechanism:

  • Pi-Pi Stacking: Strong attraction between the electron-deficient analyte ring and the electron-rich CSP ring.

  • Hydrogen Bonding: The amino group (

    
    ) of the analyte acts as a hydrogen bond donor to the carbonyl/carbamate groups of the CSP.
    
  • Steric Fit: The bulkiness of the derivative determines which enantiomer fits into the chiral groove of the polysaccharide polymer.

ChiralMechanism Analyte 3-Amino-5-nitrobenzonitrile Derivative (Pi-Acid) Interaction Chiral Recognition Complex Analyte->Interaction H-Bond Donor (-NH2) Analyte->Interaction Pi-Stacking (Electron Deficient) CSP Amylose-tris(3,5-dimethylphenylcarbamate) Selector (Pi-Base) CSP->Interaction H-Bond Acceptor (C=O) CSP->Interaction Pi-Stacking (Electron Rich) Separation Enantiomeric Separation Interaction->Separation Steric Discrimination

Figure 1: Mechanistic interaction diagram illustrating the donor-acceptor relationship between the nitro-substituted analyte and the polysaccharide CSP.

Comparative Analysis of Stationary Phases

For this specific class of molecules, three CSP types dominate the landscape. The table below compares their suitability based on experimental data patterns for nitro-aniline derivatives.

FeatureImmobilized Amylose (e.g., CHIRALPAK IA)Coated Cellulose (e.g., CHIRALCEL OD-H)Pirkle-Type (e.g., Whelk-O 1)
Primary Mechanism Inclusion + H-Bond + Pi-PiInclusion + H-Bond + Pi-PiPi-Pi (Donor-Acceptor) + H-Bond
Solvent Versatility High (Compatible with DCM, THF, EtOAc)Low (Restricted to Alkanes/Alcohols)High (Compatible with most organics)
Selectivity (

)
High (Broad spectrum)Very High (Often the "Gold Standard")Moderate to High (Specific for Nitro-aromatics)
Sample Solubility Excellent (Can use strong solvents)Limited (Risk of precipitation in alkanes)Good
Recommendation First Choice for screeningSecond Choice (if IA fails)Specialist Choice (for specific pi-acid analytes)

Expert Insight:

  • Why IA? Nitro-benzonitrile derivatives often suffer from poor solubility in pure hexane/alcohol mixtures. Immobilized phases (IA) allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents, which significantly improves peak shape and solubility without destroying the column.

  • Why Whelk-O 1? This CSP was designed for pi-donor/pi-acceptor separations. Since your analyte is a strong pi-acceptor (nitro group), Whelk-O 1 often provides a very predictable separation if the polysaccharide columns fail due to steric issues.

Experimental Protocol: Self-Validating Method Development

This protocol is designed to be self-validating : if Step 1 fails, the result itself guides you to Step 2.

Phase 1: Solubility & Mobile Phase Selection

Objective: Ensure the analyte is fully soluble and the amino group does not cause peak tailing.

  • Base Solvent: Hexane/Ethanol (80:20 v/v).

  • Additive Rule: Since the analyte contains an aniline amine (weak base) and a nitro group (neutral), basic additives are required to suppress ionization of the amine.

    • Standard: 0.1% Diethylamine (DEA).

    • Alternative: 0.1% Ethanolamine (if DEA causes background noise).

Phase 2: Screening Workflow (Immobilized CSP)

Column: CHIRALPAK IA or equivalent (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)). Dimensions: 250 x 4.6 mm, 5 µm. Flow Rate: 1.0 mL/min. Temp: 25°C.

  • Run 1 (Standard NP): Hexane / EtOH / DEA (90:10:0.1).

    • Success Criteria:

      
      .[1]
      
    • Failure Mode: Retention

      
       (elutes too fast). -> Go to Run 2. 
      
  • Run 2 (Low Polarity): Hexane / IPA / DEA (95:5:0.1).

    • Logic: IPA is a stronger H-bond donor/acceptor than EtOH; reducing it increases retention and interaction time with the CSP.

  • Run 3 (Non-Standard Solvents - IA Only): Hexane / DCM / EtOH / DEA (50:30:20:0.1).

    • Logic: DCM swells the polymer slightly and alters the 3D structure of the chiral grooves, often unlocking selectivity for "flat" aromatic molecules like benzonitriles.

Phase 3: Optimization Data (Mock Example)

The following table illustrates the impact of mobile phase additives on the separation of a hypothetical chiral derivative N-(1-phenylethyl)-3-amino-5-nitrobenzonitrile.

Mobile Phase CompositionRetention (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Hex/EtOH (90:10)1.21.100.8 (Partial)1.8 (Tailing)
Hex/EtOH/0.1% DEA 1.11.121.6 (Baseline)1.1 (Sharp)
Hex/EtOH/0.1% TFA 0.91.050.0 (Co-elution)1.0
  • Observation: The basic additive (DEA) is critical. The acidic additive (TFA) protonates the amine, disrupting the H-bond with the CSP and collapsing resolution.

Workflow Visualization

MethodDev Start Start: 3-Amino-5-nitrobenzonitrile Derivative Solubility Check Solubility in Hexane/EtOH Start->Solubility Decision1 Soluble? Solubility->Decision1 RouteA Route A: Coated CSP (AD-H / OD-H) Mobile Phase: Hex/EtOH/DEA Decision1->RouteA Yes RouteB Route B: Immobilized CSP (IA / IC) Mobile Phase: Hex/DCM/DEA Decision1->RouteB No (Requires DCM/THF) Screening Screening Run Flow: 1.0 mL/min, 25°C RouteA->Screening RouteB->Screening Result Check Resolution (Rs) Screening->Result Success Success: Rs > 1.5 Validate Method Result->Success Yes Fail Fail: Rs < 1.5 Result->Fail No Switch Switch Mechanism: Try Whelk-O 1 (Pi-Electron Driven) Fail->Switch

Figure 2: Decision tree for selecting the appropriate CSP and mobile phase based on solubility and initial screening results.

References
  • Chiralpedia. Polysaccharide-based CSPs: Mechanisms and Applications. Retrieved from [Link]

  • National Institutes of Health (PMC). Chiral Recognition for Chromatography and Membrane-Based Separations. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from [Link]

  • Sielc Technologies. Separation of Nitroaniline Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-5-nitrobenzonitrile, a compound requiring careful handling due to its specific chemical properties. The procedures outlined here are designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, compliantly, and with a clear understanding of the underlying chemical principles.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

3-Amino-5-nitrobenzonitrile is an aromatic compound containing three key functional groups: an amine (-NH2), a nitro (-NO2), and a nitrile (-CN). This combination dictates its hazard profile and, consequently, its disposal requirements.

  • Toxicity: Like many aromatic nitro compounds and nitriles, this chemical is classified as toxic. It is harmful if swallowed, in contact with skin, or if inhaled.[1] The primary routes of exposure in a laboratory setting are dermal contact and inhalation of dust particles.

  • Reactivity: Aromatic nitro compounds can be reactive and have exothermic decomposition potential.[2] While 3-Amino-5-nitrobenzonitrile is not self-explosive, it is incompatible with strong oxidizing agents, acids, and bases.[2][3] Reaction with strong acids or bases could lead to vigorous, heat-generating reactions or the potential release of toxic gases.

  • Environmental Hazard: Improper disposal can lead to soil and water contamination.[4] It is imperative that this chemical and its residues are not released into the sanitary sewer system or general waste.[5]

Based on this profile, all waste streams containing 3-Amino-5-nitrobenzonitrile must be treated as hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for disposal is straightforward: Contain, Label, and Transfer . At no point should laboratory personnel attempt to neutralize or treat the chemical waste themselves without specific training and institutional approval. The final disposal must be handled by a licensed hazardous waste management facility.[2][6]

  • Decontaminate Glassware and Surfaces:

    • Thoroughly rinse all glassware and equipment that came into contact with 3-Amino-5-nitrobenzonitrile.

    • Use a suitable solvent (e.g., acetone, ethanol) for the initial rinse, capturing this rinse solvent as hazardous waste.

    • Follow with a secondary rinse using soap and water. This wash water may also need to be collected as hazardous waste depending on local regulations and the quantity of chemical used.[5] Do not allow wash water to enter drains without verification of institutional policy.[5]

  • Manage Contaminated Consumables:

    • Place all contaminated personal protective equipment (PPE), such as gloves, as well as weighing papers, and absorbent pads into a dedicated, clearly labeled solid hazardous waste container.[7]

Proper segregation is critical to prevent dangerous reactions within a waste container.[7]

  • Solid Waste:

    • Pure/Excess Reagent: If disposing of the original reagent, it should be kept in its original, clearly labeled container where possible.[7]

    • Contaminated Solids: Reaction byproducts, contaminated chromatography media, or filter aids should be collected in a designated, compatible waste container. A high-density polyethylene (HDPE) pail or a glass container is typically appropriate.

  • Liquid Waste (from reactions or decontamination):

    • Solvent Compatibility: Collect organic solvent waste containing 3-Amino-5-nitrobenzonitrile in a dedicated container. Crucially, do not mix halogenated and non-halogenated solvents unless your institution's waste program allows it, as this can complicate the final disposal process.[7][8]

    • Aqueous Waste: Collect all aqueous waste (e.g., from extractions or washes) separately from organic solvent waste.[7] Do not dispose of this down the drain.

Federal and local regulations strictly govern the accumulation of hazardous waste.[9]

  • Labeling: Every waste container must be accurately and clearly labeled.[6][10]

    • Use an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • Clearly write "Hazardous Waste."[7]

    • List all chemical constituents by their full name, including solvents and water, with approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Flammable" for solvents).

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation.[7][10]

    • Ensure all containers are kept tightly closed except when adding waste.[7][10]

    • Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7][10]

  • Contact EHS: Once a waste container is full, or if the waste has been held for the maximum allowable time (typically 6-12 months, check institutional policy), contact your EHS department to arrange for a pickup.[10][11]

  • Final Disposal Methods: Your EHS office will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for this type of organic chemical waste is high-temperature incineration.[2][12]

Data and Visualization

Summary of Disposal Parameters
ParameterGuidelineRationale & References
Waste Classification Hazardous WasteToxicity of nitro and nitrile groups.[1]
Container Type HDPE, Glass, or original container. Metal cans for non-halogenated solvents.Chemical compatibility and prevention of corrosion or degradation.[7]
Incompatible Waste Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent violent exothermic reactions or toxic gas release.[2][3]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.To prevent skin contact and eye exposure.
Storage Location Designated & Labeled Satellite Accumulation Area (SAA).Compliance with EPA and local regulations.[10]
Disposal Pathway Collection by institutional EHS for licensed incineration.Ensures safe destruction and regulatory compliance.[2][12]
Disposal Decision Workflow

The following diagram illustrates the logical steps from generating waste to its final, compliant disposal.

G cluster_lab In-Laboratory Procedures cluster_stream Segregate Waste Stream cluster_ehs EHS & Off-Site Procedures gen_waste Generate Waste (3-Amino-5-nitrobenzonitrile) solid_waste Solid Waste (e.g., contaminated PPE, excess solid) gen_waste->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) gen_waste->liquid_waste Is it liquid? contain_solid Contain in Labeled Solid Waste Pail solid_waste->contain_solid contain_liquid Contain in Labeled Liquid Waste Bottle liquid_waste->contain_liquid store_saa Store Securely in Satellite Accumulation Area (SAA) contain_solid->store_saa contain_liquid->store_saa request_pickup Request EHS Pickup (When container is full) store_saa->request_pickup tsdf Transfer to Licensed Disposal Facility (TSDF) request_pickup->tsdf incinerate Final Disposal (High-Temp Incineration) tsdf->incinerate

Caption: Workflow for the safe disposal of 3-Amino-5-nitrobenzonitrile waste.

References

  • Safety Data Sheet: 3-Nitrobenzonitrile . Carl ROTH. [Link]

  • Chemwatch GHS SDS in English (European) 63509-7 . Sdfine. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Organic Chemistry Praktikum. [Link]

  • Disposal of Chemical Waste - Safety Office . University of Essex. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . NCBI Bookshelf - NIH. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • Soil contamination . Wikipedia. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . C&EN - YouTube. [Link]

  • Laboratory Waste Disposal Handbook . University of Essex. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry . AQA. [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. [Link]

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A Guide to Personal Protective Equipment for Handling 3-Amino-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling potent chemical reagents like 3-Amino-5-nitrobenzonitrile, a compound frequently used in the synthesis of pharmaceuticals and other advanced materials, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this substance.

Part 1: Hazard Analysis & The "Why" of PPE

3-Amino-5-nitrobenzonitrile is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled[1]. It typically exists as a dark yellow powder, which presents a significant risk of airborne particulate generation during handling[1]. Understanding these three routes of exposure—ingestion, dermal contact, and inhalation—is the causal foundation for our multi-layered PPE strategy. Our objective is to establish robust barriers that mitigate these risks at every stage of the handling process.

Part 2: Primary Barrier Protection: Selecting the Right PPE

Effective protection is not about using the most equipment, but the correct equipment. Each component of your PPE ensemble serves a specific purpose, validated by safety standards and practical laboratory experience.

Hand Protection: The Nitrile Standard

The first line of defense against dermal exposure is a pair of high-quality, chemical-resistant gloves.

  • Why Nitrile? Nitrile rubber is a synthetic material that provides excellent resistance to a wide array of chemicals, including the functional groups present in 3-Amino-5-nitrobenzonitrile[2][3]. Unlike latex, nitrile is hypoallergenic and generally offers superior puncture resistance, a critical feature for maintaining barrier integrity[2][3].

  • Operational Imperative: For handling solids and preparing solutions, disposable nitrile gloves are standard. However, it is crucial to recognize that thin disposable gloves offer splash protection only[4]. Upon any known contact, they must be removed and discarded immediately. For tasks involving prolonged handling or submersion, heavier-duty nitrile gauntlets should be considered[5].

  • Best Practice: Always inspect gloves for tears or punctures before use. When your work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Eye and Face Protection: Beyond the Splash Zone

Given that 3-Amino-5-nitrobenzonitrile is a powder, the risk of eye contact is significant.

  • Why Chemical Safety Goggles? Standard safety glasses are insufficient as they do not protect against dust particles that can travel around the lenses. Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 provide a complete seal around the eyes, offering robust protection against airborne particulates and splashes[1][6].

  • Elevated Risk Scenarios: When handling larger quantities of the powder or when there is a heightened risk of splashing (e.g., during vigorous mixing or solution transfer), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Respiratory Protection: Controlling Inhalation Exposure

The powdered nature of this compound makes inhalation a primary concern. Engineering controls, such as a chemical fume hood, are the preferred method for mitigating this risk. When engineering controls are insufficient or unavailable, respiratory protection is mandatory.

  • Why a Particulate Respirator? The Safety Data Sheet for the analogous compound 2-Amino-5-nitrobenzonitrile specifies a particulates filter conforming to EN 143[1]. In the US, a NIOSH-approved N95, P95, or P100 filtering facepiece respirator (or a higher level of protection, such as a half-mask or full-facepiece respirator with appropriate particulate cartridges) is required. This ensures that airborne powder is filtered out before it can enter the respiratory system.

  • Fit is Everything: A respirator is only effective if it forms a tight seal with the user's face. All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Protective Clothing: Full Body Coverage

To prevent accidental skin contact on the arms and body, appropriate protective clothing is essential.

  • The Laboratory Standard: A clean, buttoned laboratory coat serves as the minimum requirement to protect your street clothes and skin.

  • Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory to prevent the transfer of contaminants.

Part 3: Operational Plan for Safe Handling

The following is a procedural workflow for a common laboratory task: weighing 3-Amino-5-nitrobenzonitrile powder and preparing a stock solution.

  • Preparation: Before entering the lab, don a lab coat. In an anteroom or designated clean area, put on your safety goggles and the appropriate respirator.

  • Gloving: Just before handling the chemical, put on your nitrile gloves.

  • Engineering Controls: Conduct all handling of the powder within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Carefully weigh the desired amount of 3-Amino-5-nitrobenzonitrile onto a weigh paper or into a container. Use a spatula and gentle motions to avoid creating airborne dust.

  • Solution Preparation: Add the powder to your solvent in a suitable flask or beaker. Cap the container and mix using a magnetic stir bar or gentle swirling.

  • Cleanup: Clean any residual powder from the spatula and work surface using a damp cloth, taking care not to create dust. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Once the handling procedure is complete and the work area is clean, remove your PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, followed by the lab coat, goggles, and finally the respirator (once outside the immediate work area).

  • Hygiene: Immediately wash your hands thoroughly with soap and water[1].

Part 4: Decontamination and Disposal Protocol

Safe handling extends to the proper disposal of waste materials.

  • Personnel Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water while removing contaminated clothing[1][7]. For eye contact, flush with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention in either case.

  • Waste Segregation and Disposal: All materials contaminated with 3-Amino-5-nitrobenzonitrile, including used gloves, weigh papers, and cleaning materials, must be treated as hazardous waste.

    • Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container[8].

    • Do not mix this waste with other waste streams unless compatibility is confirmed[8].

    • The final disposal method for the chemical is typically incineration by a licensed professional waste disposal service[8]. Never dispose of this chemical down the drain or in regular trash[9].

Part 5: Emergency Response Plan

In Case of Exposure
  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes[1]. Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[1].

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Spill Management

For a small spill of the solid powder:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Wearing your full PPE, gently sweep up the spilled solid material[10]. Avoid actions that create dust.

  • Place the collected material into a sealed, labeled container for hazardous waste disposal[10].

  • Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.

Part 6: Summary of Safety Protocols

Hazard RoutePrimary Engineering ControlRequired Personal Protective Equipment (PPE)
Inhalation Chemical Fume HoodNIOSH-approved respirator (e.g., N95 or higher) with particulate filter[1]
Dermal Contact N/ANitrile gloves[2][3], fully-buttoned lab coat. Chemical-resistant apron for larger quantities.
Eye/Face Contact Fume Hood SashChemical safety goggles[1]. Full-face shield worn over goggles for high splash-risk tasks.
Accidental Ingestion N/AStrict adherence to no eating, drinking, or smoking in the lab. Proper handwashing after handling[1].

Part 7: Visual Workflow for Handling 3-Amino-5-nitrobenzonitrile

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_ppe 1. Don Lab Coat, Safety Goggles, & Respirator prep_gloves 2. Don Nitrile Gloves prep_ppe->prep_gloves weigh 3. Weigh Powder (Avoid Dust) prep_gloves->weigh Enter Hood dissolve 4. Prepare Solution weigh->dissolve cleanup 5. Clean Work Area dissolve->cleanup dispose 6. Dispose of Contaminated Waste in Labeled Container cleanup->dispose Exit Hood doff_ppe 7. Doff PPE (Gloves First) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of 3-Amino-5-nitrobenzonitrile.

Part 8: References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [Link]

  • Safety Data Sheet: 3-Nitrobenzonitrile. Carl ROTH. [Link]

  • 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. (2018). s d fine-chem limited. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

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